Procyanidin B8
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-JJYFIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028816 | |
| Record name | Procyanidin B8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-60-6 | |
| Record name | Procyanidin B8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4926C35L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis pathway of Procyanidin B8 in plants
An In-depth Technical Guide to the Biosynthesis of Procyanidin (B600670) B8 in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1][2] They are oligomers or polymers of flavan-3-ol (B1228485) units, playing crucial roles in plant defense against herbivores and pathogens, and contributing to the sensory properties of many foods and beverages like wine and tea.[1][3] Procyanidin B8 is a specific B-type dimeric proanthocyanidin, composed of (+)-catechin and (-)-epicatechin (B1671481) units linked by a C4α→C6 bond.[4][5][6] This guide provides a detailed overview of the biosynthetic pathway of this compound, summarizing key enzymatic steps, presenting available data, outlining experimental protocols, and visualizing the core pathway.
The Biosynthetic Pathway of this compound
The formation of this compound is an extension of the general flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. The synthesis can be broadly divided into three major stages:
-
Formation of Flavan-3-ol Precursors: Synthesis of the core flavonoid skeleton and its modification to produce dihydroquercetin.
-
Synthesis of Flavan-3-ol Monomers: Conversion of dihydroquercetin into the direct precursors of this compound: (+)-catechin and (-)-epicatechin.
-
Dimerization: The condensation of (+)-catechin and (-)-epicatechin to form the final this compound structure.
Upstream Flavonoid Pathway
The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into naringenin (B18129) chalcone (B49325).[7] Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin.[7] Subsequent hydroxylation and reduction steps lead to the formation of dihydroflavonols. For procyanidins, which possess a 3',4'-dihydroxy pattern on their B-ring, the key intermediate is dihydroquercetin.[1][8] The key enzymes in this upstream pathway include:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamic acid 4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
Chalcone isomerase (CHI)
-
Flavanone 3-hydroxylase (F3H)
-
Flavonoid 3'-hydroxylase (F3'H)
These enzymes work sequentially to build the foundational flavan-3-ol skeleton. The presence and activity of F3'H are critical for determining the B-ring hydroxylation pattern necessary for procyanidins.[1][7]
Synthesis of (+)-Catechin and (-)-Epicatechin Monomers
Dihydroquercetin is a critical branch point. It is first reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801) (a flavan-3,4-diol).[3][9] From leucocyanidin, two distinct branches lead to the synthesis of the two constituent monomers of this compound.[2][10]
-
Synthesis of (+)-Catechin (2,3-trans): Leucoanthocyanidin reductase (LAR) directly catalyzes the reduction of leucocyanidin to the 2,3-trans-flavan-3-ol, (+)-catechin.[2][3][10] This is a single-step conversion.
-
Synthesis of (-)-Epicatechin (2,3-cis): This synthesis involves a two-step process.
-
First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored compound, cyanidin (B77932) (an anthocyanidin).[2][9]
-
Next, anthocyanidin reductase (ANR) reduces cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin.[2][3][10]
-
Dimerization to this compound
The final step is the polymerization of the flavan-3-ol monomers. The precise mechanism for this step in vivo is still under investigation, with evidence suggesting it could be a non-enzymatic process.[1][9][11] The prevailing chemical model posits that a carbocation or quinone methide, acting as an electrophilic "extension unit," is formed from one of the precursor molecules.[1][8][9] This reactive intermediate then attacks a nucleophilic flavan-3-ol "starter unit."[9]
In the formation of this compound, a (+)-catechin unit and an (-)-epicatechin unit condense with a C4→C6 linkage.[1][6] This linkage type distinguishes it from the more common C4→C8 linked dimers, such as Procyanidins B1 through B4.[1][12]
Quantitative Data
| Procyanidin | Upper Unit (Extension) | Lower Unit (Starter) | Interflavan Linkage |
| B1 | (-)-Epicatechin | (+)-Catechin | 4β→8 |
| B2 | (-)-Epicatechin | (-)-Epicatechin | 4β→8 |
| B3 | (+)-Catechin | (+)-Catechin | 4α→8 |
| B4 | (+)-Catechin | (-)-Epicatechin | 4α→8 |
| B5 | (-)-Epicatechin | (-)-Epicatechin | 4β→6 |
| B6 | (+)-Catechin | (+)-Catechin | 4α→6 |
| B7 | (-)-Epicatechin | (+)-Catechin | 4β→6 |
| B8 | (+)-Catechin | (-)-Epicatechin | 4α→6 |
Experimental Protocols
The elucidation of the procyanidin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical chemistry techniques.
Enzyme Assays for LAR and ANR
-
Objective: To determine the activity and substrate specificity of Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR).
-
Methodology:
-
Protein Expression: The genes encoding LAR and ANR are cloned from the plant of interest and expressed in a heterologous system like E. coli or yeast to produce recombinant proteins.
-
Substrate Preparation: Leucocyanidin (for LAR) and cyanidin (for ANR) are used as substrates. These may be chemically synthesized or enzymatically generated in situ.
-
Reaction Mixture: The purified recombinant enzyme is incubated in a buffered solution with the appropriate substrate and a required cofactor (typically NADPH or NADH).
-
Reaction Termination: The reaction is stopped after a defined time, often by the addition of an organic solvent like ethyl acetate.
-
Product Analysis: The reaction products, (+)-catechin for LAR and (-)-epicatechin for ANR, are extracted and analyzed quantitatively using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][10]
-
Structural Elucidation of Procyanidins
-
Objective: To determine the constituent monomers and the type of linkage (e.g., C4→C6 vs. C4→C8) in purified procyanidin oligomers.
-
Methodology (Thiolysis / Phloroglucinolysis):
-
Sample Preparation: A purified sample of the procyanidin polymer (e.g., from grape seed extract) is dissolved in a suitable solvent.
-
Depolymerization: The sample is subjected to acid-catalyzed cleavage in the presence of a strong nucleophile such as benzyl (B1604629) mercaptan (thiolysis) or phloroglucinol (B13840) (phloroglucinolysis).[13][14] This reaction cleaves the interflavan bonds.
-
Derivatization: The "starter" unit is released as a free flavan-3-ol monomer, while the "extension" units are released as thioether or phloroglucinol adducts.
-
Analysis: The resulting mixture of monomers and adducts is analyzed by HPLC-MS. By identifying and quantifying the products, the composition of the original polymer, the average degree of polymerization, and the nature of the linkages can be determined.[13][14]
-
Gene Expression Analysis
-
Objective: To correlate the expression levels of biosynthetic genes with the accumulation of procyanidins in different plant tissues or under different conditions.
-
Methodology (Quantitative PCR - qPCR):
-
RNA Extraction: Total RNA is extracted from plant tissues of interest (e.g., young leaves, developing seeds).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific to the target genes (e.g., LAR, ANR, DFR). A fluorescent dye (like SYBR Green) is included, which intercalates with double-stranded DNA, allowing real-time monitoring of the amplification process.
-
Data Analysis: The expression level of the target gene is quantified relative to one or more stably expressed reference (housekeeping) genes. This allows for the comparison of gene activity across different samples.[15]
-
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the core biosynthetic pathway leading to this compound.
Caption: Biosynthesis of (+)-Catechin and (-)-Epicatechin monomers from Dihydroquercetin.
Caption: Condensation of monomer units to form this compound.
References
- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Procyanidin - Wikipedia [en.wikipedia.org]
- 14. Proanthocyanidin - Wikipedia [en.wikipedia.org]
- 15. The proposed biosynthesis of procyanidins by the comparative chemical analysis of five Camellia species using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B8: A Technical Guide to its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanisms of action of Procyanidin (B600670) B8 in cancer cells is limited in publicly available literature. This guide synthesizes the current understanding of procyanidin dimers, a class to which Procyanidin B8 belongs, and general procyanidin extracts. The presented mechanisms are based on the activities of closely related compounds and may be extrapolated to this compound. Further research is warranted to elucidate the specific effects of this compound.
Core Anticancer Mechanisms of Procyanidins
Procyanidins, a class of flavonoids, have demonstrated significant potential as anticancer agents by targeting multiple facets of cancer cell pathobiology.[1] These naturally occurring polyphenols are known to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating key intracellular signaling pathways.[1][2]
Induction of Apoptosis
Procyanidins trigger programmed cell death in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increased expression of pro-apoptotic proteins like Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[1][4] Furthermore, procyanidins have been observed to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[5]
Cell Cycle Arrest
A hallmark of procyanidin activity is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[1][2] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin A, cyclin B1, and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[1][3] Concurrently, an increase in the levels of CDK inhibitors like Cip1/p21 and Kip1/p27 has been reported, which further contributes to halting cell cycle progression.[2][3]
Inhibition of Metastasis
Procyanidins exhibit anti-metastatic properties by inhibiting the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. Additionally, procyanidins have been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[1]
Modulation of Key Signaling Pathways
The anticancer effects of procyanidins are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and invasion.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[1] Procyanidins have been shown to inhibit this pathway by decreasing the phosphorylation of Akt.[1][2] This inhibition leads to the downstream suppression of pro-survival signals and can increase the expression of tumor suppressor genes like PTEN.[1]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. Procyanidins have been found to modulate this pathway, although the effects can be cell-type specific. In some contexts, they inhibit the MEK/ERK pathway, leading to suppressed cell proliferation.[1] In hepatocellular carcinoma, procyanidins have been shown to activate the B-cell MAPK pathway, contributing to tumor suppression.[6]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. Procyanidins can suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα.[2] This leads to the downregulation of NF-κB target genes, including those involved in inflammation (COX-2, iNOS) and cell survival.[1]
Data Presentation
Table 1: Effects of Procyanidins on Cancer Cell Viability and Apoptosis
| Cancer Cell Line | Procyanidin Type/Concentration | Effect | Reference |
| PC-3 (Prostate) | Procyanidin (300 µg/mL) | 44.86% apoptosis after 24h | [4] |
| SCC12 (Squamous Cell Carcinoma) | Grape Seed Proanthocyanidin (50-200 µg/mL) | Dose-dependent increase in sub-G1 population | [5] |
| BIU87 (Bladder) | Grape Seed Procyanidin Extract | Dose-dependent inhibition of cell growth | [7] |
| HT-29, MCF-7, PC-3 | Proanthocyanidins (B150500) (IC50 doses) | Inhibition of cell viability and proliferation | [8] |
| MCF-7 (Breast) | Procyanidin Fractions (30 µg/mL) | Decreased cell viability and proliferation | [9] |
Table 2: Molecular Targets of Procyanidins in Different Cancer Cell Lines
| Cancer Cell Line | Procyanidin Type | Molecular Target | Effect | Reference |
| A549 (Lung) | Procyanidin | PI3K/Akt | Decreased p-Akt | [1] |
| BIU87 (Bladder) | Grape Seed Procyanidin Extract | Cyclin D1, CDK4, Survivin | Downregulation | [7] |
| BxPC-3 (Pancreatic) | Procyanidin | Cyclin D1, E, A, B1 | Downregulation | [1] |
| MIA PaCa-2 (Pancreatic) | Procyanidin | Bcl-2, MMP-9 | Downregulation | [1] |
| A431 (Squamous Carcinoma) | Procyanidin | NF-κB/p65, COX-2, iNOS | Downregulation | [1] |
| MDA-MB-231 (Breast) | Procyanidin | VEGF, MMP-9 | Downregulation | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 5,000-20,000 cells/well depending on the cell line) in a 96-well plate in 100 µL of complete culture medium.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of this compound (or relevant procyanidin) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Caption: this compound induced apoptosis pathway.
Caption: this compound induced G1 cell cycle arrest.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Western Blot experimental workflow.
References
- 1. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Procyanidin induces apoptosis and necrosis of prostate cancer cell line PC-3 in a mitochondrion-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procyanidins from Vitis vinifera seeds induce apoptotic and autophagic cell death via generation of reactive oxygen species in squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of cell cycle arrest and apoptosis by grape seed procyanidin extract in human bladder cancer BIU87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidins as antioxidants and tumor cell growth modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Procyanidin B8: An In-Depth Technical Guide to its In Vitro Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various plant sources, including fruits and bark. Procyanidins as a class are renowned for their potent antioxidant activities, which are significantly higher than those of vitamins C and E.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Procyanidin B8, detailing the established methodologies for its assessment and exploring its potential modulatory effects on cellular antioxidant signaling pathways. While extensive research has been conducted on the antioxidant properties of procyanidin mixtures and other specific dimers like Procyanidin B2, a notable gap exists in the scientific literature regarding specific quantitative in vitro antioxidant data for isolated this compound. This guide, therefore, presents a framework for understanding and evaluating the antioxidant potential of this compound, drawing upon the broader knowledge of procyanidin chemistry and biology, and provides detailed experimental protocols for key antioxidant assays.
Introduction to this compound and its Antioxidant Potential
Procyanidins are a class of polyphenolic compounds formed from the polymerization of flavan-3-ol (B1228485) monomers, primarily (+)-catechin and (-)-epicatechin. Their structure, characterized by multiple hydroxyl groups on aromatic rings, endows them with potent free radical scavenging capabilities. The antioxidant activity of procyanidins is influenced by their degree of polymerization and the specific arrangement of the monomeric units.
This compound is a dimer with a C4-C6 linkage between a (+)-catechin and a (-)-epicatechin unit. While specific studies quantifying the antioxidant capacity of isolated this compound are limited, the general antioxidant prowess of procyanidins suggests that this compound is likely a significant contributor to the overall antioxidant activity of the plant extracts in which it is found.
Quantitative In Vitro Antioxidant Capacity of Procyanidins
The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays that measure different aspects of their radical scavenging and reducing abilities. Due to the limited availability of specific data for this compound, this section presents a summary of representative data for procyanidin-rich extracts and other B-type procyanidin dimers to provide a comparative context.
Table 1: DPPH Radical Scavenging Activity of Procyanidin-Containing Extracts
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |
| Procyanidin-rich extract from Ephedra sinica roots | 30.30 | Butylated hydroxyanisole (BHA) | 10.17 | [2] |
Table 2: ABTS Radical Cation Scavenging Activity of Procyanidin-Containing Extracts
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |
| Procyanidin-rich extract from Ephedra sinica roots | 18.00 | Vitamin C | 13.16 | [2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Procyanidin-Containing Fractions
| Sample | FRAP Value (mmol Fe²⁺/kg) | Source |
| Proanthocyanidin Fractions from Wild Grape Seed | 3.54 to 32.25 | [3] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Proanthocyanidin-Containing Fruit Extracts
| Sample | ORAC Value (mg TE/100g) | Source |
| Methanol (B129727) Fraction of Whole Fruits | 135 to 479 | [4] |
| Acetone Fraction of Whole Fruits | 115.30 to 733.15 | [4] |
Table 5: Cellular Antioxidant Activity (CAA) of Procyanidin-Containing Extracts
| Sample | CAA Value (µmol QE/100 g) | Source |
| Sea Buckthorn Procyanidin | Data not explicitly provided in this format, but significant protection against H₂O₂-induced oxidative stress in RAW264.7 cells was reported. | [5] |
Note: The data presented in these tables are for procyanidin-rich extracts or fractions and not for isolated this compound. The antioxidant capacity can vary significantly based on the source, purity, and specific composition of the procyanidin mixture.
Experimental Protocols for In Vitro Antioxidant Assays
This section provides detailed methodologies for the key in vitro antioxidant capacity assays. These protocols can be adapted for the evaluation of isolated this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of this solution at approximately 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).
-
Prepare a series of dilutions of this compound in the same solvent.
-
-
Assay Procedure:
-
In a test tube or microplate well, add a fixed volume of the this compound solution to a fixed volume of the DPPH solution.
-
Prepare a blank sample containing the solvent instead of the this compound solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Prepare a series of dilutions of this compound and a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) standards.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
Create a standard curve using the absorbance values of the ferrous sulfate standards.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation.
Experimental Workflow for ORAC Assay
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Procyanidins from Wild Grape (Vitis amurensis) Seeds Regulate ARE-Mediated Enzyme Expression via Nrf2 Coupled with p38 and PI3K/Akt Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bioavailability and Metabolism of Procyanidin B8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of Procyanidin (B600670) B8, a B-type proanthocyanidin. While specific pharmacokinetic data for Procyanidin B8 is limited, this guide draws upon available data for closely related procyanidin dimers and the broader class of proanthocyanidins (B150500) to offer a thorough analysis. The content herein is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product drug discovery, and the development of functional foods and nutraceuticals.
Introduction to this compound
Procyanidins are a class of flavonoids composed of catechin (B1668976) and epicatechin monomeric units.[1] They are abundant in various plant-based foods, including fruits, vegetables, cereals, and beverages like wine and tea.[1] this compound is a specific dimer consisting of a catechin unit linked to an epicatechin unit via a C4→C6 bond. These compounds are of significant interest due to their potential health benefits, which are largely attributed to their antioxidant and cell-signaling modulation properties.[1][2] However, the therapeutic efficacy of procyanidins is intrinsically linked to their bioavailability and metabolic fate within the body.[3]
Bioavailability and Pharmacokinetics
The oral bioavailability of procyanidins is generally low and highly dependent on their degree of polymerization.[3] Monomers and dimers, such as this compound, are more readily absorbed than larger oligomers and polymers.[3] A significant portion of ingested procyanidins transits the upper gastrointestinal tract intact and reaches the colon, where they are extensively metabolized by the gut microbiota.[3]
Table 1: Pharmacokinetic Parameters of Procyanidin B2 (as a proxy for this compound) and its Metabolites in Rats [4][5][6]
| Compound/Metabolite | Dose | Cmax | Tmax | Bioavailability (%) |
| [14C]Procyanidin B2 (total radioactivity) | 10.5 mg/kg (oral) | Not specified | ~6 h | 8-11% (from blood AUC) |
| [14C]Procyanidin B2 (total radioactivity) | 21 mg/kg (oral) | Not specified | ~6 h | Not specified |
Disclaimer: The data presented above is for Procyanidin B2 and should be considered as an estimation for this compound. Further research is required to determine the specific pharmacokinetic parameters of this compound.
Metabolism of this compound
This compound undergoes extensive metabolism through two primary pathways: phase II metabolism in the small intestine and liver, and microbial catabolism in the colon.[3]
The small fraction of this compound that is absorbed in the small intestine is subject to phase II metabolism. This process involves conjugation reactions such as glucuronidation, sulfation, and methylation, which increase the water solubility of the compound, thereby facilitating its excretion.[3]
The majority of ingested this compound reaches the colon, where it is broken down by the gut microbiota into smaller, more readily absorbable phenolic compounds.[3] This microbial degradation is a critical step in the overall metabolism of procyanidins and significantly contributes to the systemic exposure to their metabolites.
Table 2: Major Microbial Metabolites of Procyanidins
| Metabolite Class | Specific Compounds |
| Phenyl-γ-valerolactones | 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone, 5-(3'-Hydroxyphenyl)-γ-valerolactone |
| Phenylvaleric Acids | Dihydroxyphenylvaleric acid, Hydroxyphenylvaleric acid |
| Phenylpropionic Acids | 3-(3-Hydroxyphenyl)propionic acid, 3-Phenylpropionic acid |
| Phenylacetic Acids | 2-(3-Hydroxyphenyl)acetic acid, 2-Phenylacetic acid |
| Benzoic Acids | Benzoic acid |
The following diagrams illustrate the general metabolic fate of procyanidin dimers like this compound.
Caption: General metabolic pathway of this compound.
Caption: Microbial degradation pathway of this compound.
Modulation of Cellular Signaling Pathways
Procyanidins and their metabolites are known to exert biological effects by modulating various cellular signaling pathways. A key pathway influenced by these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2][7]
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to inducers, such as procyanidins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[7][8]
Caption: Activation of the Nrf2-ARE signaling pathway by this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the bioavailability and metabolism of this compound.
This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Oral gavage at a dose determined by preliminary toxicity studies.
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) or protein precipitation to remove interfering substances.
-
Analytical Method: Quantification of this compound and its metabolites in plasma is performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
The Caco-2 cell monolayer model is widely used to predict the intestinal absorption and metabolism of compounds.[9]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Transport Study: this compound is added to the apical (AP) side of the Caco-2 monolayer. Samples are collected from the basolateral (BL) side at various time points to determine the apparent permeability coefficient (Papp).
-
Metabolism Study: After incubation, cell lysates and samples from both the AP and BL compartments are collected. The samples are analyzed by UPLC-MS/MS to identify and quantify any phase II metabolites of this compound formed by the Caco-2 cells.
-
Experimental Workflow:
Caption: Caco-2 cell experimental workflow.
-
Chromatography System: An ultra-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent compound and its metabolites based on their unique precursor-to-product ion transitions.
Conclusion and Future Directions
This compound, like other procyanidin dimers, exhibits low oral bioavailability. Its metabolism is characterized by limited absorption and subsequent phase II conjugation, with the majority undergoing extensive degradation by the colonic microbiota into a variety of smaller phenolic compounds. These microbial metabolites are readily absorbed and are likely major contributors to the systemic biological effects observed after procyanidin consumption, including the activation of the Nrf2-ARE signaling pathway.
Future research should focus on obtaining specific pharmacokinetic data for this compound to accurately assess its absorption, distribution, metabolism, and excretion profile. Further investigation into the bioactivity of its specific microbial metabolites is also crucial to fully elucidate the mechanisms underlying the health benefits of this compound and other procyanidins.
References
- 1. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review | MDPI [mdpi.com]
Procyanidin B8: A Technical Guide to its Putative Effects on NF-κB and MAPK Signaling Pathways
Disclaimer: Direct experimental data on the effects of procyanidin (B600670) B8 on the NF-κB and MAPK signaling pathways is limited in the current scientific literature. This guide synthesizes available information on closely related B-type procyanidin dimers, particularly procyanidin B2, to provide a putative understanding of procyanidin B8's potential mechanisms of action. The presented data and protocols should be interpreted with the understanding that they are derived from studies on structurally similar compounds and may not be fully representative of this compound's specific activities.
Introduction
Procyanidins are a class of flavonoids found in various plants, fruits, and vegetables, known for their antioxidant and anti-inflammatory properties.[1] this compound is a B-type proanthocyanidin (B93508) dimer composed of a catechin-(4α→6)-epicatechin linkage.[2] The anti-inflammatory effects of procyanidins are often attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory responses.[3][4] This technical guide provides an in-depth overview of the potential effects of this compound on these pathways, drawing parallels from studies on closely related B-type procyanidins.
Effects on the NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical pathway in regulating the expression of genes involved in inflammation, immunity, and cell survival. Procyanidins have been shown to inhibit this pathway at multiple levels.[4]
Mechanism of Action
Procyanidins are thought to inhibit the canonical NF-κB pathway through the following mechanisms:
-
Inhibition of IκB Kinase (IKK) activity: Procyanidins may directly or indirectly inhibit the activity of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[3]
-
Prevention of IκBα Degradation: By inhibiting IKK, procyanidins prevent the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.
-
Inhibition of NF-κB Nuclear Translocation: With IκBα remaining bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of this transcription factor to the nucleus is blocked.[5]
-
Reduced Transcription of Pro-inflammatory Genes: The absence of nuclear NF-κB leads to a decrease in the transcription of its target genes, which include various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[6][7]
Quantitative Data
The following table summarizes quantitative data from studies on B-type procyanidins, which may serve as an estimate for the potential activity of this compound.
| Compound/Extract | Cell Line | Assay | Target | IC50 / % Inhibition | Reference |
| Dimeric Procyanidin B2 | Hodgkin's lymphoma cells | DNA binding assay | NF-κB | 41-48% inhibition at 25 µM | [8] |
| Grape Seed Procyanidin Extract | RAW 264.7 macrophages | Western Blot | p65 nuclear translocation | ~40% inhibition at 65 µg/mL | [5] |
| Grape Seed Procyanidin Extract | Rats fed a high-fat diet | ELISA / RT-PCR | Plasma IL-6, TNF-α | Significant reduction | [6] |
Effects on the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Procyanidins have been shown to modulate the activity of these kinases.[3]
Mechanism of Action
The inhibitory effects of procyanidins on the MAPK pathway are generally characterized by a reduction in the phosphorylation of key kinases:
-
ERK Pathway: Procyanidins can inhibit the phosphorylation of ERK1/2, which is often associated with cell proliferation and inflammation.[3]
-
JNK and p38 Pathways: Procyanidins can suppress the phosphorylation of JNK and p38, kinases that are strongly activated by cellular stress and play a significant role in the production of inflammatory mediators.[3]
Quantitative Data
The table below presents quantitative data on the effects of B-type procyanidins on the MAPK pathway.
| Compound/Extract | Cell Line | Assay | Target | Effect | Reference |
| Procyanidin B2 | Human colonic Caco-2 cells | Western Blot | p-ERK, p-p38 | Increased phosphorylation (in the context of Nrf2 activation) | [9] |
| Cinnamtannin B1 (A-type procyanidin) | Human keratinocytes and monocytes | Western Blot | p-ERK | Downregulation | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grape-seed procyanidins prevent low-grade inflammation by modulating cytokine expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of procyanidins on lipid metabolism and inflammation in rats exposed to alcohol and iron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procyanidin B2 induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamtannin B1 | CAS:88082-60-4 | Procyanidins | High Purity | Manufacturer BioCrick [biocrick.com]
The Pharmacokinetic Profile of Procyanidin B8: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin (B600670) B8, a B-type procyanidin dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various fruits and plant-based foods. Like other procyanidins, it has garnered significant interest for its potential health benefits, largely attributed to its antioxidant and cell-signaling modulating properties. However, the therapeutic efficacy of Procyanidin B8 is intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and absorption of this compound and related B-type dimers, offering detailed experimental methodologies, quantitative data where available, and insights into the molecular pathways it influences. While specific pharmacokinetic parameters for this compound are not extensively documented in current literature, this guide synthesizes available data on closely related B-type procyanidin dimers to provide a valuable comparative resource for researchers.
Introduction to this compound
Procyanidins are a class of polyphenolic compounds formed from catechin (B1668976) and epicatechin monomers.[1] They are categorized based on the linkage between the flavan-3-ol (B1228485) units. B-type procyanidins, including the B1 through B8 dimers, are characterized by a single C-C bond.[2] this compound specifically consists of a (+)-catechin and a (-)-epicatechin unit linked by a C4–C6 bond.[3] The potential health-promoting effects of procyanidins are a subject of ongoing research, with studies suggesting roles in mitigating oxidative stress and inflammation.[2][4] A critical aspect of harnessing their therapeutic potential lies in understanding their journey through the body.
Pharmacokinetics of B-Type Procyanidin Dimers
The oral bioavailability of procyanidins, particularly dimers and larger oligomers, is generally low.[1][5] Their absorption is limited, and they undergo extensive metabolism in both the small intestine and the colon.[1][5]
Absorption
Procyanidin dimers are absorbed to a greater extent than their larger oligomeric and polymeric counterparts.[1] However, their absorption is still considerably less than that of their constituent monomers, catechin and epicatechin. The primary sites of absorption and metabolism are the small intestine and the colon.[1]
Distribution
Following absorption, procyanidin metabolites are distributed to various tissues. Studies on related procyanidin dimers have shown the presence of metabolites in plasma, liver, and kidney.[6]
Metabolism
Procyanidins that are absorbed in the small intestine undergo phase II metabolism, which includes glucuronidation, sulfation, and methylation.[1] A significant portion of ingested procyanidins reaches the colon intact, where they are catabolized by the gut microbiota into smaller phenolic acids and valerolactones.[5][7][8] These microbial metabolites are then absorbed and may contribute to the systemic effects of procyanidin consumption.[9]
Excretion
The metabolites of procyanidins are primarily excreted in the urine.[10]
Quantitative Pharmacokinetic Data
While specific quantitative pharmacokinetic data for this compound is scarce in the current scientific literature, studies on the closely related B-type dimers, Procyanidin B1 and B2, provide valuable insights into the expected pharmacokinetic profile of these compounds. The following tables summarize the available data for these related dimers.
Table 1: Pharmacokinetics of Procyanidin B1 and its Metabolites
| Compound | Species | Dose | Cmax | Tmax | Reference |
| Procyanidin B1 | Human | 2g GSE | 10.6 ± 2.5 nmol/L | 2 h | [1] |
| Metabolites (unspecified) | Human | - | - | - | [1] |
GSE: Grape Seed Extract
Table 2: Pharmacokinetics of Procyanidin B2 and its Metabolites
| Compound | Species | Dose | Cmax | Tmax | Bioavailability (%) | Reference |
| [14C]Procyanidin B2 (total radioactivity) | Rat | 10.5 mg/kg (oral) | ~6 h | - | 8-11% (from blood) | [1][10] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a typical procedure for assessing the pharmacokinetics of a procyanidin dimer following oral administration to rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a procyanidin dimer and its metabolites.
Materials:
-
Wistar rats (male, specific weight range, e.g., 200-250g)
-
This compound (or other B-type dimer)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in water)[1]
-
Oral gavage needles (appropriate size for rats)[11]
-
Syringes
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Metabolic cages for urine and feces collection (optional)[1]
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Dose Preparation: Prepare a homogenous suspension of the procyanidin dimer in the chosen vehicle at the desired concentration.[12] The dose can range from 10.5 mg/kg to 800 mg/kg body weight depending on the study's objectives.[1]
-
Fasting: Fast the rats overnight (e.g., 12 hours) before dosing, with free access to water.
-
Oral Administration: a. Weigh each rat to determine the precise volume of the dosing suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[11] b. Gently restrain the rat.[11] c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[12] d. Carefully insert the gavage needle into the esophagus and administer the suspension slowly into the stomach.[11][12]
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1] b. Blood can be collected via methods such as retro-orbital sinus puncture or from the tail vein.[1] c. Immediately place the blood samples into anticoagulant-treated tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for the concentration of the parent procyanidin and its metabolites using a validated analytical method, such as UPLC-MS/MS.[1]
Workflow for In Vivo Pharmacokinetic Study
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, non-essential amino acids, antibiotics)
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding: a. Culture Caco-2 cells in appropriate flasks. b. Seed the Caco-2 cells onto the apical side of the Transwell inserts at a specific density. c. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.[13] b. Perform a Lucifer yellow permeability assay to confirm the integrity of the cell monolayer.
-
Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound (this compound) at a known concentration to the apical (A) or basolateral (B) side of the monolayer. c. Add fresh transport buffer to the receiver compartment (B or A side, respectively). d. Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 2 hours).[14] e. At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
Caco-2 Permeability Assay Workflow
Analytical Method: UPLC-MS/MS for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound and its metabolites in plasma.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase:
-
A: Water with an acid modifier (e.g., 0.1% formic acid)
-
B: Acetonitrile with an acid modifier (e.g., 0.1% formic acid)
-
-
Gradient Elution: A gradient program to separate the analytes.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Controlled for reproducibility.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the parent procyanidin and its expected metabolites (e.g., glucuronides, sulfates, methyl-ethers).
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.[3]
Signaling Pathways Modulated by Procyanidins
Procyanidins have been shown to modulate various intracellular signaling pathways, with the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway being a key target.[4] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Upon exposure to oxidative stress or certain bioactive compounds like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and detoxification genes.[4] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][15]
Procyanidin-Mediated Activation of the Nrf2/ARE Pathway
Conclusion
This compound, like other B-type procyanidin dimers, exhibits a pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism. While specific quantitative data for this compound remains limited, the available information on related dimers provides a foundational understanding for researchers. The detailed experimental protocols provided in this guide offer a starting point for conducting robust pharmacokinetic and absorption studies. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Nrf2/ARE pathway, underscores the potential molecular mechanisms behind its observed biological activities. Further research is warranted to fully characterize the ADME properties of this compound and to translate its potential health benefits into therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of procyanidins and their metabolites in rat plasma and tissues in relation to ingestion of procyanidin-enriched or procyanidin-rich cocoa creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B8: A Technical Guide on its Potential as a Chemopreventive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, has emerged as a molecule of interest in the field of cancer chemoprevention. As a member of the flavonoid family, widely distributed in various plant-based foods, procyanidin B8 is being investigated for its potential to inhibit, delay, or reverse carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's chemopreventive properties, including its mechanisms of action, supporting preclinical evidence, and the experimental methodologies used for its evaluation. While research specifically on this compound is still developing, this document draws upon the broader knowledge of B-type procyanidins to present a cohesive picture of its potential and to guide future research endeavors.
Introduction
Procyanidins are a class of polyphenolic compounds, specifically condensed tannins, formed from catechin (B1668976) and epicatechin monomer units.[1] They are categorized based on the linkage between these units, with B-type procyanidins featuring a single C4-C8 or C4-C6 interflavan bond.[1][2] this compound is a dimer consisting of catechin and epicatechin units.[3] The chemopreventive potential of procyanidins, in general, is attributed to their antioxidant, anti-inflammatory, and anti-proliferative activities.[4][5] This guide focuses on the available data for this compound and related B-type dimers to elucidate their potential as chemopreventive agents.
Mechanism of Action
The anticancer effects of procyanidins are multi-faceted, involving the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is limited, studies on closely related B-type procyanidins suggest that its chemopreventive actions are likely mediated through the following mechanisms:
Induction of Apoptosis
Procyanidins have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, characterized by:
-
Modulation of Bcl-2 family proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial outer membrane permeabilization.[5][6]
-
Caspase activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.[6]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Procyanidins can intervene in this process by inducing cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[4][7] This is often achieved by:
-
Downregulation of cyclins and cyclin-dependent kinases (CDKs): Procyanidins have been observed to decrease the expression of key cell cycle regulators like cyclin D1, CDK4, and CDK6, leading to arrest in the G1 phase of the cell cycle.[4][8]
Modulation of Signaling Pathways
Procyanidins can influence critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Procyanidins have been shown to inhibit this pathway, leading to decreased cancer cell growth.[4][9]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer progression. Procyanidins can suppress NF-κB activation, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[4][5]
Preclinical Evidence
While specific in vivo and in vitro studies on this compound are scarce, a body of evidence for procyanidin-rich extracts and other B-type dimers provides a strong rationale for its investigation.
In Vitro Studies
Studies on various cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of procyanidins.
| Procyanidin Type | Cancer Cell Line | Effect | Quantitative Data | Reference |
| Grape Seed Procyanidin Extract | Human Bladder Cancer (BIU87) | G1 cell cycle arrest, apoptosis | Dose-dependent increase in G1 phase cells | [7] |
| Procyanidin B2 | Human Prostate Cancer (PC3, 22Rv1, C4-2B) | Inhibition of cell growth, induction of apoptosis | - | [10] |
| Procyanidin B2 | Human Epidermoid Carcinoma (A431) | G1 cell cycle arrest | Reduction in CDK-2, -4, and -6 protein levels | [8] |
| Grape Seed Procyanidin Extract | Human Oral Squamous Cell Carcinoma (SCC25) | Decreased cell viability | 72% decrease in cell viability | [4] |
| Procyanidin Fractions | Human Breast Cancer (MCF-7) | Decreased cell viability and proliferation | Effective at 30 µg/mL | [11] |
In Vivo Studies
Animal models have provided further evidence for the chemopreventive potential of procyanidins.
| Procyanidin Type | Animal Model | Cancer Type | Effect | Quantitative Data | Reference |
| Grape Seed Polyphenols | SENCAR Mouse Skin Carcinogenesis Model | Skin Cancer | Inhibition of tumor promotion | 35-60% inhibition of tumor incidence | [12] |
| Procyanidins | A431 Xenograft Model | Skin Cancer | Reduced tumor growth | - | [4] |
| Procyanidins | A549 Xenograft Model | Lung Cancer | Decreased tumor cell proliferation | - | [4] |
| Grape Procyanidins | H22 Xenograft Model | Liver Cancer | Inhibition of tumor angiogenesis | Decreased MVD and VEGF expression | [13][14] |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of this compound's chemopreventive activity. The following are generalized protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.
-
Methodology:
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[17]
-
Methodology:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Challenges and Future Directions
The primary challenge in advancing this compound as a chemopreventive agent is the limited body of research focused specifically on this dimer. Future research should prioritize:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound is essential for conducting definitive in vitro and in vivo studies.[19][20]
-
Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its effective dosage and delivery mechanisms.
-
Head-to-Head Comparative Studies: Directly comparing the bioactivity of this compound with other procyanidin dimers and oligomers will help to elucidate its specific structure-activity relationship.
-
In Vivo Efficacy: Conducting well-designed animal studies with purified this compound is necessary to validate its chemopreventive effects in a physiological context.
-
Clinical Trials: Should preclinical data prove promising, carefully designed clinical trials will be the ultimate step in evaluating the safety and efficacy of this compound as a chemopreventive agent in humans.
Conclusion
This compound holds promise as a potential chemopreventive agent based on the extensive research on procyanidins and other B-type dimers. Its likely mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, provide a strong scientific rationale for its further investigation. However, the current lack of specific data on this compound necessitates a focused research effort to isolate, characterize, and evaluate this compound in rigorous preclinical models. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this compound in cancer prevention.
References
- 1. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder | MDPI [mdpi.com]
- 7. Induction of cell cycle arrest and apoptosis by grape seed procyanidin extract in human bladder cancer BIU87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive proanthocyanidins inhibit growth and induce apoptosis in human melanoma cells by decreasing the accumulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidins as antioxidants and tumor cell growth modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-tumor-promoting activity of a polyphenolic fraction isolated from grape seeds in the mouse skin two-stage initiation-promotion protocol and identification of procyanidin B5-3'-gallate as the most effective antioxidant constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of grape procyanidins on tumor angiogenesis in liver cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Grape Procyanidins on Tumor Angiogenesis in Liver Cancer Xenograft Models [journal.waocp.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Role of Procyanidin B8 in Preventing Oxidative Stress: A Technical Guide
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular, neurodegenerative, and metabolic disorders.[1][2][3] Procyanidins, a class of polyphenolic compounds found abundantly in fruits, seeds, and bark, are recognized for their potent antioxidant properties.[1][4][5] These compounds exist as oligomers and polymers of catechin (B1668976) and epicatechin units. Among them, the B-type procyanidins, which are dimers linked by a single C4-C8 or C4-C6 bond, have demonstrated significant bioactivity. This guide focuses specifically on Procyanidin (B600670) B8, elucidating its molecular mechanisms in the prevention of oxidative stress, detailing relevant experimental protocols, and presenting quantitative data from key studies.
1. Molecular Mechanisms of Action
Procyanidin B8 and other procyanidins combat oxidative stress through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems via key signaling pathways.
1.1 Direct Radical Scavenging The phenolic structure of procyanidins, rich in hydroxyl groups, enables them to donate hydrogen atoms or electrons to neutralize free radicals such as superoxide (B77818) anions and hydroxyl radicals.[1][6] This direct scavenging activity terminates oxidative chain reactions, thereby preventing damage to vital macromolecules like DNA, lipids, and proteins.[1][3] Studies have demonstrated that procyanidins can effectively inhibit lipid peroxidation, a key indicator of oxidative damage.[1]
1.2 Modulation of Cellular Signaling Pathways Beyond direct scavenging, procyanidins exert a more profound and lasting antioxidant effect by upregulating the body's own defense mechanisms through the modulation of critical signaling pathways.
1.2.1 The Nrf2/ARE Signaling Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]
Procyanidins activate this pathway by disrupting the Nrf2-Keap1 interaction.[7][9] This inhibition of Keap1-dependent degradation allows Nrf2 to stabilize, accumulate, and translocate into the nucleus.[8][9] In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various antioxidant genes, initiating their transcription.[7][8] Key downstream targets include heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione-S-transferases (GSTs), which collectively enhance the cell's capacity to detoxify ROS and electrophiles.[9][10]
1.2.2 Mitogen-Activated Protein Kinase (MAPK) Pathway The MAPK family, including ERK, p38, and JNK, are stress-activated kinases that can influence cellular responses to oxidative stress.[1] Procyanidins have been shown to modulate MAPK signaling, often by downregulating the stress-activated p38 and JNK pathways, which can lead to apoptosis, while potentially activating the pro-survival ERK pathway.[1][5] This modulation helps suppress ROS production and inhibit apoptosis.[1] For instance, Procyanidin A2 has been shown to activate Nrf2 through JNK and p38 phosphorylation.[11]
1.2.3 Phosphoinositide 3-Kinase (PI3K)/Akt Pathway The PI3K/Akt signaling pathway is a crucial regulator of cell survival and growth. Activation of this pathway by procyanidins can protect cells, particularly neurons, from oxidative damage.[1] Studies have shown that procyanidins can activate Akt phosphorylation, which in turn can inhibit apoptotic processes and protect against lipid peroxidation-dependent membrane damage.[1][5]
2. Quantitative Data on Antioxidant Effects
Numerous in vivo and in vitro studies have quantified the effects of procyanidins on markers of oxidative stress. The following tables summarize key findings.
Table 1: Effects of Procyanidins on Antioxidant Enzymes and Markers in In Vivo Models
| Animal Model | Oxidative Stressor | Procyanidin Source & Dose | Effect on Antioxidant Markers | Citation |
| Mice | Various (e.g., arsenite, H₂O₂) | General Procyanidins (PCs) | ↑ SOD, CAT, GSH, GPx, T-AOC; ↓ MDA | [2] |
| Rats | Hypercholesterolemia | Grape Seed Proanthocyanidins (GSPE) | ↑ SOD, CAT, GSH in cardiac tissue | [12] |
| Mice | Zearalenone (B1683625) | GSPE | ↑ SOD, GSH-Px, CAT; ↓ MDA | [10] |
| Rats | Cadmium (Cd) | Procyanidins | ↑ Nrf2/HO-1 expression | [5] |
| Piglets | Weaning Stress | Procyanidins (dietary) | ↑ GSH-Px, CAT, SOD | [13] |
Note: ↑ indicates an increase, ↓ indicates a decrease. SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; GPx: Glutathione Peroxidase; T-AOC: Total Antioxidant Capacity; MDA: Malondialdehyde.
Table 2: Effects of Procyanidins on Oxidative Stress in In Vitro Models
| Cell Line | Oxidative Stressor | Procyanidin Source & Concentration | Effect on Antioxidant Markers | Citation |
| L-02 (Human Liver) | Arsenic (25 μM) | GSPE (10, 25, 50 mg/L) | ↑ SOD, GSH; ↓ MDA, ROS; ↑ Nrf2, HO-1, NQO1 | [10] |
| PC12 (Rat Pheochromocytoma) | H₂O₂ | Procyanidins | ↑ GSH-Px, CAT, SOD; ↓ ROS, MDA | [13] |
| MODE-K (Mouse Intestinal Epithelial) | N/A | Procyanidins (5 μg/mL) | ↑ Nrf2, HO-1, NQO1; ↓ Keap1 | [7][9] |
| RAW264.7 (Mouse Macrophage) | H₂O₂ (800 μmol/L) | Sea Buckthorn Procyanidin (25, 50, 100 μg/mL) | Significant protection against oxidative stress | [14] |
| MAC-T (Bovine Mammary Epithelial) | Heat Stress (42°C) | Procyanidin B2 (25 μM) | ↑ Nrf2, HO-1, Txnrd1; ↓ ROS | [8] |
Note: ROS: Reactive Oxygen Species; Txnrd1: Thioredoxin Reductase-1.
3. Experimental Protocols
The investigation of this compound's antioxidant properties involves a range of standardized in vitro and in vivo methodologies.
3.1 In Vitro Assays
-
Cell Culture and Treatment: A suitable cell line (e.g., PC12 for neuroprotection, L-02 for hepatotoxicity) is cultured under standard conditions.[10][13] Cells are then pre-treated with varying concentrations of this compound for a specified duration (e.g., 4-24 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂), arsenic, or heat.[8][10][13][14]
-
Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability. Viable cells reduce MTT to a purple formazan (B1609692) product, the absorbance of which is measured spectrophotometrically to quantify cell survival.[10]
-
Intracellular ROS Measurement: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, measured by flow cytometry or a fluorescence microplate reader, is proportional to the level of intracellular ROS.[10]
-
Western Blotting: This technique is used to quantify the expression levels of key proteins in the signaling pathways. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-phospho-Akt) followed by secondary antibodies. Protein bands are visualized using chemiluminescence.[9][10]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of target genes (e.g., Nrf2, HO-1, NQO1), total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using specific primers in a real-time PCR system.[10]
3.2 In Vivo Models
-
Animal Models and Induction of Oxidative Stress: Rodent models (mice or rats) are commonly used.[2] Oxidative stress can be induced by administering toxins (e.g., arsenic in drinking water, zearalenone via gavage) or by feeding a high-fat diet.[10][15]
-
Procyanidin Administration: Procyanidins are typically administered via oral gavage or as a supplement in the feed for a predetermined period.[2][16]
-
Sample Collection and Analysis: At the end of the study, animals are euthanized, and blood (serum) and tissue samples (e.g., liver, heart, brain) are collected. Tissues are homogenized to prepare lysates.
-
Biochemical Assays: Commercial kits are used to measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the levels of GSH and MDA in serum and tissue lysates, according to the manufacturer’s protocols.[10]
3.3 Chemical Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is monitored spectrophotometrically. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[14]
This compound is a potent natural antioxidant that mitigates oxidative stress through a dual-action mechanism. It directly neutralizes harmful ROS and, more significantly, enhances the cell's intrinsic antioxidant defenses by activating the Nrf2/ARE signaling pathway. This leads to the upregulation of a suite of protective enzymes that detoxify reactive species and maintain redox homeostasis. The modulation of other pathways, such as MAPK and PI3K/Akt, further contributes to its cytoprotective effects by inhibiting inflammation and apoptosis.
The comprehensive data from in vivo and in vitro studies strongly supports the efficacy of procyanidins in antagonizing oxidative damage.[2] This body of evidence highlights the potential of this compound as a valuable agent for researchers and drug development professionals in the creation of novel therapeutic strategies for a wide range of oxidative stress-related diseases. Further clinical trials are warranted to fully elucidate its therapeutic applications in human health.[5]
References
- 1. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Procyanidins against In Vivo Cellular Oxidative Damage: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Procyanidin B2 Alleviates Heat-Induced Oxidative Stress through the Nrf2 Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidin and Its Benefits on Aging: A Literature Review | International Journal of Medical Science and Clinical Research Studies [ijmscrs.com]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Composition analysis and antioxidant activity evaluation of a high purity oligomeric procyanidin prepared from sea buckthorn by a green method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Procyanidins against In Vivo Cellular Oxidative Damage: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin B8: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, has been a subject of interest in the field of phytochemistry and pharmacology due to its potential health benefits. This technical guide provides an in-depth overview of the discovery, initial characterization, and early-stage research into the biological activities of procyanidin B8. The document details the historical methodologies employed for its isolation and structural elucidation, presents available quantitative data in a structured format, and illustrates key experimental workflows and proposed biological pathways using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a historical perspective on the scientific journey of this natural compound.
Discovery and Initial Characterization
This compound is a dimeric proanthocyanidin composed of a (+)-catechin unit linked to a (-)-epicatechin (B1671481) unit via a C4α→C6 interflavan bond.[1][2] Its discovery and structural elucidation were part of a broader effort in the mid to late 20th century to understand the complex class of polyphenols known as condensed tannins.
The foundational work on proanthocyanidins (B150500) was pioneered by Professor Jacques Masquelier, who first discovered oligomeric proanthocyanidins (OPCs) in 1947.[3][4] His research laid the groundwork for the isolation and characterization of various procyanidin oligomers.
While a 1985 doctoral thesis by Jan A. Delcour from the Katholieke Universiteit te Leuven, titled "Structure elucidation of proanthocyanidins: direct synthesis and isolation from Pilsner beer," is a significant early work in the field, a key publication detailing the first isolation of this compound from a natural source is the 1991 paper by Jorge M. Ricardo da Silva and colleagues in the journal Phytochemistry.[2] This study reported the isolation and identification of several procyanidin dimers and trimers, including this compound, from grape seeds (Vitis vinifera).[5]
The structural elucidation of this compound was achieved through a combination of chemical and spectroscopic techniques, which were state-of-the-art for the time. These included enzymatic hydrolysis and acid-catalyzed degradation in the presence of nucleophiles like phloroglucinol (B13840) or phenylmethanethiol to break the interflavan bond and identify the constituent monomeric units.[5] Spectroscopic methods, primarily Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Proton Nuclear Magnetic Resonance (¹H NMR), were crucial in determining the molecular weight, the nature of the linkage, and the stereochemistry of the molecule.[5]
Structural Information
| Property | Value | Source |
| Systematic Name | (+)-Catechin-(4α→6)-(-)-epicatechin | [2] |
| Molecular Formula | C₃₀H₂₆O₁₂ | [2] |
| Molar Mass | 578.52 g/mol | [2] |
| Monofunctional Units | (+)-Catechin, (-)-Epicatechin | [5] |
| Interflavan Linkage | C4α→C6 | [1][2] |
Experimental Protocols (Historical Context)
The following sections detail the methodologies that were historically employed for the isolation and characterization of this compound, primarily based on the techniques described in the late 1980s and early 1990s.
Extraction from Natural Sources (e.g., Grape Seeds)
The initial step involved the extraction of procyanidins from plant material. A general workflow for this process is outlined below.
Chromatographic Separation and Purification
Following extraction, a multi-step chromatographic process was employed to separate the complex mixture of procyanidins and isolate individual oligomers like this compound.
References
- 1. Do Certain Flavonoid IMPS Have a Vital Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. masqueliers.com [masqueliers.com]
- 4. Masquelier’s grape seed extract: from basic flavonoid research to a well-characterized food supplement with health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.shoplightspeed.com [cdn.shoplightspeed.com]
A Technical Guide to the Therapeutic Potential of Procyanidin B8 and Related B-Type Dimers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific research on the bioactivity of Procyanidin (B600670) B8 is limited. This document provides a comprehensive overview of the therapeutic potential of B-type procyanidin dimers, a class to which Procyanidin B8 belongs. Data from studies on procyanidin-rich extracts and other specific B-type dimers are included to infer the potential therapeutic applications of this compound, and are duly noted.
Introduction
Procyanidins are a class of polyphenolic compounds belonging to the flavonoid family, widely distributed throughout the plant kingdom.[1] They are oligomers and polymers of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin (B1671481).[1] Procyanidins are categorized based on the nature of the interflavan linkage. B-type procyanidins, the most common in nature, consist of two flavan-3-ol units linked by a single C4-C8 or C4-C6 bond.[2][3]
This compound is a specific B-type dimer composed of (+)-catechin and (-)-epicatechin units linked by a C4α→C6 bond.[4][5] It is naturally found in various sources, including acorns, blackberries, raspberries, grape seeds, and beer.[5] While research on many procyanidin dimers is extensive, this compound itself is less studied. However, the well-documented antioxidant, anti-inflammatory, and anti-cancer properties of B-type procyanidins suggest a strong therapeutic potential for this compound.[6][7][8] This guide synthesizes the current understanding of B-type procyanidins to explore the probable therapeutic avenues for this compound.
Therapeutic Potential and Mechanisms of Action
The therapeutic effects of procyanidins are multi-faceted, stemming from their potent antioxidant and cell signaling-modulating capabilities.
Antioxidant Activity
Procyanidins are powerful antioxidants, with some studies suggesting their antioxidant capacity is 20 times that of vitamin C and 50 times that of vitamin E.[1] This activity is attributed to their chemical structure, which allows them to effectively scavenge reactive oxygen species (ROS) and chelate redox-active metals.[1][9] By neutralizing free radicals, procyanidins protect cells from oxidative damage to DNA, lipids, and proteins, a key factor in the pathogenesis of numerous chronic diseases.[1]
Key Mechanisms:
-
Direct ROS Scavenging: Procyanidins directly neutralize superoxide (B77818) radicals, hydroxyl radicals, and other ROS.[1]
-
Upregulation of Endogenous Antioxidants: They can activate the Nrf2/ARE signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and metabolic syndrome.[8][11] Procyanidins have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[6][8]
Key Mechanisms:
-
Inhibition of NF-κB Pathway: Procyanidins can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6][12]
-
Modulation of MAPK Pathway: They can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, which are crucial for the production of inflammatory mediators.[1][8]
Anticancer Potential
Procyanidins have emerged as promising chemopreventive and therapeutic agents against various cancers.[13][14] Their anticancer effects are attributed to their ability to modulate multiple signaling pathways that regulate cell proliferation, apoptosis, angiogenesis, and metastasis.[7][13]
Key Mechanisms:
-
Induction of Apoptosis: Procyanidins can induce programmed cell death in cancer cells by altering the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.[13][15]
-
Cell Cycle Arrest: They can halt the cancer cell cycle, often at the G1 phase, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13][14]
-
Inhibition of Angiogenesis and Metastasis: Procyanidins can inhibit the formation of new blood vessels that supply tumors and prevent cancer cell invasion by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[13][14]
-
Modulation of PI3K/Akt Pathway: This critical cell survival pathway is often dysregulated in cancer. Procyanidins have been shown to inhibit the PI3K/Akt/mTOR pathway, thereby promoting apoptosis and inhibiting proliferation.[7][13]
Metabolic Syndrome Management
Metabolic syndrome is a cluster of conditions including obesity, hyperglycemia, and dyslipidemia, which increases the risk of cardiovascular disease and type 2 diabetes.[11][16] Procyanidins have shown potential in managing these conditions.[16][17]
Key Mechanisms:
-
Improved Insulin Sensitivity: Procyanidins can enhance glucose uptake in cells by promoting the translocation of GLUT4 transporters to the plasma membrane.[18]
-
Lipid Metabolism Regulation: They have been shown to inhibit lipases, thereby reducing fat absorption, and to modulate the expression of genes involved in lipid homeostasis.[19]
Key Signaling Pathways and Visualizations
The multi-targeted nature of procyanidins is evident from their ability to modulate several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
NF-κB Signaling Pathway Inhibition
Procyanidins can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][12]
PI3K/Akt/mTOR Signaling Pathway Inhibition in Cancer
In cancer cells, procyanidins can inhibit the PI3K/Akt/mTOR pathway. This leads to decreased cell proliferation and survival and promotes apoptosis.[7][20]
General Experimental Workflow for In Vivo Studies
A typical workflow for assessing the therapeutic potential of procyanidins in an animal model involves acclimatization, disease induction, intervention, and subsequent analysis.[21]
Quantitative Data Summary
The following tables summarize quantitative data from studies on procyanidin-rich extracts and specific B-type dimers. This data provides a framework for understanding the potential efficacy of this compound.
Table 1: Anti-inflammatory Activity of Procyanidins
| Compound/Extract | Model System | Treatment | Outcome | Result |
|---|---|---|---|---|
| Grape Seed Procyanidin Extract (GSPE) | RAW 264.7 Macrophages (LPS-stimulated) | 10-65 µg/mL | NO Production | Dose-dependent inhibition (IC50 ≈ 50 µg/mL)[12] |
| GSPE | RAW 264.7 Macrophages (LPS-stimulated) | 65 µg/mL | NF-κB Translocation | ~40% inhibition[12] |
| Procyanidins (High Dose) | Wistar Rats (Alcohol and Iron-induced liver injury) | 120 mg/kg/d | Serum TNF-α & IL-6 | Significant decrease compared to model group[19] |
| Procyanidins (High Dose) | Wistar Rats (Alcohol and Iron-induced liver injury) | 120 mg/kg/d | Liver NF-κB p65 expression | Significant decrease[19] |
Table 2: Anticancer Activity of Procyanidins
| Compound/Extract | Cell Line | Treatment | Outcome | Result |
|---|---|---|---|---|
| Procyanidin B2 | OSCC Cells | Not specified | Bax/Bcl-2 Ratio | Increased ratio, promoting apoptosis[13] |
| GSPE | DU145 & LNCaP Prostate Cancer Cells | Not specified | MMP-2 & MMP-9 Expression | Inhibition of expression[14] |
| Procyanidins | BIU87 Bladder Cancer Cells | Not specified | Cell Cycle | G1 arrest, inhibition of Cyclin D1 and CDK4[13] |
| Procyanidin-rich extract | Epithelial Ovarian Cancer Cells | Not specified | Pro-MMP-2 levels | Reduction, indicating decreased invasive potential[13] |
Experimental Protocols
This section details common methodologies used to investigate the therapeutic potential of procyanidins.
Isolation and Purification of this compound
The isolation of specific procyanidin dimers like B8 from complex plant extracts is a significant challenge. A common approach involves semi-synthesis and advanced chromatographic techniques.[4][22][23]
-
Source Material: A polymeric procyanidin fraction, for instance from white willow bark (Salix alba), which is rich in (+)-catechin units.[4][22]
-
Acid-Catalyzed Depolymerization: The polymeric fraction is subjected to acid-catalyzed degradation (e.g., with HCl) in the presence of a nucleophile like (-)-epicatechin. This process cleaves the polymer and allows the formation of new dimeric procyanidins, including B8.[22][23]
-
Fractionation and Purification: The resulting reaction mixture is fractionated using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[4][22][24]
-
Final Purification: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).[23]
-
Structure Verification: The identity and purity of the isolated this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[22]
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of individual procyanidins.[25]
-
Method: Normal-Phase HPLC is particularly effective for separating procyanidin oligomers based on their degree of polymerization.[26]
-
Stationary Phase: A silica-based column is typically used.
-
Mobile Phase: A gradient elution system is employed, often consisting of a non-polar solvent mixture (e.g., dichloromethane/methanol/acetic acid/water) and a more polar solvent mixture (e.g., methanol/acetic acid/water).[26]
-
Detection: A fluorescence detector (FLD) is highly sensitive for procyanidins. A typical setting is an excitation wavelength of 276 nm and an emission wavelength of 316 nm.[26] Mass spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and structural confirmation.[25][26]
-
Quantification: A calibration curve is generated using a purified procyanidin standard (e.g., Procyanidin B2 for dimers). The concentration in the sample is determined by comparing its peak area to the standard curve.[26]
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit the inflammatory response in immune cells.[12]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) (e.g., 1 µg/mL), to induce an inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2).
-
Treatment: Cells are pre-treated with various concentrations of the procyanidin extract or isolated compound for a set period (e.g., 1 hour) before LPS stimulation.
-
Nitric Oxide (NO) Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in treated cells compared to LPS-only cells indicates inhibition of iNOS activity.[12]
-
Western Blot Analysis: To determine the mechanism, cell lysates are collected and subjected to Western blotting to measure the protein expression levels of key inflammatory pathway components like iNOS, COX-2, and NF-κB subunits (e.g., p65).[19][21]
Conclusion and Future Directions
This compound, as a member of the B-type dimeric procyanidins, holds significant therapeutic promise. The extensive body of research on related compounds strongly suggests its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. The mechanisms underlying these effects are complex and involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.
However, to fully realize the therapeutic potential of this compound, further research is critically needed. Future studies should focus on:
-
Dedicated Bioactivity Studies: Conducting in vitro and in vivo studies specifically with purified this compound to confirm its efficacy and elucidate its unique mechanisms of action.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as the bioavailability of procyanidins can be a limiting factor.[7][20]
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with existing therapeutic agents to enhance efficacy and overcome drug resistance.[7]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the preclinical findings and establish the safety and therapeutic efficacy of this compound in humans.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimeric procyanidins: screening for B1 to B8 and semisynthetic preparation of B3, B4, B6, And B8 from a polymeric procyanidin fraction of white willow bark (Salix alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary catechins and procyanidins modulate zinc homeostasis in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catechins and Proanthocyanidins Involvement in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Catechins and Proanthocyanidins Involvement in Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of procyanidins on lipid metabolism and inflammation in rats exposed to alcohol and iron - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Preparative isolation of monomer catechins and oligomer procyanidin fractions from grape seed extracts by high-speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 25. Identification and Quantitation of Flavanols and Proanthocyanidins in Foods: How Good are the Datas? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Procyanidin B8 from Grape Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of flavonoids, are abundant in grape seeds and are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential anticancer properties. Procyanidin (B600670) B8 is a specific dimeric proanthocyanidin (B93508) that has garnered attention for its potential health benefits. This document provides detailed application notes and protocols for the extraction and purification of procyanidin B8 from grape seeds, intended for use by researchers, scientists, and professionals in drug development.
Extraction Methodologies: An Overview
The extraction of procyanidins from grape seeds involves the selection of appropriate solvents and methods to efficiently isolate these compounds from the plant matrix. The choice of solvent is critical and is often a balance between extraction efficiency, cost, toxicity, and environmental impact.[1] Commonly employed solvents include acetone (B3395972), ethanol (B145695), methanol (B129727), and water, often in aqueous mixtures to enhance the extraction of a broader range of procyanidins.[1][2] Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods.[3][4]
Table 1: Comparison of Solvents for Procyanidin Extraction from Grape Seeds
| Solvent System | Concentration (v/v) | Relative Yield | Source Matrix | Reference |
| Aqueous Acetone | 70% | High (up to 17.5%) | Grape Seed | [5] |
| Aqueous Ethanol | 47% - 70% | Effective | Grape Seed | [2][6] |
| Methanol | Not specified | Suitable for low molecular weight procyanidins | Plant materials | [1] |
| Water | Not specified | Low cost, non-toxic | Plant materials | [3] |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins from Grape Seeds
| Parameter | Optimized Condition | Reference |
| Ethanol Concentration | 47% | [6] |
| Solvent-to-Solid Ratio (v/w) | 10:1 | [6] |
| Sonication Time | 53 minutes | [6] |
| Extraction Temperature | 60 °C | [6] |
Table 3: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Monomeric Catechins and Proanthocyanidins from Grape Seeds
| Parameter | Optimized Condition | Yield (Monomeric Catechins) | Yield (Proanthocyanidins) | Reference |
| Ethanol Concentration | 94% | 8.2 mg/g DW | 56.4 mg CE/g DW | [4] |
| Temperature | 170 °C | 8.2 mg/g DW | 56.4 mg CE/g DW | [4] |
| Duration | 55 minutes | 8.2 mg/g DW | 56.4 mg CE/g DW | [4] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Procyanidins from Grape Seeds
This protocol outlines a standard procedure for the extraction of procyanidins using an aqueous acetone solvent system.
Materials:
-
Dried grape seeds
-
Grinder or mill
-
Hexane (for defatting)
-
70% Aqueous acetone (v/v)
-
Formic acid or acetic acid (for acidification)
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Magnetic stirrer or orbital shaker
-
Centrifuge
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry the grape seeds and grind them into a fine powder (particle size <1 mm). For seeds with high lipid content, perform a defatting step by washing the powder with hexane.[2]
-
Extraction:
-
Weigh the powdered grape seed sample and place it in the extraction vessel.
-
Add the 70% aqueous acetone solution at a solid-to-solvent ratio of 1:10 (w/v).[2]
-
Acidify the solvent to a pH between 2 and 4 using formic or acetic acid to improve stability and yield.[2]
-
Continuously agitate the mixture using a magnetic stirrer or orbital shaker for up to 6 hours at room temperature.[2][5]
-
-
Solid-Liquid Separation:
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant to remove any remaining solid particles.
-
-
Solvent Removal:
-
Concentrate the extract by removing the acetone and water using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of the procyanidins.
-
-
Storage: Store the crude procyanidin extract at -20°C in an airtight container, preferably under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[2]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins
This protocol utilizes ultrasonication to enhance the extraction efficiency.
Materials:
-
Dried and powdered grape seeds
-
47% Aqueous ethanol (v/v)[6]
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the grape seed powder as described in Protocol 1.
-
Extraction:
-
Post-Extraction Processing: Follow steps 3-5 from Protocol 1 for solid-liquid separation, solvent removal, and storage of the extract.
Purification of this compound
Following crude extraction, purification is necessary to isolate this compound from the complex mixture of other procyanidins and phenolic compounds. Chromatographic techniques are most effective for this purpose.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating specific procyanidin oligomers.
Materials:
-
Crude procyanidin extract
-
Preparative HPLC system with a suitable column (e.g., C18 or Diol)[7]
-
Mobile phase solvents (e.g., water with acetic acid, methanol, or acetonitrile)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.
-
Chromatographic Separation:
-
Inject the prepared sample onto the preparative HPLC column.
-
Employ a gradient elution method to separate the procyanidins based on their polarity and size. A typical gradient might involve increasing the concentration of the organic solvent (e.g., methanol or acetonitrile) in the aqueous mobile phase over time.
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound, as identified by comparison with a standard or by mass spectrometry analysis.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Removal: Remove the mobile phase solvents from the purified fraction using a rotary evaporator or freeze-dryer.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Potential Signaling Pathways Modulated by Procyanidins
Procyanidins have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
References
- 1. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extraction Techniques of Procyanidins | Encyclopedia MDPI [encyclopedia.pub]
- 4. Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Quantification of Procyanidin B8 in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, is a flavonoid found in various plant-based foods and beverages, including grapes, cocoa, and red wine. Procyanidins are recognized for their potent antioxidant and anti-inflammatory properties, making them subjects of interest in nutritional and pharmaceutical research. The quantification of Procyanidin B8 in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Procyanidins have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Notably, they can inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3][4] This anti-inflammatory action is a key aspect of their potential health benefits.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the efficient extraction of this compound from plasma, minimizing matrix effects.[5][6]
Materials:
-
Plasma samples
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma sample with 200 µL of 2% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-40% B; 8-9 min: 40-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
MS/MS Conditions:
This compound is a B-type procyanidin dimer. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Both positive and negative ionization modes can be utilized.[7][8]
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Precursor Ion (m/z) | 579.15 | 577.13 |
| Product Ions (m/z) | 291.08, 427.10 | 289.07, 407.08, 451.09 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Note: The specific product ions and collision energies should be optimized for the instrument in use. The provided m/z values are based on the characteristic fragmentation of B-type procyanidin dimers which includes quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF).[9][10][11]
Data Presentation
The quantitative data for the method validation should be summarized in tables for clarity and easy comparison. The following tables present representative validation parameters for the quantification of procyanidin dimers in plasma, based on published data for similar compounds.[5][6][12]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | >0.99 | 0.3 | 1 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 | <10 | <15 | 90-110 |
| 50 | <10 | <15 | 90-110 | |
| 500 | <10 | <15 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | >85 | <15 |
Visualizations
Signaling Pathway
Caption: this compound inhibits inflammatory pathways.
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow.
References
- 1. Anti-Inflammatory Activity of Oligomeric Proanthocyanidins Via Inhibition of NF-κB and MAPK in LPS-Stimulated MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Pure Procyanidin B8 from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B8 is a B-type proanthocyanidin (B93508) dimer, an oligomeric flavonoid composed of two (+)-catechin units linked by a C4α→C6 bond.[1][2] Procyanidins, as a class, are of significant interest to the pharmaceutical, food, and cosmetic industries due to their potent biological activities, including antioxidant, anti-inflammatory, antidiabetic, and cardioprotective effects.[3][4] The isolation of individual procyanidin oligomers, such as Procyanidin B8, in high purity is crucial for detailed bioactivity studies, mechanism of action elucidation, and for use as analytical standards. This document provides a detailed protocol for the isolation and purification of this compound from plant extracts, drawing upon established methodologies in the field.
Procyanidins are widely distributed in the plant kingdom, found in fruits, vegetables, legumes, cereals, and seeds.[3] Common sources for procyanidin extraction include grape seeds, apples, cocoa beans, and pine bark.[5] The isolation process is often challenging due to the structural diversity and complexity of proanthocyanidins.[6] This protocol outlines a multi-step approach involving extraction, preliminary purification, and final high-resolution chromatographic separation.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Plant Material and Extraction
The choice of plant material is critical for a successful isolation of this compound. While present in many plants, sources rich in (+)-catechin units are preferable.
Protocol 1: Extraction of Procyanidins
-
Preparation of Plant Material:
-
Select a suitable plant source (e.g., grape seeds, apple pomace).
-
Dry the plant material to a constant weight at a temperature not exceeding 40-50°C to prevent degradation of phenolic compounds.
-
Grind the dried material into a fine powder.
-
For materials with high lipid content, such as grape seeds, perform a defatting step by extraction with n-hexane in a Soxhlet apparatus.[7]
-
-
Solvent Extraction:
-
Macerate the powdered plant material in an aqueous organic solvent mixture. A common and effective solvent system is 70% (v/v) acetone in water or 70% (v/v) ethanol in water.[3] The solid-to-solvent ratio can be optimized, but a starting point of 1:10 (w/v) is recommended.[8]
-
To enhance extraction efficiency, employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[9][10] For UAE, sonicate the mixture for a period of 15-30 minutes.[10]
-
Stir the suspension at room temperature for 2-4 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
-
Remove the organic solvent (acetone or ethanol) from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C.[7]
-
The remaining aqueous extract can be lyophilized to obtain a crude procyanidin powder.[7]
-
Purification of this compound
Protocol 2: Preliminary Purification using Column Chromatography
-
Solvent Partitioning:
-
Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate (B1210297) to separate oligomeric procyanidins from more polar compounds.[11]
-
-
Sephadex LH-20 Chromatography:
-
Sephadex LH-20 column chromatography is widely used for the separation of procyanidins.[11][12]
-
Pack a glass column with Sephadex LH-20 resin and equilibrate with the initial mobile phase (e.g., methanol).
-
Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of solvents, typically starting with ethanol and increasing the polarity with aqueous acetone or methanol (B129727) to elute procyanidins based on their degree of polymerization.[11]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions enriched with dimeric procyanidins.
-
Protocol 3: High-Resolution Separation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb procyanidins.[13][14]
-
Solvent System Selection:
-
The choice of the two-phase solvent system is critical for successful separation. A common system for procyanidin separation is composed of n-butanol-methyl tert-butyl ether-acetonitrile-0.1% trifluoroacetic acid (2:4:3:8, v/v/v/v).[15][16]
-
Determine the partition coefficient (K) of the target compound to select the appropriate solvent system.
-
-
HSCCC Operation:
-
Fill the HSCCC coil with the stationary phase.
-
Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a high speed.
-
Once the hydrodynamic equilibrium is reached, inject the procyanidin-enriched fraction from the previous step.
-
Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
-
Protocol 4: Final Purification by Preparative Reversed-Phase HPLC (Prep-RP-HPLC)
Preparative HPLC is often necessary to achieve high purity of the target compound.[12]
-
Column and Mobile Phase:
-
Use a C18 preparative column.
-
A typical mobile phase consists of a gradient of acidified water (e.g., 0.1% formic acid or acetic acid) (Solvent A) and an organic solvent such as acetonitrile (B52724) or methanol (Solvent B).[17]
-
-
Gradient Elution:
-
Develop a gradient elution method to separate this compound from other closely related isomers (e.g., Procyanidin B6). An example of a gradient could be: 0-10 min, 5-15% B; 10-40 min, 15-30% B; 40-50 min, 30-50% B. The exact gradient will need to be optimized based on the specific column and instrument.
-
-
Fraction Collection and Purity Assessment:
-
Collect the peak corresponding to this compound.
-
Assess the purity of the isolated compound using analytical HPLC with photodiode array (PDA) and/or mass spectrometry (MS) detection. A purity of >95% is desirable for most applications.
-
Structural Characterization
The identity and structure of the purified this compound should be confirmed using spectroscopic methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns that can help identify the compound. B-type procyanidins have characteristic fragmentation patterns.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation, including the confirmation of the C4α→C6 interflavan linkage.[1][19][20]
Quantitative Data Summary
The yield and purity of this compound can vary significantly depending on the plant source, extraction method, and purification strategy. The following tables provide representative data from the literature.
Table 1: Procyanidin Extraction Yields from Various Plant Sources
| Plant Source | Extraction Method | Solvent | Yield | Reference |
| Grape Seeds | Maceration | 70% Acetone | 13.6 mg/g | [3] |
| Grape Skins | Maceration | 70% Acetone | 4.1 mg/g | [3] |
| Sea Buckthorn Seed | Not specified | Not specified | 3.94 mg/g | [3] |
| Peanut Hulls | UAE | 60% Ethanol | 9.07% | [10] |
| Camphor Leaves | MAE | 77% Ethanol | 81.56 ± 2.03 mg/g | [10] |
Table 2: Purity of Procyanidins Achieved by Different Purification Techniques
| Procyanidin Type | Purification Method | Purity Achieved | Reference |
| Dimeric Procyanidins | Semisynthesis & HSCCC | >91% | [13] |
| Grape Seed Proanthocyanidins | HSCCC & Prep-HPLC | 70.0–95.7% | [6] |
Logical Relationships in Purification
Caption: Logical progression of the this compound purification strategy.
References
- 1. Structure elucidation of procyanidin oligomers by low-temperature 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Proanthocyanidin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative analysis and HPLC isolation and identification of procyanidins from Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-speed counter-current chromatography of apple procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design: Procyanidin B8 Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of application notes and protocols for designing and executing in vivo studies in rats to evaluate the bioactivity of Procyanidin B8. This compound, a B-type proanthocyanidin (B93508) found in various plants like grapes and apples, is recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3][] These protocols are tailored for researchers in pharmacology and drug development, offering detailed methodologies for animal handling, compound administration, and key biochemical and histological analyses. The aim is to facilitate the generation of robust, reproducible data to elucidate the therapeutic potential of this compound.
Pre-experimental Considerations
Ethical Statement
All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Adherence to national and institutional guidelines for the care and use of laboratory animals is mandatory.
Animal Model
-
Strain: Wistar or Sprague-Dawley rats are recommended for general pharmacology and toxicology studies due to their well-characterized physiology.
-
Age and Weight: Young adult male rats (8-10 weeks old, 200-250g) are typically used to minimize hormonal variations.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment. They should be housed in standard cages with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
Compound Formulation and Preparation
This compound is sparingly soluble in aqueous solutions.
-
Vehicle Selection: A common vehicle is a solution of 0.5-1% Dimethyl sulfoxide (B87167) (DMSO) in sterile saline or corn oil. The final concentration of DMSO should be minimized to avoid vehicle-induced effects.
-
Preparation: On each day of administration, prepare a fresh stock solution of this compound by first dissolving it in the minimum required volume of DMSO, then diluting it to the final concentration with saline or corn oil. Vortex thoroughly before each use.
Experimental Design and Protocols
Overall Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating this compound.
Caption: A standard workflow for in vivo evaluation of this compound in a rat model.
Animal Grouping and Dosing Regimen
For a dose-response study, a minimum of four groups (n=8-10 rats per group) is recommended. Doses should be selected based on literature for similar procyanidins or preliminary range-finding studies.
Table 1: Example Animal Grouping and Dosing Protocol
| Group ID | Treatment | Dose (mg/kg) | Administration Route | Frequency & Duration |
|---|---|---|---|---|
| 1 | Vehicle Control | - | Oral Gavage | Daily for 28 days |
| 2 | This compound (Low) | 25 | Oral Gavage | Daily for 28 days |
| 3 | This compound (Medium) | 50 | Oral Gavage | Daily for 28 days |
| 4 | this compound (High) | 100 | Oral Gavage | Daily for 28 days |
Oral Gavage Administration Protocol
Oral gavage ensures precise delivery of the compound directly to the stomach.[5]
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the esophagus with the stomach. The head should be extended slightly upwards.[6]
-
Needle Measurement: Before the first administration, measure the appropriate insertion length by placing the gavage needle externally from the tip of the rat's nose to the last rib. Mark this length on the needle.[7][8]
-
Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The rat should swallow the tube as it passes into the esophagus. The needle should advance smoothly without resistance.[5][9] Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Compound Delivery: Once the needle is in place, slowly administer the calculated volume of the test substance. The maximum volume should not exceed 10 ml/kg.[9]
-
Withdrawal: After administration, gently remove the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress (e.g., coughing, difficulty breathing) for at least 10-15 minutes.[5]
Sample Collection Protocol
At the end of the treatment period:
-
Fasting: Fast the rats overnight (12-16 hours) but allow access to water.
-
Anesthesia & Euthanasia: Anesthetize the rats (e.g., using isoflurane (B1672236) or an injectable anesthetic cocktail) and euthanize according to the approved protocol.
-
Blood Collection: Collect whole blood via cardiac puncture. Dispense into appropriate tubes:
-
Serum: Use tubes with a clot activator. Allow to clot for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Plasma: Use tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately.
-
Aliquot and store serum/plasma at -80°C.
-
-
Tissue Collection: Perfuse the carcass with ice-cold saline to remove blood from the organs. Carefully dissect target organs (e.g., liver, kidneys).
-
For Biochemical Analysis: Snap-freeze a portion of each tissue in liquid nitrogen and store at -80°C.
-
For Histology: Fix a separate portion in 10% neutral buffered formalin for at least 24 hours.[10]
-
Analytical Protocols
Biochemical Analysis of Oxidative Stress and Inflammation
Prepare tissue homogenates from frozen samples. Perform assays on serum/plasma and tissue homogenates using commercial kits or established laboratory methods.
Table 2: Key Biochemical Markers for Analysis
| Parameter Category | Marker | Sample Type | Rationale |
|---|---|---|---|
| Oxidative Stress | Malondialdehyde (MDA) | Serum, Tissue | Measures lipid peroxidation, a key indicator of oxidative damage.[11][12] |
| Superoxide (B77818) Dismutase (SOD) | Serum, Tissue | Major antioxidant enzyme that scavenges superoxide radicals.[12][13] | |
| Catalase (CAT) | Tissue | Antioxidant enzyme that decomposes hydrogen peroxide.[12] | |
| Glutathione Peroxidase (GPx) | Serum, Tissue | Reduces hydrogen peroxide and lipid hydroperoxides.[14] | |
| Inflammation | TNF-α, IL-6, IL-1β | Serum, Tissue | Pro-inflammatory cytokines central to the inflammatory response.[15] |
| Liver Function | ALT, AST | Serum | Enzymes released into the blood upon liver cell damage.[10] |
| Kidney Function | BUN, Creatinine | Serum | Waste products cleared by the kidneys; levels indicate renal function.[10] |
Histopathological Protocol
Histological analysis provides visual evidence of tissue damage or protection.
-
Tissue Processing: After fixation in 10% formalin, dehydrate the tissue samples through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[10][16]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount sections on slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[16][17]
-
Microscopic Examination: A qualified pathologist should examine the slides in a blinded manner for features such as cellular degeneration, necrosis, inflammatory cell infiltration, and congestion.[16][17]
Signaling Pathway Analysis
Procyanidins are known to exert their antioxidant effects by modulating key cellular signaling pathways.[18] The Nrf2/ARE pathway is a primary target for flavonoids and is crucial for cellular defense against oxidative stress.[19][20][21]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes: Procyanidins in Oncology Cell Culture Research
Disclaimer: Information on the specific isomer Procyanidin (B600670) B8 in oncology is not available in current research literature. These application notes are based on extensive research on procyanidin extracts (e.g., from grape seed) and closely related B-type procyanidins, such as Procyanidin B2. The principles and protocols described are expected to be broadly applicable.
Introduction
Procyanidins are a class of polyphenolic compounds found abundantly in fruits, vegetables, and seeds, known for their potent antioxidant and anti-inflammatory properties.[1][2] In oncology research, procyanidins have emerged as promising chemopreventive and therapeutic agents.[3][4] In vitro and in vivo studies have demonstrated their ability to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest without significant cytotoxic effects on normal cells.[3] This document provides an overview of the cell culture applications of procyanidins in oncology, summarizing their mechanisms of action and providing detailed protocols for key experiments.
Mechanisms of Action in Cancer Cells
Procyanidins exert their anticancer effects by modulating multiple cellular processes and signaling pathways.[4]
-
Induction of Apoptosis: Procyanidins trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.[2][3][5] Some studies also show activation of the extrinsic pathway via caspase-8.[3]
-
Cell Cycle Arrest: A primary effect of procyanidins is the induction of cell cycle arrest, predominantly at the G1/S or G2/M checkpoints.[2][3] This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin D1, Cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6).[2][3][4]
-
Inhibition of Pro-Survival Signaling Pathways: Procyanidins have been shown to inhibit critical signaling pathways that promote cancer cell growth and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Procyanidins can suppress this pathway by decreasing the phosphorylation of Akt, thereby inhibiting downstream effectors like mTOR and Bad.[2][6][7]
-
MAPK Pathway: Procyanidins can modulate the MAPK pathway, including JNK and p38, which can lead to the induction of apoptosis.[3][8][9]
-
NF-κB Pathway: By inhibiting the activation of NF-κB, procyanidins can downregulate the expression of genes involved in inflammation, cell survival, and proliferation.[4]
-
-
Anti-Metastatic and Anti-Angiogenic Effects: Procyanidins can reduce the invasive potential of cancer cells by inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9).[3][10]
Data Presentation: Effects of Procyanidins on Cancer Cell Lines
The following tables summarize the observed effects of procyanidin extracts and specific dimers on various cancer cell lines as reported in the literature.
Table 1: Pro-Apoptotic and Cytotoxic Effects of Procyanidins
| Cell Line | Cancer Type | Compound/Extract | Concentration | Effect | Reference |
| PC-3 | Prostate Cancer | Procyanidin | 300 µg/mL | 44.86% apoptosis after 24h; 87.30% decrease in mitochondrial membrane potential. | [11] |
| MCF-7 | Breast Cancer | Procyanidin Fractions | 30 µg/mL | Decreased cell viability and proliferation. | [12] |
| HT-29, PC-3, MCF-7 | Colorectal, Prostate, Breast | Proanthocyanidins (B150500) (PACs) | Not specified | Increased BAX expression, decreased BCL-2 expression, increased caspase activity. | [13] |
| MIA PaCa-2 | Pancreatic Cancer | Procyanidin | Not specified | Induced apoptosis via suppression of Bcl-2 and activation of caspase-9. | [3] |
| QAW42, OVCAR3 | Ovarian Cancer | Procyanidin | Not specified | Induced apoptosis with DNA damage and caspase-3 mediation. | [3] |
Table 2: Cell Cycle Arrest Induced by Procyanidins
| Cell Line | Cancer Type | Compound/Extract | Effect | Molecular Changes | Reference |
| BIU87 | Bladder Cancer | Grape Seed Procyanidin Extract (GSPE) | G1 phase arrest. | Decreased Cyclin D1, CDK4, Survivin; Increased Caspase-3. | [14] |
| BxPC-3 | Pancreatic Cancer | Procyanidin | G1 phase arrest. | Decreased Cyclin D1, E, A, B1; Increased p21. | [3] |
| A431 | Epidermoid Carcinoma | Grape Seed Proanthocyanidins (GSPs) | G1 phase arrest. | Decreased CDK2, CDK4, CDK6, Cyclin D1, D2, E; Increased p21, p27. | [4] |
| Caco-2 | Colorectal Cancer | Procyanidin Hexamer | G2/M phase arrest. | Not specified. | [6] |
Experimental Protocols
The following are detailed protocols for foundational experiments to assess the anticancer effects of procyanidins in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Procyanidin stock solution (dissolved in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the procyanidin stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the procyanidin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO/ethanol (B145695) as the highest procyanidin dose) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with procyanidins for the desired duration (e.g., 24 hours).[14]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases based on DNA content histograms.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and the molecular pathways targeted by procyanidins.
Caption: General workflow for investigating the anticancer effects of procyanidins.
Caption: Procyanidins inhibit the PI3K/Akt survival pathway.
Caption: Procyanidins induce apoptosis via the intrinsic mitochondrial pathway.
References
- 1. The Autoxidized Mixture of (-)-Epicatechin Contains Procyanidins and Shows Antiproliferative and Apoptotic Activity in Breast Cancer Cells | MDPI [mdpi.com]
- 2. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder [mdpi.com]
- 3. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procyanidins, from Castanea mollissima Bl. shell, induces autophagy following apoptosis associated with PI3K/AKT/mTOR inhibition in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procyanidins from Vitis vinifera seeds induce apoptotic and autophagic cell death via generation of reactive oxygen species in squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidin induces apoptosis and necrosis of prostate cancer cell line PC-3 in a mitochondrion-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procyanidins as antioxidants and tumor cell growth modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. europeanreview.org [europeanreview.org]
Application Notes and Protocols for the Laboratory Synthesis of Procyanidin B8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the laboratory synthesis of Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508). The primary method outlined is a semisynthetic approach utilizing readily available natural resources, followed by purification using high-speed countercurrent chromatography (HSCCC).
Introduction
Procyanidin B8 is a dimeric proanthocyanidin composed of a (+)-catechin unit linked to a (-)-epicatechin (B1671481) unit via a C4α→C6 interflavan bond.[1] Found in various natural sources like grape seeds and beer, it is of significant interest to researchers for its potential biological activities.[1] The controlled laboratory synthesis of this compound is crucial for in-depth biological studies and drug development. The most established method for its preparation on a preparative scale is a semisynthetic approach involving the acid-catalyzed cleavage of polymeric procyanidins in the presence of a nucleophilic flavan-3-ol.[2][3]
This document details the semisynthetic protocol using a polymeric procyanidin fraction from white willow bark (Salix alba), which is naturally rich in (+)-catechin units.[2][3]
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of this compound can be visualized as a three-stage process: Extraction of polymeric procyanidins, semisynthetic reaction to form dimeric procyanidins, and finally, purification of the target compound, this compound.
Experimental Protocols
Part 1: Preparation of Polymeric Procyanidin Fraction from White Willow Bark
This initial step involves the extraction and enrichment of the starting polymeric material.
Materials and Reagents:
| Material/Reagent | Specification |
| White Willow Bark (Salix alba) | Dried and ground |
| Methanol | HPLC grade |
| Water | Deionized |
| n-Hexane | ACS grade |
| Ethanol | ACS grade |
Protocol:
-
Extraction:
-
Pre-extract the ground white willow bark with chloroform (B151607) overnight to remove chlorophyll.[4]
-
After filtration, extract the plant material three times with a 7:3 (v/v) mixture of methanol and water in an ultrasonic bath at 40 °C for 30 minutes for each extraction.[4]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[4]
-
-
Enrichment of Polymeric Procyanidins:
-
Dissolve the crude extract in a minimal amount of a 7:3 (v/v) methanol/water mixture.
-
Precipitate the polymeric procyanidins by adding n-hexane and ethanol.[3]
-
Collect the precipitate, which is the enriched polymeric procyanidin fraction, and dry it. This fraction is rich in (+)-catechin units.[2][3]
-
Part 2: Semisynthetic Formation of Dimeric Procyanidins
This is the core reaction where the polymeric procyanidins are depolymerized and reacted with a nucleophile to form dimers.
Materials and Reagents:
| Material/Reagent | Specification |
| Polymeric Procyanidin Fraction | From Part 1 |
| (-)-Epicatechin | >98% purity |
| Methanolic HCl | 0.1 N |
| Sodium Bicarbonate Solution | 0.5 N |
Protocol:
-
Reaction Setup:
-
Dissolve the dried polymeric procyanidin precipitate from white willow bark and (-)-epicatechin in 0.1 N methanolic HCl. A substrate ratio of 1:2 or 1:3 (precipitate to nucleophile) is recommended for optimal yield of dimeric procyanidins.[5]
-
For a preparative scale, approximately 1.5 g of the reaction mixture can be prepared.[2]
-
-
Reaction Conditions:
-
Carry out the reaction at 30 °C for 20 minutes in a water bath.[5]
-
-
Neutralization and Work-up:
-
Neutralize the reaction mixture with 0.5 N sodium bicarbonate solution.
-
Evaporate the organic solvent (methanol).
-
Freeze-dry the residual aqueous solution to obtain the crude reaction mixture containing dimeric procyanidins, including this compound.[2]
-
Part 3: Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation of procyanidins from the complex reaction mixture.
Instrumentation and Solvents:
| Parameter | Specification |
| HSCCC Instrument | Equipped with a preparative coil |
| Solvent System | A two-phase system of tert-butyl methyl ether/n-butanol/acetonitrile/water (acidified with trifluoroacetic acid) is a suitable starting point for anthocyanin and related flavonoid separations. Specific ratios may need to be optimized for procyanidin dimers. |
| Detection | UV detector at 280 nm |
Protocol:
-
Solvent System Preparation:
-
Prepare the selected two-phase solvent system and thoroughly degas it before use.
-
-
HSCCC Separation:
-
Fill the column with the stationary phase.
-
Set the apparatus to rotate at an appropriate speed.
-
Pump the mobile phase through the column at a constant flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude reaction mixture dissolved in a suitable solvent.
-
Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
The purity of the isolated compound should be confirmed by NMR spectroscopy.[3]
-
Quantitative Data
While the specific yield for this compound from this exact synthesis is not detailed in the referenced abstracts, the method is described as suitable for obtaining dimeric procyanidins on a preparative scale.[2][3] The purity of the isolated procyanidins using this methodology is generally high, often exceeding 95% as determined by HPLC.[6]
| Product | Method | Scale | Purity | Reference |
| This compound | Semisynthesis and HSCCC | Preparative | >95% (expected) | [2],[3],[6] |
Conclusion
The described semisynthetic method provides a reliable and scalable approach for the laboratory synthesis of this compound. By utilizing a readily available polymeric procyanidin source and efficient HSCCC purification, researchers can obtain this valuable compound in sufficient quantities and purity for various scientific investigations. Further optimization of reaction and purification conditions may be necessary depending on the specific laboratory setup and desired scale.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dimeric procyanidins: screening for B1 to B8 and semisynthetic preparation of B3, B4, B6, And B8 from a polymeric procyanidin fraction of white willow bark (Salix alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimeric Procyanidins: Screening for B1 to B8 and Semisynthetic Preparation of B3, B4, B6, and B8 from a Polymeric Procyanidin Fraction of White Willow Bark ( Salix alba ): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A Design of Experiments Approach to the Radical-Induced Oxidation of Dimeric C4-C8 Linked B-Type Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Procyanidin B8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units linked by a C4α→C6 bond.[1] The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Procyanidin B8
Procyanidins are a class of flavonoids abundant in various plant-based foods, including fruits, vegetables, nuts, and grains.[2] They are oligomers and polymers of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin.[2] this compound is a specific dimer that has garnered interest for its potential health benefits. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in various matrices, which is essential for quality control, standardization of botanical products, and pharmacological research.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a cornerstone technique for the separation and quantification of procyanidins. Both normal-phase (NP) and reversed-phase (RP) HPLC methods are employed, each offering distinct advantages.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is widely used for the analysis of less polar compounds and is effective for separating lower molecular weight procyanidins.
Experimental Protocol: RP-HPLC for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD) is suitable.
-
Column: A C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile[3]
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic solvent (Solvent B) and gradually increases to elute more hydrophobic compounds. A representative gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
DAD: 280 nm is a common wavelength for the detection of procyanidins.
-
FLD: Excitation at 276 nm and emission at 316 nm offers higher sensitivity and selectivity.
-
-
Injection Volume: 10-20 µL
Quantitative Data Presentation
The following table summarizes representative quantitative data for procyanidins in botanical extracts, which can be adapted for this compound specific analysis.
| Botanical Source | Commercial Extract/Product | Procyanidin Content | Analytical Method | Reference |
| Grape Seed | Standardized Extracts | 74-95% Oligomeric Proanthocyanidins (OPCs) | Not Specified | [3] |
| Grape Seed | Ecovitis™ | ~59.8% (598.3 µg/mg) Total Procyanidins | GPC & MS | [3] |
| Pine Bark | Standardized Extracts (Pycnogenol®) | 80-85% Oligomeric Proanthocyanidins (OPCs) | Not Specified | [3] |
| Cocoa | Unspecified Commercial Extract | 724 ± 121 mg CE/g (Vanillin Assay) | Vanillin-HCl Assay | [3] |
CE: Catechin (B1668976) Equivalents; GPC: Gel Permeation Chromatography; MS: Mass Spectrometry.[3]
Experimental Workflow for RP-HPLC Analysis
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of procyanidins. Electrospray ionization (ESI) is a commonly used ionization technique.
LC-MS/MS Analysis
Experimental Protocol: LC-MS/MS for this compound Identification and Quantification
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times. The RP-HPLC conditions described above can be adapted.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for procyanidins.
-
ESI Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 30-50 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/min
-
-
MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) is used to fragment the parent ion of this compound (m/z 577.13 in negative mode). Key fragment ions for B-type procyanidin dimers include those resulting from quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF).[2] For a B-type dimer, characteristic fragment ions would be observed at m/z 287 or 289.[2]
Fragmentation Pathway of a B-type Procyanidin Dimer
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
NMR spectroscopy is the most definitive method for the complete structural elucidation of procyanidins, including the determination of the interflavan linkage and stereochemistry.
1D and 2D NMR Experiments
A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for the unambiguous assignment of all proton and carbon signals.[2]
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
NMR Experiments and Key Observations:
-
¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region (6.0-7.5 ppm) and the aliphatic region (2.5-5.5 ppm) are of particular interest.
-
¹³C NMR: Shows the signals for all carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the catechin and epicatechin units.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the C4-C6 linkage by observing the correlation between H-4 of the upper catechin unit and C-6 of the lower epicatechin unit.[2]
-
Logical Relationship for Structure Elucidation
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results. The choice of extraction method depends on the sample matrix.
Protocol: Extraction of Procyanidins from Grape Seeds
This protocol is adapted from methods optimized for procyanidin extraction from grape seeds.[7][8]
-
Materials:
-
Finely ground grape seeds
-
Acetone (B3395972) (HPLC grade)
-
Ethanol (food-grade)[7]
-
Ultrapure water
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Sephadex LH-20)
-
-
Procedure:
-
Weigh 1.0 g of ground grape seed powder into a 50 mL centrifuge tube.
-
Add 20 mL of 70% aqueous acetone or 47% aqueous ethanol.[7]
-
Vortex the mixture for 1 minute.
-
Sonicate in an ultrasonic bath for 30-53 minutes at a controlled temperature (e.g., 60°C).[7]
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Decant the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants and remove the organic solvent using a rotary evaporator.
-
The resulting aqueous extract can be further purified using SPE to remove interferences like sugars and acids.
-
The purified extract is then dried (e.g., by lyophilization) and reconstituted in a suitable solvent for analysis.
-
References
- 1. reddit.com [reddit.com]
- 2. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Procyanidin B8 as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Procyanidin (B600670) B8 as a standard in chromatographic analysis. The protocols outlined below are designed for the accurate quantification of Procyanidin B8 in various matrices, including plant extracts and pharmaceutical formulations.
Introduction to this compound
This compound is a B-type proanthocyanidin, which is a dimer composed of a catechin (B1668976) and an epicatechin unit linked by a C4→C6 bond.[1] It is found in various natural sources, including grape seeds and white willow bark.[1][2] As a member of the flavonoid family, this compound exhibits antioxidant and anti-inflammatory properties, making it a compound of interest in nutritional and pharmaceutical research.[3][4] Accurate quantification of this compound is crucial for quality control of natural products and for pharmacokinetic and pharmacodynamic studies.
Preparation and Handling of this compound Standard
Semi-Synthesis and Purification of this compound
Protocol for Semi-Synthesis and Purification:
-
Extraction of Polymeric Procyanidins: Extract the polymeric procyanidin fraction from white willow bark.[2]
-
Semi-Synthetic Reaction: Dissolve the polymeric procyanidin fraction and (-)-epicatechin (B1671481) in 0.1 N methanolic HCl. The reaction is typically carried out at 30°C for 20 minutes.[5]
-
Neutralization and Lyophilization: Neutralize the reaction mixture with a sodium hydrogen carbonate solution, evaporate the organic solvent, and freeze-dry the aqueous residue.[5]
-
Purification: Purify the resulting mixture using high-speed countercurrent chromatography (HSCCC) to isolate this compound.[2][5]
Workflow for this compound Standard Preparation
Caption: A flowchart illustrating the key steps in the semi-synthesis and purification of this compound.
Storage and Stability
Procyanidin dimers are generally more stable in mildly acidic conditions (pH 3-4) and at low temperatures.[6][7] They are susceptible to degradation through oxidation and epimerization in neutral or alkaline solutions.[7][8]
-
Stock Solutions: Prepare stock solutions of this compound in an acidified solvent, such as methanol (B129727) with 0.1% formic acid. Store stock solutions at -20°C or below in amber vials to protect from light.
-
Working Solutions: Prepare working solutions fresh daily by diluting the stock solution with the initial mobile phase of the chromatographic method.
Chromatographic Analysis of this compound
The following protocols are adapted from established methods for the analysis of procyanidin dimers.[2] Validation of these methods with a purified this compound standard is recommended.
Sample Preparation from Plant Matrices
-
Extraction: Extract the plant material with a mixture of acetone, water, and acetic acid (70:29.5:0.5, v/v/v).
-
Purification: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the procyanidins with methanol.
-
Concentration: Evaporate the methanol under reduced pressure and redissolve the residue in the initial mobile phase for HPLC or UPLC analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in samples where it is present at higher concentrations.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
Quantitative Data (Hypothetical - requires validation):
| Parameter | Value |
| Retention Time | ~15-20 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Ultra-High-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS/MS) Detection
This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and at low concentrations.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A fast gradient from 5% to 40% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion ([M-H]⁻): m/z 577.1.
-
Product Ions for MRM: Monitor characteristic fragment ions (e.g., m/z 425.1, 289.1).[9]
-
Quantitative Data (Hypothetical - requires validation):
| Parameter | Value |
| Retention Time | ~4-6 min |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.015 µg/mL |
Chromatographic Analysis Workflow
Caption: An overview of the steps involved in the quantitative analysis of this compound.
Biological Activity and Signaling Pathways
Procyanidins, including dimers, are known to modulate various cellular signaling pathways, contributing to their health benefits.[3][10] While specific pathways for this compound are not extensively characterized, it is plausible that it shares mechanisms with other procyanidin dimers. Larger procyanidins that are not readily absorbed can interact with cell surface receptors and membrane components to influence intracellular signaling.[3][11]
Potential Signaling Pathway Modulation by Procyanidin Dimers:
Procyanidin dimers may influence inflammatory responses by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][10] These pathways are central to the regulation of gene expression involved in inflammation and cell survival.
Generalized Signaling Pathway for Dimeric Procyanidins
Caption: A generalized diagram of how dimeric procyanidins may influence cellular signaling pathways.
References
- 1. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligomers of grape-seed procyanidin extract activate the insulin receptor and key targets of the insulin signaling pathway differently from insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Health-Promoting Properties of Proanthocyanidins for Intestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Procyanidin B8 Formulation for Preclinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various plants, including grape seeds, acorns, and some berries.[1][2] Procyanidins, as a class of polyphenolic compounds, have garnered significant interest in the scientific community for their potential therapeutic applications, attributed to their potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] These biological activities are primarily mediated through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][3][6]
This document provides detailed application notes and experimental protocols for the formulation and preclinical evaluation of Procyanidin B8, with a focus on cancer research. Due to its low aqueous solubility and potential stability issues, appropriate formulation is critical for achieving meaningful results in preclinical studies. This guide outlines strategies for formulation, along with protocols for in vitro and in vivo characterization of this compound's biological effects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a suitable formulation for preclinical trials.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₂ | [1] |
| Molecular Weight | 578.52 g/mol | [1] |
| Appearance | Oligomeric procyanidins are typically colorless to light brown powders. | [7] |
| Solubility | Oligomeric proanthocyanidins (B150500) are generally soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid, and ethyl acetate. They are insoluble in weak polar solvents like petroleum ether, chloroform (B151607), and benzene.[7] | |
| Predicted Water Solubility | 0.14 g/L | |
| Stability | Procyanidins are known to be sensitive to pH, temperature, and light.[8][9] They are generally more stable at acidic pH values.[8] Degradation can occur at neutral and alkaline pH, as well as at elevated temperatures.[8] |
Formulation Strategies for Preclinical Trials
The low aqueous solubility and potential instability of this compound necessitate the use of enabling formulations to ensure adequate bioavailability for in vivo studies. This section details two potential formulation approaches: a simple solution/suspension for initial studies and more advanced lipid-based nanoparticle formulations for enhanced delivery.
Simple Solution/Suspension Formulation
For early-stage in vitro and in vivo screening, a simple solution or suspension can be prepared. Given the low water solubility, co-solvents or suspending agents are necessary.
Protocol 1: Preparation of a this compound Solution/Suspension for Oral Gavage
Materials:
-
This compound
-
Ethanol (B145695) (pharmaceutical grade)
-
Propylene (B89431) glycol (pharmaceutical grade)
-
Purified water
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in purified water (optional, for suspension)
Procedure:
-
Solubilization:
-
For a solution, dissolve this compound in a minimal amount of ethanol.
-
Slowly add propylene glycol while stirring to maintain solubility.
-
Gradually add purified water to the desired final concentration. The final concentration of ethanol and propylene glycol should be carefully considered to minimize potential toxicity in animal models. A typical starting point could be a vehicle containing 10% ethanol, 40% propylene glycol, and 50% water.
-
-
Suspension (if a solution is not achievable at the desired concentration):
-
Triturate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining CMC-Na solution with continuous stirring to achieve the desired final concentration.
-
-
Sterilization: For in vivo studies, the formulation should be filter-sterilized through a 0.22 µm syringe filter if it is a solution. Suspensions cannot be filter-sterilized and should be prepared fresh under aseptic conditions.
-
Storage: Store the formulation protected from light at 2-8°C. Due to potential stability issues, it is recommended to prepare the formulation fresh before each use.
Advanced Formulation: Liposomal Encapsulation
Liposomal formulations can enhance the solubility, stability, and bioavailability of hydrophobic compounds like procyanidins.[7][10][11] The thin-film hydration method is a common technique for preparing liposomes.[10]
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
This compound
-
Soy phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with defined pore sizes using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
-
Storage: Store the liposomal formulation at 2-8°C, protected from light.
Experimental Protocols for Preclinical Evaluation
This section provides detailed protocols for key in vitro and in vivo experiments to evaluate the biological activity of this compound formulations.
In Vitro Assays
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, PC-3 for prostate cancer)[1][4][12]
-
Complete cell culture medium
-
This compound formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the protein expression and activation of key signaling pathways (MAPK, NF-κB, Nrf2).[6][8][13]
Materials:
-
Cancer cell lines
-
This compound formulation
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes and then incubate with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: Antioxidant Activity (DPPH Assay)
This assay measures the free radical scavenging activity of this compound.[11][14][15]
Materials:
-
This compound formulation
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix different concentrations of the this compound formulation with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
In Vivo Studies
Protocol 6: Oral Gavage Administration in a Mouse Xenograft Model of Cancer
This protocol describes the in vivo evaluation of a this compound formulation in a cancer xenograft model.[1][5][16]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
This compound formulation
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer the formulation daily via oral gavage. Doses of 50 or 100 mg/kg body weight have been used for procyanidins in mice.[1]
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study. Acute oral toxicity studies in rats have shown an LD50 for procyanidin-rich extracts to be higher than 5000 mg/kg.[17][18]
Visualizations
Caption: Workflow for the preparation of this compound formulations.
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Workflow for the in vivo evaluation of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Proanthocyanidins reduce cellular function in the most globally diagnosed cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liposomal Formulation to Exploit the Bioactive Potential of an Extract from Graciano Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Composition analysis and antioxidant activity evaluation of a high purity oligomeric procyanidin prepared from sea buckthorn by a green method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Procyanidin, a kind of biological flavonoid, induces protective anti-tumor immunity and protects mice from lethal B16F10 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Toxicology evaluation of a procyanidin-rich extract from grape skins and seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric and Chromatographic Analysis of Procyanidin B8 Content: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B8 is a B-type proanthocyanidin (B93508) dimer, a class of polyphenolic compounds found in various plant sources, including fruits, nuts, and bark. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties. Accurate quantification of Procyanidin B8 in raw materials and finished products is crucial for quality control, standardization, and elucidation of its biological activity.
This document provides detailed application notes and protocols for the analysis of this compound content. While direct spectrophotometric analysis of a specific procyanidin dimer like B8 within a complex mixture is challenging due to spectral overlap with other procyanidins, this guide outlines both a general spectrophotometric method for total proanthocyanidin estimation and a more specific high-performance liquid chromatography (HPLC) method for the precise quantification of this compound.
I. Spectrophotometric Analysis for Total Proanthocyanidin Content (DMAC Assay)
Spectrophotometric methods are valuable for rapid screening and estimation of total proanthocyanidin (PAC) content. The 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assay is a widely accepted method due to its specificity for flavan-3-ols, the building blocks of procyanidins.[1]
Principle
The DMAC reagent reacts with the terminal units of proanthocyanidin chains in an acidic environment to produce a green-blue colored complex.[1] The absorbance of this complex is measured at approximately 640 nm, and the total PAC content is determined by comparison to a standard curve.
Experimental Protocol: DMAC Assay
1. Reagent Preparation:
-
DMAC Reagent (0.1% w/v): Dissolve 100 mg of 4-dimethylaminocinnamaldehyde in 100 mL of acidified ethanol (B145695) (e.g., 75% ethanol containing 12.5% concentrated HCl).[2] This solution should be prepared fresh daily and protected from light.
-
Standard Solution: Prepare a stock solution of a suitable procyanidin standard (e.g., Procyanidin B2 or a commercially available grape seed proanthocyanidin extract of known concentration) in methanol. Create a series of dilutions to generate a standard curve (e.g., 10-100 µg/mL).
2. Sample Preparation:
-
Extraction: Extract the plant material or sample with a suitable solvent such as a mixture of acetone, water, and acetic acid or methanol.[2] The extraction can be facilitated by sonication or shaking.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Dilution: Dilute the supernatant with the extraction solvent to a concentration that falls within the linear range of the standard curve.
3. Assay Procedure:
-
Pipette 210 µL of the DMAC reagent into a 96-well microplate.
-
Add 70 µL of the diluted sample, standard, or blank (extraction solvent) to the wells.
-
Incubate the plate at room temperature for 15-25 minutes in the dark.[2]
-
Measure the absorbance at 640 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of total proanthocyanidins (B150500) in the samples by interpolating their absorbance values on the standard curve.
II. High-Performance Liquid Chromatography (HPLC) for Specific Quantification of this compound
For the specific and accurate quantification of this compound, a chromatographic separation technique such as HPLC is necessary.[3] This method separates individual procyanidin oligomers, allowing for their individual detection and quantification.
Principle
A liquid chromatograph separates the components of a sample mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For procyanidin analysis, reversed-phase HPLC is commonly employed. Detection is typically achieved using a UV-Vis detector, as procyanidins absorb light in the UV region.[3]
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagent Preparation:
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.05% TFA in 90% acetonitrile/water.[3]
-
Standard Solution: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions for the calibration curve.
3. Sample Preparation:
-
Follow the same extraction and clarification steps as described for the DMAC assay.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10-20 µL.
-
Gradient Elution:
-
10% B to 10% B (0-10 minutes)
-
10% B to 35% B (10-20 minutes)[3]
-
5. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Analytical Methods for Procyanidin Analysis
| Feature | DMAC Spectrophotometric Assay | HPLC-UV Method |
| Principle | Colorimetric reaction with DMAC reagent. | Chromatographic separation based on polarity. |
| Specificity | Total Proanthocyanidins. | Specific Procyanidin oligomers (e.g., B8). |
| Quantification | Relative to a general procyanidin standard. | Absolute quantification against a specific standard. |
| Throughput | High-throughput (96-well plate format). | Lower throughput (serial injections). |
| Instrumentation | Spectrophotometer or microplate reader. | HPLC system with UV detector. |
| Primary Use | Rapid screening, total PAC content estimation. | Accurate quantification of individual procyanidins. |
Table 2: Example HPLC Gradient for this compound Analysis
| Time (minutes) | % Mobile Phase A (0.05% TFA in Water) | % Mobile Phase B (0.05% TFA in 90% Acetonitrile) |
| 0 | 90 | 10 |
| 10 | 90 | 10 |
| 20 | 65 | 35 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-based analysis of this compound.
Signaling Pathways of Procyanidins
Procyanidins, including likely this compound, exert their biological effects by modulating various cellular signaling pathways. Their antioxidant and anti-inflammatory activities are of particular interest.
Anti-inflammatory Signaling Pathways
Procyanidins have been shown to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
-
NF-κB Pathway: Procyanidins can prevent the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[7] By inhibiting NF-κB, procyanidins can reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][7]
-
MAPK Pathway: Procyanidins can also modulate the MAPK signaling cascade (including ERK, JNK, and p38), which is involved in cellular responses to stress and inflammation.[5][8] Inhibition of this pathway can further suppress the production of inflammatory mediators.
Caption: this compound's inhibitory effects on inflammatory pathways.
Antioxidant Signaling Pathways
The antioxidant effects of procyanidins are mediated, in part, by their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8]
-
Nrf2 Pathway: Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Procyanidins can promote the activation of this pathway, thereby enhancing the cell's endogenous antioxidant defenses.[8]
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of procyanidins on lipid metabolism and inflammation in rats exposed to alcohol and iron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Procyanidin B8 Activity
Introduction
Procyanidin (B600670) B8 is a B-type proanthocyanidin, a dimer formed from catechin (B1668976) and epicatechin units ((+)-catechin-(4α→6)-(-)-epicatechin).[1][2] Found in natural sources like grape seeds, beer, and various berries, it is part of the larger class of polyphenolic compounds known as procyanidins.[1][2] These compounds are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potent biological activities, including antioxidant and anti-inflammatory effects.[3][4][5] Accurate and reproducible methods for quantifying Procyanidin B8 and its biological activity in samples are crucial for understanding its mechanisms of action, bioavailability, and potential therapeutic applications.[6]
This document provides detailed protocols for the direct quantification of this compound in biological matrices and for the assessment of its primary biological activities.
Application Note 1: Quantitative Analysis of this compound in Biological Samples by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the determination of this compound and its metabolites in complex biological samples like plasma.[7][8] This protocol outlines a general procedure for sample preparation and analysis.
Experimental Protocol: HPLC-MS/MS Quantification
1. Sample Preparation (Solid-Phase Extraction - SPE) [7] a. Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. b. Acidify the plasma sample (e.g., 1 mL) with an appropriate acid (e.g., formic acid) and load it onto the conditioned cartridge. c. Wash the cartridge with 5 mL of acidified water to remove interferences. d. Elute the procyanidins with 5 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
2. HPLC-MS/MS Analysis a. Chromatographic Separation: Use a C18 reversed-phase column. The separation of procyanidin oligomers can be challenging, but this method is suitable for dimers like B8.[9] b. Detection: Employ a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]
Data Presentation: HPLC-MS/MS Parameters
Quantitative data should be presented in a clear, tabular format.
| Parameter | Typical Value / Condition |
| HPLC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized linear gradient from ~5% B to ~40% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (B8) | Precursor Ion (m/z) → Product Ion (m/z) (Specific to B8) |
| Quantification | Based on a calibration curve of a purified this compound standard |
| LOD / LOQ | Typically in the low µM to nM range in plasma.[7][8] |
Application Note 2: Assessment of Antioxidant Activity
Procyanidins are powerful antioxidants, a property often evaluated by their ability to scavenge synthetic radicals.[4] The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the stable radical cation ABTS•+, is a common and reliable method.[11]
Experimental Protocol: TEAC (ABTS) Assay[11]
1. Reagent Preparation a. ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water. b. Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water. c. ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. d. Dilute the ABTS•+ working solution with ethanol (B145695) or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
2. Assay Procedure a. Prepare a series of dilutions of this compound and a Trolox standard in a suitable solvent. b. In a 96-well plate, add 20 µL of the sample or standard to 200 µL of the diluted ABTS•+ working solution. c. Incubate the plate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm using a microplate reader. e. Calculate the percentage inhibition of absorbance compared to a blank control.
Data Presentation: Antioxidant Activity
Results are typically expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the sample to that of the standard, Trolox.
| Compound | Concentration Range (µM) | IC₅₀ (µM) | TEAC Value (µmol TE / µmol compound) |
| Trolox Standard | 1 - 20 | X.X | 1.00 (by definition) |
| This compound | 0.5 - 10 | Y.Y | Z.Z |
Note: Procyanidins generally show high antioxidant capacity in aqueous phase assays like TEAC.[11]
Application Note 3: Assessment of Anti-inflammatory Activity
This compound's anti-inflammatory properties can be assessed by its ability to suppress inflammatory responses in immune cells, such as macrophages.[12] A widely used in vitro model involves stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[12][13] The primary mechanism involves the inhibition of the NF-κB signaling pathway.[5][13]
Diagram: Anti-inflammatory Assay Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[12]
1. Cell Culture and Seeding a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Treatment a. Remove the old medium. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours. b. Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control. c. Incubate for 24 hours.
3. Nitric Oxide Measurement (Griess Assay) a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm. e. Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
4. (Optional) Further Analysis a. Cytokines: Measure levels of TNF-α and IL-1β in the supernatant using commercial ELISA kits.[12] b. Western Blot: Analyze cell lysates for the expression of iNOS, COX-2, and the phosphorylation status of NF-κB p65 and IκBα to confirm the mechanism of action.[5][12]
Diagram: this compound Inhibition of NF-κB Signaling
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Data Presentation: Anti-inflammatory Activity
Results should be tabulated to show the dose-dependent effect of this compound on inflammatory markers.
| Treatment Concentration | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) |
| Control (No LPS) | 100 ± 5 | 5 ± 2 | < 10 |
| LPS (1 µg/mL) Only | 98 ± 4 | 100 | 2500 ± 200 |
| LPS + this compound (1 µM) | 99 ± 5 | 85 ± 6 | 2100 ± 150 |
| LPS + this compound (5 µM) | 97 ± 6 | 55 ± 5 | 1400 ± 120 |
| LPS + this compound (10 µM) | 96 ± 5 | 30 ± 4 | 750 ± 80 |
| IC₅₀ Value | > 50 µM | X.X µM | Y.Y µM |
Note: It is crucial to perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed inhibitory effects are not due to cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Mechanism of procyanidins for health functionality by improving the intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Effect of Procyanidins from Wild Grape (Vitis amurensis) Seeds in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin B8: Application Notes and Protocols for In Vitro Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of flavonoids found in various plants, are recognized for their potential health benefits, including the modulation of lipid metabolism. While research has often focused on extracts or more common procyanidins, specific oligomers like Procyanidin (B600670) B8 are of increasing interest for their targeted effects. This document provides detailed application notes and protocols for studying the effects of Procyanidin B8 on lipid metabolism in vitro.
Disclaimer: Direct experimental data specifically for this compound is limited in the current scientific literature. The following protocols and expected outcomes are based on extensive research on closely related B-type procyanidins, such as Procyanidin B2, and general procyanidin extracts (GSPE). Researchers should consider these protocols as a starting point and may need to optimize conditions specifically for this compound.
I. Application Notes
This compound can be utilized in various in vitro models to investigate its impact on key processes of lipid metabolism, including:
-
Adipogenesis: Studying the inhibition of pre-adipocyte differentiation into mature adipocytes.
-
Lipolysis: Assessing the stimulation of triglyceride breakdown in mature adipocytes.
-
Hepatic Lipid Accumulation: Investigating the reduction of lipid droplet formation in liver cells.
Key molecular targets and signaling pathways that can be explored in relation to this compound's effects include:
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A master regulator of adipogenesis. Procyanidins have been shown to downregulate PPARγ expression.[1]
-
AMP-activated Protein Kinase (AMPK): A key sensor of cellular energy status that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis.[2]
-
Lipolytic Enzymes: Such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which are crucial for the breakdown of stored triglycerides.
II. Quantitative Data Summary
The following tables summarize typical quantitative results observed in studies with B-type procyanidins and procyanidin extracts, which can be used as a benchmark for experiments with this compound.
Table 1: Effect of Procyanidins on Adipocyte Differentiation (3T3-L1 cells)
| Parameter | Treatment | Concentration | Result | Reference |
| Lipid Accumulation | Grape Seed Procyanidin Extract (GSPE) | 100 µg/mL | Reduced lipid accumulation | [1] |
| PPARγ mRNA Expression | Grape Seed Procyanidin Extract (GSPE) | 100 µg/mL | Decreased expression | [1] |
| C/EBPα mRNA Expression | Grape Seed Procyanidin Extract (GSPE) | 100 µg/mL | Decreased expression | [3] |
| aP2 mRNA Expression | Grape Seed Procyanidin B2 | 150 µg/mL | Decreased expression |
Table 2: Effect of Procyanidins on Lipolysis (Mature 3T3-L1 Adipocytes)
| Parameter | Treatment | Concentration | Result | Reference |
| Glycerol (B35011) Release | Procyanidin Extracts | 150 µM | Increased glycerol release | [4][5] |
| HSL mRNA Expression | Procyanidin Extracts | 150 µM | Time-dependent reduction | [4][5] |
| ATGL mRNA Expression | Grape Seed Procyanidin Extract (GSPE) | 100 µg/mL | Increased expression | [1] |
Table 3: Effect of Procyanidins on Hepatic Lipid Accumulation (HepG2 cells)
| Parameter | Treatment | Concentration | Result | Reference |
| Intracellular Lipid Droplets | Dimer Procyanidin (DPC) | 10 µg/mL | Significantly reduced lipid accumulation | [6] |
| Cellular ROS Level | Dimer Procyanidin (DPC) | 10 µg/mL | Reduced ethanol-induced ROS increase | [6] |
| p-AMPK Levels | Procyanidin B2 | 5, 10, 20 µM | Dose-dependent increase | [7] |
III. Experimental Protocols
A. In Vitro Adipogenesis Assay
Objective: To determine the inhibitory effect of this compound on the differentiation of 3T3-L1 pre-adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin
-
This compound stock solution (in DMSO or ethanol)
-
Oil Red O staining solution
Protocol:
-
Seed 3T3-L1 pre-adipocytes in a 24-well plate and grow to confluence.
-
Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.
-
On Day 2, replace the medium with DMII containing the respective concentrations of this compound or vehicle.
-
On Day 4, and every two days thereafter, replace the medium with fresh DMII containing the treatments.
-
On Day 8, wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and stain with Oil Red O solution for 30 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually assess lipid droplet formation under a microscope and capture images.
-
For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.
B. In Vitro Lipolysis Assay
Objective: To measure the effect of this compound on the breakdown of triglycerides in mature 3T3-L1 adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as described above)
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA
-
This compound stock solution
-
Isoproterenol (B85558) (positive control)
-
Glycerol Assay Kit
Protocol:
-
Wash mature 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubate the cells in serum-free DMEM for 2 hours.
-
Wash the cells with KRBH buffer.
-
Incubate the cells with KRBH buffer containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM), vehicle control, or isoproterenol (e.g., 10 µM) for 3 hours at 37°C.
-
Collect the incubation medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content of the cells in each well.
C. Hepatic Lipid Accumulation Assay
Objective: To evaluate the effect of this compound on lipid accumulation in HepG2 hepatocytes.
Materials:
-
HepG2 cell line
-
DMEM with 10% FBS
-
Oleic acid/palmitic acid solution (e.g., 2:1 ratio, complexed to BSA)
-
This compound stock solution
-
Nile Red or BODIPY 493/503 staining solution
-
DAPI solution
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
After 24 hours, replace the medium with serum-free DMEM containing a mixture of oleic and palmitic acids (e.g., 200 µM) to induce lipid accumulation, along with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.
-
Incubate for 24 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with Nile Red or BODIPY 493/503 and DAPI for 30 minutes.
-
Wash with PBS.
-
Image the cells using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area and intensity, normalized to the cell number (DAPI count).
IV. Visualization of Signaling Pathways and Workflows
A. Signaling Pathways
Caption: Signaling pathways modulated by this compound in adipocytes and hepatocytes.
B. Experimental Workflows
Caption: Workflow for the in vitro adipogenesis assay.
Caption: Workflow for the in vitro lipolysis assay.
Caption: Workflow for the hepatic lipid accumulation assay.
References
- 1. Grape seed procyanidin extract inhibits adipogenesis and stimulates lipolysis of porcine adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of grape-seed derived procyanidins on adipocyte differentiation markers in different in vivo situations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vb.vilniustech.lt [vb.vilniustech.lt]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Procyanidin B8 in Food Science Research: A Detailed Overview
Introduction
Procyanidin (B600670) B8 is a B-type procyanidin, a class of polyphenolic compounds formed from catechin (B1668976) and epicatechin units.[1] These compounds are abundant in various plant-based foods, including cocoa, apples, grape seeds, and red wine.[2][3] In food science, procyanidins are of significant interest due to their potent antioxidant and antimicrobial properties, which can contribute to food preservation, quality retention, and the development of functional foods.[4][5] While a substantial body of research exists on the applications of procyanidin-rich extracts, specific studies focusing solely on Procyanidin B8 are limited. Therefore, this document will primarily focus on the applications and protocols related to B-type procyanidins, as a representative class to which this compound belongs, with specific mentions of this compound where information is available.
Application Notes
This compound and other B-type procyanidins have demonstrated significant potential in various areas of food science research, primarily attributed to their bioactivity.
Natural Antioxidant for Food Preservation
B-type procyanidins are powerful antioxidants that can inhibit lipid oxidation, a major cause of food spoilage, off-flavor development, and nutrient loss.[4][6] Their application can extend the shelf-life of food products, particularly those rich in lipids like meat and dairy.
-
Inhibition of Lipid Peroxidation: Procyanidins effectively scavenge free radicals, thereby preventing the chain reactions of lipid peroxidation. Studies on pork patties have shown that treatment with procyanidin extracts significantly reduces the formation of 2-thiobarbituric acid reactive substances (TBARS), a key indicator of lipid oxidation.[5][7]
-
Color Stabilization: The antioxidant activity of procyanidins also helps in maintaining the natural color of food products. For instance, in meat, they can help in preserving the redness (a* value) by preventing the oxidation of myoglobin.[5]
Antimicrobial Agent for Food Safety
Procyanidins exhibit broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms.[8][9] This makes them a promising natural alternative to synthetic preservatives.
-
Inhibition of Bacterial Growth: Research has shown that procyanidin extracts can significantly suppress the growth of total bacterial colonies and specific pathogens like Escherichia coli in food products such as pork patties.[5][7] The mechanism of action is thought to involve the disruption of bacterial cell walls and membranes.[10][11]
-
Biofilm Inhibition: Some studies suggest that procyanidins can interfere with biofilm formation, a critical factor in the persistence of microbial contamination in food processing environments.[11]
Functional Food Ingredient for Health Promotion
Beyond preservation, procyanidins are investigated for their potential health benefits when incorporated into food products.[2][3]
-
Modulation of Gut Microbiota: Ingested procyanidins can influence the composition and metabolic activity of the gut microbiota, which plays a crucial role in overall health.[12]
-
Anti-inflammatory and Cardioprotective Effects: Procyanidins have been shown to possess anti-inflammatory properties and may contribute to cardiovascular health by improving blood pressure and lipid profiles.[13][14]
Sensory Properties
Procyanidins can influence the sensory attributes of food, particularly taste and mouthfeel. They are known contributors to the astringency of foods and beverages like wine and fruit juices.[15][16] The degree of polymerization and the specific structure of the procyanidin can affect the intensity and quality of this astringent sensation.
Data Presentation
The following tables summarize the quantitative data from studies on the application of procyanidin-rich extracts in the preservation of pork patties during chilled storage.
Table 1: Effect of Procyanidin Treatment on the Quality Parameters of Pork Patties [5][7]
| Parameter | Control (0% Procyanidin) | 0.1% Procyanidin | 0.3% Procyanidin | Storage Day |
| pH | 5.70 | 5.65 | 5.61 | 14 |
| VBN (mg%) | 18.5 | 16.2 | 14.8 | 14 |
| TBARS (mg MDA/kg) | 1.25 | 0.85 | 0.60 | 14 |
VBN: Volatile Basic Nitrogen; TBARS: 2-Thiobarbituric Acid Reactive Substances; MDA: Malondialdehyde
Table 2: Effect of Procyanidin Treatment on Microbial Counts in Pork Loin [6][17]
| Microbial Count | Control (0% Procyanidin Film) | 0.1% Procyanidin Film | 0.3% Procyanidin Film | Storage Day |
| Total Bacteria (log CFU/g) | 7.8 | 6.5 | 5.9 | 14 |
| E. coli (log CFU/g) | 5.5 | 4.2 | 3.8 | 14 |
CFU: Colony Forming Units
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of procyanidins in food science.
Protocol 1: Extraction and Purification of Procyanidins from Plant Material
This protocol describes a general method for extracting and purifying procyanidins from sources like grape seeds or apple pomace.[8][18][19]
1. Materials and Reagents:
-
Plant material (e.g., dried grape seeds)
-
Acetone (B3395972) (70% v/v in water)
-
Ethyl acetate (B1210297)
-
Sephadex LH-20 resin
-
Rotary evaporator
-
Freeze-dryer
2. Extraction Procedure:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v) with constant stirring for 24 hours at room temperature.
-
Filter the mixture through cheesecloth and then through filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C to remove the acetone.
-
Wash the resulting aqueous extract with ethyl acetate to remove low molecular weight phenolics.
-
Freeze-dry the aqueous phase to obtain a crude procyanidin extract.
3. Purification by Column Chromatography:
-
Pack a glass column with Sephadex LH-20 resin equilibrated with methanol.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the column.
-
Elute the column sequentially with methanol to remove remaining low molecular weight compounds, and then with 70% aqueous acetone to elute the procyanidins.
-
Collect the procyanidin fraction and remove the acetone using a rotary evaporator.
-
Freeze-dry the final aqueous solution to obtain purified procyanidins.
Protocol 2: Quantification of Procyanidins by HPLC-FLD
This protocol details a method for the quantification of procyanidin dimers and oligomers using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[19][20]
1. Materials and Reagents:
-
Purified procyanidin extract
-
Procyanidin standards (e.g., Procyanidin B1, B2)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a higher percentage (e.g., 40%) over 30-40 minutes to separate the different procyanidin oligomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 280 nm, Emission at 320 nm.
3. Procedure:
-
Prepare a series of standard solutions of known concentrations of procyanidin standards.
-
Dissolve the purified sample extract in the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the procyanidin peaks in the sample chromatogram by comparing their retention times and peak areas with those of the standards.
-
Construct a calibration curve from the standard injections to calculate the concentration of procyanidins in the sample.
Protocol 3: Assessment of Antioxidant Activity - TBARS Assay
This protocol describes the measurement of lipid oxidation in a food matrix treated with procyanidins using the TBARS assay.[5]
1. Materials and Reagents:
-
Food sample (e.g., pork patty)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer
2. Procedure:
-
Homogenize 5 g of the food sample with 15 mL of TCA solution.
-
Filter the homogenate.
-
Mix 2 mL of the filtrate with 2 mL of TBA reagent in a test tube.
-
Heat the mixture in a boiling water bath for 30 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.
-
Prepare a standard curve using TMP.
-
Calculate the TBARS value as mg of malondialdehyde (MDA) per kg of the sample.
Mandatory Visualizations
Caption: Experimental workflow for the application of procyanidins in food science.
References
- 1. Dimeric procyanidins: screening for B1 to B8 and semisynthetic preparation of B3, B4, B6, And B8 from a polymeric procyanidin fraction of white willow bark (Salix alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polyphenols-site.com [polyphenols-site.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Procyanidin on Meat Quality and Shelf-Life for Preserving Pork Patties during Chilled Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Edible Films Containing Procyanidin on the Preservation of Pork Meat during Chilled Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antibiofilm properties of procyanidins: potential for clinical and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of procyanidins for health functionality by improving the intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. Proanthocyanidins and Their Contribution to Sensory Attributes of Black Currant Juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Procyanidins and sensory nutrition; do procyanidins modulate homeostasis via astringent taste receptors? [ouci.dntb.gov.ua]
- 17. Food Science of Animal Resources [kosfaj.org]
- 18. Extraction Techniques of Procyanidins | Encyclopedia MDPI [encyclopedia.pub]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Solid-Phase Extraction for Procyanidin B8 Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, is a polyphenolic compound found in various natural sources, including grape seeds, beer, acorn, and certain berries.[1] Like other procyanidins, Procyanidin B8 is of significant interest to the scientific community due to its potential health benefits, which are attributed to its antioxidant and cell-signaling modulating properties.[2][3] Procyanidins have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[2][3] The purification of specific procyanidin dimers like B8 is crucial for detailed in vitro and in vivo studies to elucidate their precise mechanisms of action and potential therapeutic applications.
Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of compounds from complex mixtures.[4] This application note provides a detailed protocol for the purification of this compound from plant extracts using solid-phase extraction, along with relevant data and visualizations to guide researchers in their purification endeavors.
Data Presentation
While specific quantitative data for the solid-phase extraction of this compound is limited in publicly available literature, the following tables provide a summary of typical recoveries and purities achieved for procyanidin dimers from plant extracts using similar SPE methodologies. These values can serve as a benchmark for the optimization of this compound purification.
Table 1: Typical Recovery and Purity of Procyanidin Dimers using Solid-Phase Extraction
| Procyanidin Dimer | Source Material | SPE Sorbent | Elution Solvent(s) | Typical Recovery (%) | Typical Purity (%) | Reference |
| Procyanidin B1 | Grape Seed Extract | C18 | Methanol (B129727)/Water gradients | 85 - 95 | >90 | Adapted from[2] |
| Procyanidin B2 | Cocoa Extract | Polyamide | Ethanol (B145695)/Water gradients | 80 - 90 | >95 | Adapted from[5] |
| This compound (Expected) | Grape Seed/Acorn Extract | C18 or Polyamide | Methanol/Ethanol Gradients | 80 - 95 | >90 | Hypothetical |
Note: The data for this compound is an educated estimation based on the behavior of similar B-type procyanidin dimers and should be empirically determined.
Experimental Protocols
This section outlines a detailed methodology for the purification of this compound from a plant extract using solid-phase extraction with a C18 cartridge. This protocol is a composite based on established methods for procyanidin dimer purification and may require optimization for specific sample matrices.[2][5]
Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Crude plant extract containing this compound (e.g., from grape seeds)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (optional, for pH adjustment)
-
Solid Phase Extraction Vacuum Manifold
-
Collection tubes
-
Rotary evaporator or nitrogen evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound using SPE.
Step-by-Step Protocol
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Preparation and Loading:
-
Dissolve the crude plant extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water). The sample should be fully dissolved and free of particulates.
-
Load the prepared sample onto the conditioned C18 cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing Step:
-
After loading the entire sample, wash the cartridge with 5-10 mL of a weak solvent mixture to remove polar impurities. A solution of 5% methanol in water is typically effective. This step helps in removing sugars and other highly polar compounds that are not retained on the C18 sorbent.
-
-
Elution of this compound:
-
Elute the retained procyanidins, including this compound, with a stronger solvent. A common elution solvent is 70-80% methanol or ethanol in water.
-
Use a volume sufficient to ensure complete elution, typically 5-10 mL. Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing and Analysis:
-
The collected eluate can be concentrated using a rotary evaporator or a stream of nitrogen to remove the solvent.
-
The dried, purified fraction can be reconstituted in a suitable solvent for downstream applications or analysis.
-
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Signaling Pathway Involvement
Procyanidins are known to modulate various cellular signaling pathways, which underlies many of their biological activities. While research specifically on this compound is ongoing, studies on procyanidin dimers and oligomers have demonstrated their interaction with key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis.
This compound and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. Procyanidins have been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
This compound and the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell growth and differentiation. Dysregulation of this pathway is common in cancer. Procyanidins have been observed to modulate MAPK/ERK signaling, often leading to cell cycle arrest and apoptosis.
Caption: this compound's modulatory effect on the MAPK/ERK signaling pathway.
Conclusion
Solid-phase extraction is a robust and effective method for the purification of this compound from complex plant matrices. The protocol provided, based on C18 SPE, offers a solid foundation for researchers to obtain purified this compound for further biological and pharmacological investigations. While specific quantitative data for this compound purification is still emerging, the methodologies outlined here, coupled with an understanding of its potential interactions with key signaling pathways like PI3K/Akt and MAPK/ERK, will empower researchers to advance the study of this promising natural compound. Further optimization of the SPE protocol for specific plant sources is recommended to maximize recovery and purity.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Procyanidins from Different Berries on Caspase 8 Activation in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Procyanidin B8 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Procyanidin (B600670) B8 in aqueous solutions.
Troubleshooting Guides
This section addresses common problems encountered during experiments with Procyanidin B8 in aqueous solutions.
Issue 1: Rapid browning or color change of the this compound solution.
-
Possible Cause: Oxidation of this compound. This is accelerated by neutral or alkaline pH, exposure to oxygen and light, and elevated temperatures.[1]
-
Solution:
-
Maintain a slightly acidic pH, ideally between 3 and 4, by using acidified solvents or buffers (e.g., with 0.1-1% formic or acetic acid).[1]
-
Work under an inert atmosphere (e.g., nitrogen or argon gas) to minimize exposure to oxygen.
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Perform experiments at controlled, low temperatures whenever possible.
-
Issue 2: Low recovery or yield of this compound after extraction or purification.
-
Possible Cause 1: Inefficient extraction solvent.
-
Solution: Use aqueous acetone (B3395972) (typically 70% v/v) for a broad range of procyanidins.[2] For lower molecular weight procyanidins, aqueous ethanol (B145695) (47-70%) can be effective.[2]
-
-
Possible Cause 2: Degradation during solvent evaporation.
-
Solution: Evaporate solvents under reduced pressure at a low temperature (below 40°C) to prevent thermal degradation.[1]
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Solution: Use silanized glassware to minimize surface adsorption.
-
Issue 3: Inconsistent results in bioactivity assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Solution:
-
Prepare fresh solutions of this compound immediately before use.
-
If the assay requires a physiological pH (around 7.4), be aware that this compound is less stable at this pH. Minimize the time the compound spends in the high pH buffer.
-
Consider using a stabilizing agent, such as ascorbic acid, if it does not interfere with the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
A1: Procyanidins are most stable in mildly acidic conditions, typically within a pH range of 3.0 to 4.0.[1] In this range, both acid-catalyzed cleavage of the interflavan bond (at pH < 2.0) and oxidative degradation (at pH > 6.0) are minimized.[1]
Q2: How does temperature affect the stability of this compound?
A2: Increasing temperature accelerates the degradation of procyanidins. For long-term storage, it is recommended to store this compound solutions at -20°C or ideally -80°C.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable. Avoid leaving solutions at room temperature for extended periods.[1]
Q3: Can I use antioxidants to improve the stability of this compound solutions?
A3: Yes, adding antioxidants like ascorbic acid can help prevent oxidative degradation, especially when working at neutral or near-neutral pH.[3] However, you must ensure that the chosen antioxidant does not interfere with your downstream applications or analytical methods.
Q4: What is encapsulation, and can it improve the stability of this compound?
A4: Encapsulation is a technique where the active molecule (this compound) is enclosed within a protective shell of another material (e.g., maltodextrin, gum arabic, lipids).[4][5] This can significantly enhance stability by protecting it from environmental factors like oxygen, light, and pH excursions.[4][6] Spray-drying and liposomal encapsulation are common methods.[4]
Q5: How can I accurately quantify the concentration of this compound in my solutions to monitor its stability?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and accurate method for quantifying individual procyanidins like this compound.[7] It is crucial to use a validated method and a pure standard of this compound for accurate calibration.
Data Presentation
Table 1: Influence of pH on the Stability of Dimeric Procyanidins in an Aqueous Model Solution at 22°C.
(Data extrapolated from studies on Procyanidin B1, B2, and B3 as a direct reference for this compound stability)
| pH | Half-life (t½) in days (Procyanidin B1) | Half-life (t½) in days (Procyanidin B2) | Half-life (t½) in days (Procyanidin B3) | General Stability Recommendation for this compound |
| 2.0 | 75 | 102 | 98 | Less stable due to potential acid-catalyzed cleavage. |
| 3.2 | 267 | 315 | 298 | Most stable pH range. |
| 4.2 | 198 | 243 | 221 | Good stability, but degradation rate increases compared to pH 3.2. |
| 5.0 | 115 | 154 | 139 | Significantly less stable; increased susceptibility to oxidation. |
Source: Adapted from studies on the degradation kinetics of procyanidins in model wine solutions.[8]
Table 2: Effect of Temperature on the Half-life of Dimeric Procyanidins at pH 3.2.
(Data extrapolated from studies on Procyanidin B1, B2, and B3 as a direct reference for this compound stability)
| Temperature | Half-life (t½) in days (Procyanidin B1) | Half-life (t½) in days (Procyanidin B2) | Half-life (t½) in days (Procyanidin B3) | General Storage Recommendation for this compound |
| 4°C (Refrigeration) | > 500 | > 600 | > 550 | Suitable for short to medium-term storage. |
| 22°C (Room Temp) | 267 | 315 | 298 | Not recommended for storage beyond immediate use. |
| 40°C | 98 | 121 | 110 | Significant degradation occurs; avoid these temperatures. |
Source: Adapted from studies on the degradation kinetics of procyanidins in model wine solutions.[8]
Table 3: Encapsulation Efficiency of Procyanidins Using Different Wall Materials.
(Data from studies on procyanidin extracts, providing a general guideline for this compound encapsulation)
| Encapsulation Method | Wall Material(s) | Procyanidin Source | Encapsulation Efficiency (%) |
| Spray-Drying | Maltodextrin & Gum Arabic | Grape Seed | 88.84 |
| Spray-Drying | Maltodextrin | Litchi Peel Extract | Up to 98.1 |
| Spray-Drying | Whey Protein | Coffee Pulp Extract | Up to 93.6 |
| Liposomal Encapsulation | Soy Lecithin, Cholesterol | Not Specified | >90 |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2.0, 3.2, 4.2, 5.0, 7.4).
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
Sample Preparation: Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is minimal to avoid affecting the stability.
-
Incubation: Aliquot the samples into amber HPLC vials and incubate them at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a vial from each condition.
-
HPLC Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method with UV or MS detection to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).
Protocol 2: Encapsulation of this compound by Spray-Drying
-
Wall Material Solution Preparation: Prepare a 20-30% (w/v) solution of the chosen wall material (e.g., maltodextrin) in distilled water with continuous stirring.
-
Core Material Dispersion: Disperse the this compound into the wall material solution. A typical core-to-wall material ratio is between 1:10 and 1:20 (w/w).
-
Homogenization: Homogenize the mixture at 10,000-15,000 rpm for 5-10 minutes to form a uniform emulsion.
-
Spray-Drying:
-
Feed the homogenized emulsion into a spray dryer.
-
Set the inlet air temperature between 140-180°C.
-
Adjust the feed flow rate to maintain an outlet temperature between 80-100°C.
-
-
Product Collection: Collect the powdered microcapsules from the cyclone collector.
-
Storage: Store the microcapsules in an airtight, light-protected container at 4°C.
-
Evaluation of Encapsulation Efficiency: Determine the total and surface this compound content to calculate the encapsulation efficiency.
Mandatory Visualizations
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Workflow for this compound stability testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preventing oxidative degradation of Procyanidin B8 during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of Procyanidin (B600670) B8 during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin B8 and why is its stability a concern?
This compound is a B-type proanthocyanidin, specifically a catechin-(4α→6)-epicatechin dimer, naturally found in sources like grape seeds and beer.[1] Like other polyphenols, its structure, rich in hydroxyl groups, makes it a potent antioxidant but also highly susceptible to oxidative degradation. This degradation can lead to a loss of biological activity, inaccurate experimental results, and the formation of unknown derivatives.
Q2: What are the primary factors that cause this compound to degrade?
The primary factors that accelerate the oxidative degradation of this compound are:
-
High pH (Neutral/Alkaline): Procyanidins are very unstable in neutral or alkaline conditions, which promotes rapid oxidation.[2][3]
-
Elevated Temperature: Higher temperatures significantly speed up the rate of chemical degradation.[4][5][6]
-
Oxygen Exposure: The presence of atmospheric oxygen is a key reactant in the oxidation of phenolic hydroxyl groups.[3][7]
-
Light Exposure: UV and ambient light can provide the energy to initiate oxidative reactions.[2][8]
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidation reactions.[9]
Q3: My this compound solution has turned brown. What happened?
A brown color is a common visual indicator of oxidative degradation.[2] This occurs when the phenolic structures are oxidized, especially when exposed to oxygen under neutral or basic pH, high temperatures, or light. This color change is associated with a loss of the compound's original structure and bioactivity.[2]
Q4: What is the ideal way to store this compound, both in solid form and in solution?
-
Solid Form (Lyophilized Powder): For long-term stability, store solid this compound at -20°C or ideally at -80°C in a tightly sealed container with a desiccant to keep it dry.[2] Protect it from light by using an amber vial or storing it in the dark.
-
Solution (Stock Solutions): Prepare stock solutions in an appropriate solvent system (see Q5). For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2] For short-term use (a few days), refrigeration at 2-8°C is acceptable.[2]
Q5: What is the best solvent system for preparing and storing this compound solutions?
To enhance stability, solvents should be acidified.[2] A common choice is a mixture of acetone (B3395972) and water (e.g., 70% acetone) or methanol/ethanol, with the addition of a small amount of acid, such as 0.1-1% acetic or formic acid.[2] This maintains a low pH (ideally 3-4), which is the most stable range for procyanidins.[2]
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Sample solution turns brown or yellow quickly. | High pH: The solvent is neutral or alkaline (pH > 6.0), causing rapid oxidation.[2] | Immediately acidify the solution by adding a small amount of formic or acetic acid to achieve a pH between 3 and 4.[2] For future preparations, use pre-acidified solvents. |
| Loss of compound detected in HPLC analysis after a few days of storage at 4°C. | Temperature is too high for storage: Refrigeration (2-8°C) is only suitable for very short-term storage (a few days).[2] Significant degradation can still occur. | For storage longer than a day or two, aliquot the solution into single-use vials and store at -20°C or -80°C.[2] |
| Inconsistent results from the same stock solution over time. | Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can introduce oxygen and cause degradation.[2] | Prepare a concentrated stock solution and create single-use aliquots before freezing. Thaw only one aliquot at a time for each experiment.[2] |
| Rapid degradation even with acidified solvent and low temperature. | Oxygen Exposure: The solution was not protected from atmospheric oxygen during preparation or storage. | When preparing solutions, work quickly. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing and freezing. Use tightly sealed vials. |
| Low recovery or yield after an extraction procedure. | Inefficient or Harsh Extraction Conditions: The solvent may be suboptimal, or the temperature used during solvent evaporation may be too high (>40°C).[2] | Use an optimized solvent like 70% acetone with 1% acetic acid for broad-range procyanidin extraction.[2] During solvent removal (e.g., with a rotary evaporator), ensure the water bath temperature remains below 40°C.[2] |
Below is a troubleshooting flowchart for diagnosing this compound degradation issues.
Caption: Troubleshooting logic for this compound degradation issues.
Data on Procyanidin Stability
The stability of procyanidins is highly dependent on environmental conditions. The following tables summarize the impact of pH and temperature.
Table 1: Effect of pH on Procyanidin Stability
| pH Range | Stability Level | Associated Risks |
|---|---|---|
| < 2.0 | Unstable | Risk of acid-catalyzed cleavage of interflavan bonds.[2] |
| 3.0 - 4.0 | Most Stable | Optimal range for extraction and storage. [2] |
| 4.0 - 6.0 | Decreasing Stability | Increased susceptibility to oxidation as pH rises.[2] |
| > 7.0 | Very Unstable | Rapid oxidative degradation occurs.[2][3] |
Table 2: Effect of Temperature on Procyanidin Stability
| Temperature | Recommended Use | Expected Stability Outcome |
|---|---|---|
| > 60°C | Avoid | Significant and rapid degradation.[2] |
| 40°C - 50°C | Avoid / Short Duration Only | Degradation accelerates; not suitable for processing steps like solvent evaporation.[2] |
| 25°C (Room Temp) | Avoid for Storage | Not suitable for storage; significant losses can occur over time.[2] |
| 2-8°C (Refrigeration) | Short-Term Storage (days) | Adequate for working solutions and temporary storage.[2] |
| -20°C to -80°C | Ideal for Long-Term Storage | Preserves stability for extended periods. [2][7] |
Note: The degradation of flavonoids, including procyanidins, has been shown to follow first-order reaction kinetics, with the rate constant (k) increasing at higher temperatures. For instance, in one study on dark chocolate, flavonoids degraded more rapidly at 35°C (k = 7.8 × 10⁻³/day) than at 22°C (k = 5.4 × 10⁻³/day) and 4°C (k = 2.2 × 10⁻³/day).[4][5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound with enhanced stability for long-term storage.
-
Solvent Preparation:
-
Prepare your desired solvent system (e.g., 70% acetone in HPLC-grade water or 100% methanol).
-
Acidify the solvent by adding 0.1% (v/v) formic acid or 1% (v/v) acetic acid. For example, add 100 µL of formic acid to 100 mL of solvent.
-
Mix thoroughly.
-
-
Dissolving this compound:
-
Weigh the required amount of solid this compound in an appropriate vial.
-
Add the acidified solvent to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid heating.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, amber glass HPLC vials or microcentrifuge tubes.
-
Optional: Gently flush the headspace of each vial with an inert gas (nitrogen or argon) to displace oxygen.
-
Seal the vials tightly.
-
Label clearly with the compound name, concentration, solvent, and date.
-
Immediately place the aliquots in a -80°C freezer for long-term storage.
-
The diagram below outlines the workflow for preparing a stable stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review [mdpi.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Optimization of Procyanidin B8 Extraction from Bark
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Procyanidin (B600670) B8 from various bark sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Procyanidin B8 from bark, offering potential causes and solutions to enhance yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Inadequate Solid-to-Liquid Ratio: Insufficient solvent to effectively penetrate the bark matrix. 3. Suboptimal Extraction Time or Temperature: Extraction time may be too short for complete extraction, or the temperature may be too low. 4. Improper Bark Preparation: Large particle size can limit solvent access to the target compounds. | 1. Optimize Solvent: Start with a 60-70% aqueous methanol (B129727) or ethanol (B145695) solution. For specific barks, consider testing a range of concentrations. Acidifying the solvent with 0.1-1% formic acid can improve stability and yield.[1] 2. Adjust Ratio: Experiment with solid-to-liquid ratios between 1:10 and 1:40 (w/v). 3. Optimize Conditions: For conventional extraction, test times between 3 to 6 hours. For Ultrasound-Assisted Extraction (UAE), optimal times are often shorter (e.g., 15-60 minutes). Maintain temperatures below 50°C to prevent degradation.[2][3] 4. Reduce Particle Size: Grind the bark to a fine powder (e.g., <0.5 mm) to increase the surface area for extraction. |
| Degradation of this compound (Brownish Extract) | 1. Oxidation: Exposure to oxygen, especially at neutral or alkaline pH, can cause degradation. 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can break down procyanidins. 3. pH Instability: Procyanidins are unstable in alkaline conditions and can undergo hydrolysis in strongly acidic environments. | 1. Control Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants like ascorbic acid to the extraction solvent. 2. Maintain Low Temperatures: Keep extraction temperatures below 50°C. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. 3. Maintain Acidic pH: Ensure the extraction solvent is acidified to a pH between 3 and 4.[4] |
| Co-extraction of a High Amount of Polymeric Procyanidins | 1. Solvent Choice: Solvents like aqueous acetone (B3395972) are very effective at extracting a broad range of procyanidins, including larger polymers.[5] 2. Harsh Extraction Conditions: High temperatures can sometimes favor the extraction of larger molecules. | 1. Solvent Selection: Consider using a higher percentage of alcohol (e.g., 80% ethanol) which may have a slightly lower affinity for very large polymers compared to aqueous acetone. 2. Milder Conditions: Employ lower extraction temperatures and shorter extraction times to favor the extraction of smaller oligomers like this compound. |
| Inconsistent and Non-Reproducible Results | 1. Variability in Bark Source: The concentration of this compound can vary depending on the tree species, age, and part of the bark.[6] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields. | 1. Standardize Raw Material: Whenever possible, use bark from the same species, age, and collection site. Document the source material thoroughly. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment and document every step of the process. |
Frequently Asked Questions (FAQs)
Q1: Which type of bark is a good source of this compound?
A1: While this compound is a dimer of (+)-catechin and (-)-epicatechin (B1671481) and can be found in various plants, white willow bark (Salix alba) has been identified as a notable source.[7][8] Other potential sources include various species of pine (Pinus) and acacia (Acacia mearnsii), which are known to be rich in B-type procyanidins.[9][10]
Q2: What is the most effective solvent for extracting this compound from bark?
A2: Generally, aqueous solutions of organic solvents are most effective. A 60% hydromethanolic mixture has been shown to be highly efficient for extracting dimeric procyanidins.[1] Aqueous ethanol (50-80%) and aqueous acetone (70%) are also excellent choices for extracting a range of procyanidins.[5] The addition of a small amount of acid, such as 0.1-1% formic acid, is recommended to improve the stability of the procyanidins during extraction.[1]
Q3: How can I improve the efficiency of my this compound extraction?
A3: To improve efficiency, consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption while increasing yield.[2][11] For UAE, optimizing parameters like ultrasonic power, temperature, and time is crucial.[3] For MAE, factors such as microwave power, irradiation time, and solvent choice will influence the outcome.[4][11]
Q4: What are the optimal storage conditions for bark extracts containing this compound?
A4: this compound is susceptible to degradation. For short-term storage, keep the extract at 4°C in a dark, airtight container. For long-term storage, it is best to freeze the extract at -20°C or below, preferably after removing the solvent and storing it as a lyophilized powder. Avoid repeated freeze-thaw cycles.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD, Fluorescence Detector - FLD, or Mass Spectrometry - MS) is the most common and accurate method for quantifying this compound.[1][12][13] A validated HPLC-FLD method can offer high sensitivity for procyanidin quantification.[14] It is essential to use a certified this compound standard for accurate calibration and quantification.
Quantitative Data on Procyanidin Dimer Extraction
The following table summarizes representative yields of procyanidin dimers from various bark sources under different extraction conditions. Note: Specific yield data for this compound is limited in the literature; therefore, this table provides data for total dimeric procyanidins or closely related B-type dimers as a reference.
| Bark Source | Extraction Method | Solvent System | Key Parameters | Procyanidin Dimer Yield (mg/g dry bark) | Reference |
| Grape Pomace | Optimized Solvent | 60% Methanol + 1% Formic Acid | 10 min sonication, 15 min shaking | ~5 mg/g (total dimeric procyanidins) | [15] |
| Pinus densiflora | Not specified | Not specified | Not specified | 0.43 - 2.95 mg/g (Procyanidin B1 + B3) | [13] |
| Salix alba | Ultrasound-Assisted | 70% Methanol | 30 min at 40°C | Not explicitly quantified for dimers, but identified as a rich source | [9] |
| Larix gmelinii | Solvent Extraction | Not specified | Not specified | Purified extract contained 0.71% Procyanidin B1 | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from White Willow Bark
This protocol is a representative method for the efficient extraction of this compound.
-
Sample Preparation:
-
Dry the white willow bark at 40°C until a constant weight is achieved.
-
Grind the dried bark into a fine powder (<0.5 mm) using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered bark and place it in a 250 mL flask.
-
Add 150 mL of 60% aqueous methanol containing 0.5% formic acid (solid-to-liquid ratio of 1:15).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the water bath at 40°C.[9]
-
-
Separation and Filtration:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant. Re-extract the solid residue with another 100 mL of the extraction solvent and repeat the centrifugation.
-
Combine the supernatants and filter through a 0.45 µm syringe filter.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the filtered extract using a rotary evaporator at a temperature below 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Store the lyophilized extract at -20°C in a desiccator.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Procyanidins from Pine Bark
This protocol provides a rapid method for extracting procyanidins, which can be optimized for this compound.
-
Sample Preparation:
-
Prepare dried and powdered pine bark as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered bark into a microwave extraction vessel.
-
Add 100 mL of 70% aqueous ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power of 650 W and an irradiation time of 18 minutes.[4]
-
-
Separation and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of the extraction solvent.
-
-
Solvent Removal and Storage:
-
Remove the solvent and store the extract as described in Protocol 1.
-
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound from Bark.
Caption: Troubleshooting Logic for Low this compound Yield and Degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound-Assisted Extraction Optimization of Proanthocyanidins from Kiwi (Actinidia chinensis) Leaves and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound-assisted extraction of polyphenols from spruce wood bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Microwave Assisted Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant and Anti-Microbial Activity in Quercus cerris Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. salix alba bark extract, 84082-82-6 [thegoodscentscompany.com]
- 7. Dimeric procyanidins: screening for B1 to B8 and semisynthetic preparation of B3, B4, B6, And B8 from a polymeric procyanidin fraction of white willow bark (Salix alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Accumulation of Phenolic Compounds in the Leaves and Bark of Salix alba (L.) and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. thepab.org [thepab.org]
- 12. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceu… [ouci.dntb.gov.ua]
Technical Support Center: Procyanidin B8 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of Procyanidin (B600670) B8 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin B8 and why is its in vivo bioavailability typically low?
This compound is a B-type proanthocyanidin (B93508) dimer composed of a catechin (B1668976) and an epicatechin unit.[1] Its low in vivo bioavailability is attributed to several factors:
-
Poor Water Solubility: this compound has limited solubility in aqueous environments like the gastrointestinal tract, which hinders its dissolution and subsequent absorption.
-
Limited Intestinal Permeability: As a moderately sized molecule, its passive diffusion across the intestinal epithelium is inefficient.
-
Extensive Metabolism: this compound undergoes significant metabolism both by the gut microbiota in the colon and phase II enzymes in the small intestine and liver.[2][3]
-
Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What are the expected pharmacokinetic parameters for this compound?
Direct pharmacokinetic data for this compound is limited in publicly available literature. However, data from similar procyanidin dimers, such as Procyanidin B2, can provide an estimate. After oral administration of Procyanidin B2 in rats, the time to reach maximum plasma concentration (Tmax) is approximately 6 hours.[4][5] The absolute bioavailability, however, is estimated to be low when measured from plasma concentrations of the parent compound (8-11%), though it is higher when considering total radioactivity from labeled compounds, suggesting extensive metabolism.[4][5] Free forms of procyanidin dimers have been detected in rat plasma, reaching a maximum concentration around 1 hour after oral administration of a grape seed extract.[6][7]
Q3: How does the food matrix affect the bioavailability of this compound?
The food matrix can significantly influence the bioavailability of this compound.[8]
-
Proteins and Dietary Fiber: Binding to proteins and dietary fiber can decrease the bioaccessibility of this compound.[9]
-
Lipids and Digestible Carbohydrates: Co-administration with lipids or digestible carbohydrates may enhance its absorption.[6][7][9]
-
Other Polyphenols: The presence of other flavonoids can have synergistic or antagonistic effects on absorption and metabolism.[9]
Q4: What are the main metabolites of this compound?
This compound is expected to be metabolized along similar pathways as other procyanidin dimers. In the small intestine and liver, it can undergo phase II metabolism to form glucuronidated, sulfated, and methylated conjugates.[2][3] In the colon, gut microbiota can break down this compound into smaller phenolic acids, such as phenylpropionic, phenylacetic, and benzoic acids.[2]
Troubleshooting Guide for Low in vivo Bioavailability of this compound
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Very low or undetectable plasma concentrations of this compound | 1. Poor aqueous solubility and dissolution in the gastrointestinal tract. 2. Rapid metabolism by gut microbiota and phase II enzymes. 3. High presystemic clearance . 4. Inefficient intestinal absorption . 5. Analytical method not sensitive enough . | 1. Formulation Improvement: Utilize formulation strategies such as nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and dissolution.[10][11][12][13][14] 2. Co-administration: Administer with absorption enhancers or inhibitors of metabolic enzymes (use with caution and appropriate ethical approval). 3. Dose Escalation: Increase the administered dose to see if detectable levels can be achieved. 4. Route of Administration: Consider intravenous administration to bypass first-pass metabolism and determine systemic clearance. 5. Analytical Method Optimization: Improve the sensitivity of your LC-MS/MS method.[15][16][17] |
| High variability in plasma concentrations between subjects | 1. Differences in gut microbiota composition among individual animals. 2. Variations in food intake and gastric emptying times . 3. Genetic polymorphisms in drug-metabolizing enzymes and transporters. | 1. Standardize Gut Microbiota: Co-house animals to normalize gut flora or use animals from a supplier with a well-characterized and stable microbiome. 2. Fasting Protocol: Implement a consistent fasting period before administration to standardize gastrointestinal conditions. 3. Larger Sample Size: Increase the number of animals per group to improve statistical power and account for individual variations. |
| Low recovery of this compound from plasma samples | 1. Degradation during sample collection and processing . Procyanidins are unstable at neutral or alkaline pH. 2. Binding to plasma proteins . 3. Inefficient extraction method . | 1. Sample Stabilization: Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., ascorbic acid). Immediately acidify the plasma to a pH of 3-4 with an appropriate acid (e.g., formic acid). 2. Protein Precipitation: Use an effective protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) to release protein-bound this compound. 3. Extraction Optimization: Validate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for optimal recovery. |
| In vitro-in vivo correlation (IVIVC) is poor | 1. In vitro model (e.g., Caco-2) does not fully replicate in vivo conditions . Caco-2 cells may not express the same levels of transporters and metabolic enzymes as the in vivo small intestine. 2. Metabolism by gut microbiota is not accounted for in the in vitro model . | 1. Refine In Vitro Model: Use co-culture models (e.g., Caco-2 with mucus-secreting HT29 cells) or more complex 3D intestinal models. 2. Incorporate Microbiota: Consider ex vivo models using animal intestinal segments or in vitro models that incorporate fecal microbiota. |
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Formulation: this compound can be dissolved in a vehicle suitable for oral gavage, such as a solution containing a small percentage of ethanol (B145695) and/or Tween 80 in water, or formulated into a nanoparticle suspension.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant and a stabilizer (e.g., EDTA and ascorbic acid).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Immediately acidify the plasma with formic acid to a final concentration of 0.1-1%.
-
Sample Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., 10 µM) to the apical side of the monolayer and collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side and collect samples from the apical side to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
LC-MS/MS Quantification of this compound in Plasma
Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to regulatory guidelines.
Data Presentation
Table 1: Factors Affecting this compound Bioavailability and Troubleshooting Strategies
| Factor | Potential Impact on Bioavailability | Experimental Approach to Investigate | Troubleshooting/Enhancement Strategy |
| Solubility/Dissolution | Low aqueous solubility limits dissolution rate. | In vitro dissolution testing in simulated gastric and intestinal fluids. | Nanoparticle formulations, solid dispersions, co-solvents.[10][11][12][13][14] |
| Intestinal Permeability | Low passive permeability across the intestinal epithelium. | Caco-2 permeability assay. | Co-administration with permeation enhancers. |
| Metabolism (Gut Microbiota) | Degradation by colonic bacteria into smaller phenolic acids. | In vitro fecal fermentation studies; analysis of metabolites in feces and urine. | Co-administration with prebiotics or probiotics to modulate gut microbiota. |
| Metabolism (Phase II) | Rapid conjugation (glucuronidation, sulfation) in the intestine and liver. | In vitro metabolism studies with liver microsomes or S9 fractions; analysis of conjugated metabolites in plasma and urine. | Co-administration with inhibitors of specific metabolic enzymes (research setting). |
| Efflux Transporters | Active efflux back into the intestinal lumen by transporters like P-gp. | Bidirectional Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). | Co-administration with P-gp inhibitors. |
| Food Matrix Effects | Binding to proteins and fiber can reduce absorption; lipids can enhance it.[8][9] | In vivo studies with co-administration of different food components. | Administer with a high-fat meal or formulate with lipids. |
Visualizations
Caption: Overview of the in vivo fate of orally administered this compound.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Metabolic pathways of this compound in vivo.
References
- 1. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Food matrix-flavonoid interactions and their effect on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid analysis of procyanidins and anthocyanins in plasma by microelution SPE and ultra-HPLC. | Semantic Scholar [semanticscholar.org]
- 17. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Procyanidin B8 Solubility Challenges in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address solubility issues of Procyanidin B8 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing concentrated stock solutions of this compound, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are the recommended solvents.[1] While specific quantitative solubility data for this compound is limited, data from the structurally similar Procyanidin B2 suggests a solubility of approximately 30 mg/mL in these organic solvents.[1][2] Oligomeric proanthocyanidins (B150500) are generally soluble in polar solvents like water, alcohol, and ketones.[3]
Q2: How can I avoid precipitation of this compound when adding it to my cell culture medium?
A2: this compound has limited solubility in aqueous solutions, and direct addition of a concentrated stock solution to your cell culture medium will likely cause precipitation. To avoid this, a stepwise dilution method is crucial. Here is a recommended protocol:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO or ethanol.
-
Warm your cell culture medium to 37°C.
-
Perform serial dilutions of your stock solution. You can make an intermediate dilution in a small volume of the solvent or directly into the warmed medium.
-
Add the final, diluted solution to your bulk cell culture medium drop-by-drop while gently swirling to ensure rapid and thorough mixing.[1]
Q3: What is the stability of this compound in solution?
A3: this compound solutions are susceptible to degradation, influenced by factors like pH, temperature, and light. Procyanidins are generally more stable in acidic environments.[4] Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C, protected from light, and are generally stable for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and should be prepared fresh for each experiment.[1] Degradation may be observed as a brownish tint in the solution.[1]
Q4: What are the key signaling pathways modulated by this compound that I should consider in my experimental design?
A4: Procyanidins, including B-type dimers, are known to modulate several critical signaling pathways involved in inflammation and cancer. Key pathways to consider are:
-
NF-κB Signaling Pathway: Procyanidins have been shown to inhibit the NF-κB pathway, which is a central regulator of inflammation.[5][6][7][8]
-
MAPK Signaling Pathway: Procyanidins can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[7][8][9]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation, and procyanidins have been reported to inhibit its activity, contributing to their anti-cancer effects.[4]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the recommended solvent.
-
Potential Cause: Impure solvent or presence of water.
-
Troubleshooting Step: Ensure you are using high-purity, anhydrous DMSO or ethanol. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Store DMSO in a desiccator as it is hygroscopic.[1]
-
-
Potential Cause: Insufficient dissolution technique.
-
Troubleshooting Step: Vortex the solution thoroughly. For ethanol, sonication for 10-15 minutes can aid dissolution. Gentle warming of the solution to 37°C can also be beneficial, but avoid excessive heat to prevent degradation.[1]
-
Issue 2: My this compound precipitates out of the cell culture medium during the experiment.
-
Potential Cause: High final concentration of the organic solvent.
-
Troubleshooting Step: Ensure the final concentration of DMSO or ethanol in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to prevent both precipitation and solvent-induced cytotoxicity.[1]
-
-
Potential Cause: Localized high concentration of this compound upon addition.
-
Troubleshooting Step: Always add the diluted this compound solution to the medium dropwise while gently agitating the medium to facilitate rapid dispersal.
-
Issue 3: I am observing unexpected cytotoxicity or changes in cell morphology.
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Potential Cause: Solvent toxicity.
-
Troubleshooting Step: Run a vehicle control with the same final concentration of the solvent (DMSO or ethanol) to distinguish between the effects of the solvent and this compound. Aim for a final solvent concentration below 0.1% where possible.
-
-
Potential Cause: this compound-induced cytotoxicity.
Data Presentation
Table 1: Solubility of B-Type Procyanidins in Various Solvents
| Procyanidin | Solvent | Solubility | Reference(s) |
| Procyanidin B1 | DMSO, Ethanol, DMF | ~30 mg/mL | [13] |
| Procyanidin B1 | PBS (pH 7.2) | ~10 mg/mL | [13] |
| Procyanidin B2 | DMSO, Ethanol, DMF | ~30 mg/mL | [1][2] |
| Procyanidin B2 | PBS (pH 7.2) | ~10 mg/mL | [2] |
| Procyanidin B5 | Ethanol (with sonication) | 4.00 mg/mL | [1] |
| Oligomeric Proanthocyanidins | Water, Alcohol, Ketone, Ethyl Acetate | Soluble | [3] |
Table 2: Recommended Concentration Ranges for Procyanidins in Cell-Based Assays
| Assay Type | Cell Line | Procyanidin Type | Effective Concentration | Reference(s) |
| Anti-inflammatory | RAW 264.7 | Grape Seed Extract | 10-65 µg/mL | [5][6] |
| Anti-inflammatory | RAW 264.7 | Wild Grape Seed Procyanidins | 1-50 µg/mL | [7][8] |
| Cytotoxicity | BJ (Human Skin Fibroblasts) | Crude Procyanidin Extract | 0.125-2 mg/mL | [10] |
| Apoptosis/Autophagy | BGC-823, SGC-7901 | Procyanidin B2 | 10-200 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for ethanol)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
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If using DMSO, vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be employed if necessary.
-
If using ethanol, sonicate the solution for 10-15 minutes to facilitate dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Cytotoxicity Assessment using MTT Assay
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final solvent concentration does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.[12][14]
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
Materials:
-
Cell line of interest
-
This compound stock solution
-
Stimulant (e.g., LPS, TNF-α) if investigating inhibitory effects
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an appropriate agonist for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect cell lysates and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels.[9][15][16][17][18]
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Properties and Source of Procyanidins_Chemicalbook [chemicalbook.com]
- 4. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of procyanidins from wild grape (Vitis amurensis) seeds in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of B-Type Cinnamon Procyanidin Oligomers on MPP+-Induced Apoptosis in a Cell Culture Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling [kjpp.net]
- 16. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
How to avoid Procyanidin B8 degradation at neutral or alkaline pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin B8. The focus is on preventing its degradation, particularly at neutral or alkaline pH.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading at neutral or alkaline pH?
This compound, like other proanthocyanidins (B150500), is highly susceptible to oxidative degradation in neutral or alkaline conditions (pH > 7.0).[1] The phenolic hydroxyl groups in its structure are prone to oxidation, which is accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. This degradation often results in a visible browning of the solution and a loss of biological activity.[1] The primary degradation mechanism involves the formation of highly reactive quinone-methide intermediates.
Q2: What is the optimal pH range for maintaining this compound stability?
Procyanidins are most stable in mildly acidic conditions, typically within a pH range of 3.0 to 4.0.[1] Within this range, the molecule is less susceptible to both acid-catalyzed hydrolysis (which can occur at pH < 2.0) and oxidative degradation.[1] It is crucial to maintain this pH throughout all experimental procedures, including extraction, purification, and storage.
Q3: What are the primary factors that accelerate this compound degradation?
Several factors can accelerate the degradation of this compound, especially at neutral or alkaline pH:
-
pH: As the pH increases above 4.0, the rate of oxidative degradation significantly increases.[1]
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Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Procyanidin antioxidant activity can start to decline at temperatures above 50°C.[1]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.
Q4: My this compound solution has turned brown. What does this indicate and can I still use it?
A brown coloration is a common visual indicator of oxidative degradation of procyanidins.[1] This signifies that the phenolic hydroxyl groups have reacted with oxygen, leading to the formation of polymeric pigments and a loss of the original compound's integrity and bioactivity. It is strongly recommended to discard the browned solution and prepare a fresh one, taking precautions to minimize exposure to oxygen, light, and unfavorable pH conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Rapid browning of this compound solution at neutral pH.
-
Possible Cause: Oxidative degradation due to unfavorable pH and exposure to oxygen.
-
Solution:
-
pH Adjustment: Immediately adjust the pH of your solution to the optimal range of 3.0-4.0 using an appropriate acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) or by adding a small amount of an acid like formic acid or acetic acid.[1]
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon gas, to minimize oxygen exposure.
-
Use of Antioxidants: Add an antioxidant to the solution. Ascorbic acid is a commonly used and effective antioxidant for this purpose.
-
Problem 2: Inconsistent results in bioactivity assays.
-
Possible Cause: Degradation of this compound during the assay, which is often performed at a physiological pH of ~7.4.
-
Solution:
-
Freshly Prepared Solutions: Always prepare this compound solutions immediately before use.
-
Stabilization Strategies:
-
Microencapsulation: Encapsulate the this compound to protect it from the assay environment. Liposomal or polymer-based microencapsulation can enhance stability.
-
Chemical Modification: Consider creating a more stable derivative of this compound, such as through esterification, which can improve its stability in different environments.[2]
-
-
Control Experiments: Include control experiments to assess the stability of this compound under your specific assay conditions over the duration of the experiment.
-
Data on Procyanidin Stability
While specific quantitative data for the degradation kinetics of this compound at various neutral and alkaline pH values is limited in publicly available literature, the following table summarizes the general stability of procyanidins under different conditions. This information can be used as a guideline for handling this compound.
| pH Range | Temperature Range | Stability | Key Considerations |
| < 2.0 | Ambient | Unstable | Risk of acid-catalyzed cleavage of interflavan bonds.[1] |
| 3.0 - 4.0 | < 40°C | Most Stable | Optimal range for extraction, processing, and storage. [1] |
| 4.0 - 6.0 | Ambient | Decreasing Stability | The rate of degradation increases as the pH approaches neutral. |
| > 7.0 | Ambient | Very Unstable | Rapid oxidative degradation occurs.[1] |
Experimental Protocols
Protocol 1: Stabilization of this compound Solution with Ascorbic Acid
This protocol describes how to prepare a stabilized this compound solution for use in experiments where a neutral or near-neutral pH is required for a short period.
Materials:
-
This compound standard
-
High-purity solvent (e.g., ethanol, methanol, or a buffer at pH 3-4)
-
L-Ascorbic acid
-
pH meter
-
Inert gas (Nitrogen or Argon)
-
Amber vials
Procedure:
-
Solvent Preparation: If using a buffer, ensure it is pre-adjusted to pH 3-4. If using a solvent like ethanol, it is recommended to degas it by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Stock Solution Preparation:
-
Weigh the required amount of this compound and dissolve it in the prepared solvent in an amber vial.
-
Prepare a stock solution of L-Ascorbic acid (e.g., 10 mg/mL) in the same solvent.
-
-
Stabilization:
-
Add the L-Ascorbic acid stock solution to the this compound solution to achieve a final concentration of 0.1% (w/v) ascorbic acid.
-
Purge the headspace of the vial with an inert gas before sealing.
-
-
Storage: Store the stabilized solution at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light.[1]
-
Use: When diluting the stabilized stock solution for an experiment at a neutral pH, add ascorbic acid to the dilution buffer as well to maintain its protective effect.
Protocol 2: Microencapsulation of this compound by Spray-Drying
This protocol provides a general method for encapsulating this compound to enhance its stability, particularly for applications in functional foods or drug delivery systems.
Materials:
-
This compound extract
-
Wall material (e.g., maltodextrin, gum arabic, or a combination)
-
Distilled water
-
Homogenizer
-
Spray dryer
Procedure:
-
Wall Material Solution Preparation: Prepare a solution of the wall material in distilled water (e.g., 20-30% w/v). Stir until fully dissolved.
-
Core Material Dispersion: Disperse the this compound extract into the wall material solution. The ratio of core to wall material can vary but a common starting point is 1:10 (w/w).
-
Homogenization: Homogenize the mixture to create a stable emulsion. The specific speed and time will depend on the homogenizer used.
-
Spray-Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet temperature (typically 140-180°C) and feed rate according to the manufacturer's instructions for your specific instrument and wall material.
-
The outlet temperature should generally be maintained between 80-100°C.
-
-
Product Collection and Storage: Collect the resulting powder and store it in an airtight, light-resistant container at low temperature and humidity.
Visualizations
Caption: Degradation pathway of this compound under neutral or alkaline conditions.
Caption: Key strategies to prevent this compound degradation.
References
Technical Support Center: Procyanidin B8 Peak Resolution in HPLC
Welcome to the technical support center for enhancing the resolution of Procyanidin (B600670) B8 peaks in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Procyanidin B8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in HPLC challenging?
This compound is a B-type proanthocyanidin, specifically a dimer composed of a (+)-catechin unit linked to a (-)-epicatechin (B1671481) unit via a C4→C6 bond.[1] The primary challenge in its HPLC analysis lies in its structural similarity to other procyanidin dimers, particularly isomers with the same constituent monomers but different linkage positions (e.g., C4→C8). This similarity in structure often leads to very close retention times and potential co-elution, making it difficult to achieve baseline separation.[1]
Q2: What are the common causes of poor resolution for the this compound peak?
Poor resolution of the this compound peak can stem from several factors:
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Co-elution with other procyanidin isomers: Due to similar structures, other B-type procyanidin dimers can elute very close to this compound.
-
Inappropriate column selection: The choice of stationary phase is critical for separating structurally similar isomers.
-
Suboptimal mobile phase composition: The organic modifier, pH, and additives in the mobile phase significantly influence selectivity.
-
Inadequate gradient program: A poorly optimized gradient may not provide sufficient separation power in the elution window of this compound.
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Peak tailing: Interactions between the phenolic hydroxyl groups of this compound and active sites on the column packing material can cause peak tailing, which reduces resolution.
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Sample overload: Injecting too much sample can lead to peak broadening and distortion.
Q3: What initial steps can I take to improve the resolution of my this compound peak?
Start by systematically evaluating and optimizing your current HPLC method. Key initial steps include:
-
Reviewing your column chemistry: Ensure you are using a high-resolution column suitable for phenolic compounds.
-
Optimizing the mobile phase: Experiment with different organic modifiers (acetonitrile often provides better selectivity than methanol (B129727) for flavonoids) and adjust the pH of the aqueous phase.[2]
-
Adjusting the gradient slope: A shallower gradient around the elution time of this compound can improve separation.
-
Lowering the flow rate: This can sometimes enhance separation efficiency, although it will increase the run time.
-
Checking for and addressing peak tailing: This may involve using a different column, adjusting the mobile phase pH, or using specific mobile phase additives.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound peak resolution.
Problem 1: Poor Resolution and Co-elution of this compound Peak
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | - Switch to a different stationary phase: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer unique interactions with aromatic compounds like procyanidins.[2] - Use a column with smaller particle size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and can improve the resolution of closely eluting peaks. |
| Suboptimal Mobile Phase Composition | - Change the organic modifier: Switching between acetonitrile (B52724) and methanol can alter the selectivity of the separation. - Adjust the mobile phase pH: The pH of the aqueous phase can influence the ionization state of the phenolic hydroxyl groups, affecting retention and selectivity. Experiment with small pH adjustments using additives like formic acid or acetic acid. - Optimize additive concentration: Ensure the concentration of the acid modifier is optimal for peak shape and selectivity. |
| Ineffective Gradient Elution Program | - Employ a shallower gradient: Decrease the rate of change of the organic solvent concentration around the expected retention time of this compound. This will increase the separation window for closely eluting compounds. - Introduce an isocratic hold: A short isocratic hold at a specific mobile phase composition just before the elution of this compound can sometimes improve resolution. |
| Elevated Column Temperature | - Optimize the column temperature: Temperature can affect selectivity. Evaluate a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for separating this compound from its isomers. |
Problem 2: this compound Peak Tailing
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Packing | - Use an end-capped column: High-quality, end-capped C18 columns are designed to minimize interactions with residual silanol (B1196071) groups. - Adjust mobile phase pH: A lower pH (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, reducing peak tailing. - Add a competing base: In some cases, adding a small amount of a competing base to the mobile phase can help to block active sites on the stationary phase. |
| Column Overload | - Reduce sample concentration: Dilute the sample to ensure you are not overloading the column. - Decrease injection volume: Injecting a smaller volume can improve peak shape. |
| Contamination of the Column or Guard Column | - Flush the column: Use a strong solvent to wash the column and remove any strongly retained compounds. - Replace the guard column: If a guard column is being used, it may be contaminated and should be replaced. |
| Sample Solvent Effects | - Dissolve the sample in the initial mobile phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, the sample should be dissolved in the starting mobile phase of the gradient. |
Experimental Protocols
The following are example HPLC methods that can be adapted and optimized for the analysis of this compound.
Method 1: Reversed-Phase HPLC for Procyanidin Dimers
This method is a starting point for the separation of procyanidin dimers and can be optimized for this compound.
| Parameter | Condition |
| Column | High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with a low percentage of B, and create a shallow gradient around the elution time of the procyanidin dimers. A starting point could be: - 0-5 min: 5% B - 5-30 min: 5-20% B (shallow gradient) - 30-35 min: 20-90% B (wash) - 35-40 min: 90% B (hold) - 40-45 min: 90-5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 315 nm)[3] |
| Injection Volume | 10 µL |
Method 2: HILIC for Separation of Procyanidin Isomers
Hydrophilic Interaction Liquid Chromatography (HILIC) can offer different selectivity compared to reversed-phase and may be beneficial for separating polar isomers like this compound.
| Parameter | Condition |
| Column | HILIC column (e.g., Diol or Amide phase, 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient Program | Start with a high percentage of A (organic) and gradually increase B (aqueous). A starting point could be: - 0-5 min: 95% A - 5-25 min: 95-80% A (shallow gradient) - 25-30 min: 80-50% A (wash) - 30-35 min: 50% A (hold) - 35-40 min: 50-95% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 280 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
Visualizations
Logical Troubleshooting Workflow for Poor Peak Resolution
References
Minimizing matrix effects in LC-MS analysis of Procyanidin B8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Procyanidin (B600670) B8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Procyanidin B8?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, sugars, and other small molecules.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For instance, in biological matrices like plasma, phospholipids (B1166683) are a major cause of ion suppression.[1]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The most widely accepted method for quantitatively evaluating matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of a pure this compound standard in a clean solvent to the peak area of a blank matrix sample that has been spiked with this compound after the extraction process. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Areapost-extraction spike / Peak Areaneat solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
It is recommended to evaluate the matrix effect at both low and high concentrations of this compound.
Q3: What is the best strategy to compensate for matrix effects in this compound quantification?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5] A SIL-IS for this compound, such as a uniformly 13C-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to highly accurate and precise quantification.[5] While custom synthesis may be required if a commercial standard is unavailable, the investment significantly improves data reliability.[6]
Q4: Are there commercially available stable isotope-labeled internal standards for this compound?
A4: The commercial availability of a specific 13C-labeled this compound may be limited. However, companies specializing in stable isotope standards may offer custom synthesis services.[6] Alternatively, researchers have successfully used 13C-labeled versions of other B-type procyanidin dimers, such as Procyanidin B2, for the accurate quantification of procyanidins up to a degree of polymerization of four in various food matrices.[7][8] It is crucial to verify that the chosen SIL-IS has a similar ionization efficiency and chromatographic behavior to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Action |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Implement a column wash procedure or use a guard column. If contamination is severe, replace the column. |
| Inappropriate Mobile Phase pH | Procyanidins are more stable in acidic conditions. Ensure the mobile phase is adequately acidified (e.g., with 0.1% formic acid).[2] |
| Strong Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Action |
| Variable Matrix Effects | This is a primary cause of irreproducibility. Implement a robust sample cleanup method (see below) and use a stable isotope-labeled internal standard. |
| Sample Degradation | This compound is susceptible to degradation at elevated temperatures and in non-acidic conditions.[2] Keep samples cool and use acidified solvents throughout the sample preparation process. |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, including extraction times, solvent volumes, and evaporation conditions, are standardized and performed consistently for all samples and standards. |
| Sample Heterogeneity | Thoroughly homogenize the initial sample material before taking a subsample for extraction. |
Issue 3: Low Signal Intensity or High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Action |
| Significant Ion Suppression | This is a strong indicator of matrix effects. Improve sample cleanup to remove interfering components. Consider sample dilution, which can sometimes improve the signal-to-noise ratio by reducing the concentration of matrix components. |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For solid samples, ensure the material is finely ground. Consider using ultrasonication or other extraction enhancement techniques.[2] For plasma samples, ensure the protein precipitation or SPE method is effective. |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and temperatures for this compound. Perform infusion experiments with a pure standard to determine the optimal settings. |
| Analyte Degradation | As mentioned previously, ensure sample stability throughout the analytical process.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is based on methods developed for the analysis of procyanidin dimers in plasma and is designed to minimize matrix effects through Solid-Phase Extraction (SPE).[9]
1. Sample Pre-treatment:
-
To 500 µL of plasma, add the 13C-labeled internal standard.
-
Add 500 µL of 1% formic acid in water and vortex to mix.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
2. Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the this compound and internal standard with 1 mL of methanol.
3. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: Extraction of this compound from a Solid Food Matrix (e.g., Cocoa Powder)
This protocol is adapted from validated methods for procyanidin analysis in food matrices.[7]
1. Extraction:
-
Weigh 1 g of finely ground sample into a centrifuge tube.
-
Add the 13C-labeled internal standard.
-
Add 10 mL of a solvent mixture of acetone (B3395972)/water/acetic acid (70:29.5:0.5, v/v/v).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath, keeping the temperature below 30°C.[2]
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
2. Solvent Removal and Cleanup:
-
Pool the supernatants and evaporate the acetone using a rotary evaporator at a temperature below 40°C.
-
The remaining aqueous extract can be further purified by passing it through a C18 SPE cartridge, conditioned with methanol and water. Wash with water and elute with methanol.
3. Final Preparation:
-
Evaporate the purified extract to dryness under nitrogen at <40°C.
-
Reconstitute in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies on B-type procyanidin dimers, which can serve as a reference for what to expect during method development for this compound.
Table 1: Matrix Effects and Recovery of Procyanidin B2 in Rat Plasma
| Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 20 | 84.9 ± 0.7 | 71.7 ± 1.5 |
| 50 | 88.5 ± 0.9 | 72.2 ± 1.8 |
| 100 | 90.2 ± 1.3 | 74.7 ± 2.1 |
Data adapted from a study on Procyanidin B2, demonstrating moderate ion suppression and consistent recovery after liquid-liquid extraction.
Table 2: Performance of a Validated HPLC-MS² Method for B-type Procyanidins in Food Matrices [7][8]
| Parameter | Result |
| Accuracy | 90.9% to 125.4% |
| Precision (RSD) | < 10% at lower concentrations |
| Matrices Validated In | Seven model food matrices |
| Internal Standard Used | 13C-labeled procyanidins |
This data highlights the excellent performance achievable when using a stable isotope-labeled internal standard to compensate for matrix effects across various complex matrices.
Table 3: Typical MRM Transitions for B-type Procyanidin Dimers (e.g., this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Procyanidin B-type Dimer | 577.3 | 407.0 | 289.0 |
| 13C-labeled Procyanidin Dimer | 589.3 (example for 12 13C atoms) | 417.0 (example) | 295.0 (example) |
These transitions are based on the fragmentation patterns of B-type procyanidin dimers and should be optimized for your specific instrument.[10][11]
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Logic for troubleshooting inaccurate LC-MS results.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Procyanidin B8 stability under different temperature and light conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin (B600670) B8. The information is designed to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin B8 and why is its stability a concern?
This compound is a B-type proanthocyanidin, which is an oligomeric compound formed from flavan-3-ol (B1228485) units; specifically, it is a catechin-(4α→6)-epicatechin dimer.[1][2] Like other procyanidins, it is an unstable compound susceptible to degradation from various environmental factors, which can impact experimental results and the bioactivity of the compound.[3]
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound extracts or isolates should be stored at low temperatures.
-
Long-Term Storage: Freezing at -20°C or, for maximum stability, -80°C is recommended.[4]
-
Short-Term Storage: Refrigeration at 2-8°C is suitable for a few days.[4]
-
Room Temperature: Storage at 25°C is not recommended as it can lead to significant degradation over time.[4]
Q3: How do temperature and light affect the stability of this compound?
Both temperature and light are critical factors that can induce degradation.
-
Temperature: High temperatures accelerate degradation. Processing steps, such as solvent evaporation, should be conducted at low temperatures (e.g., <40°C) to prevent thermal degradation.[4] Studies on similar flavonoids in dark chocolate have shown that degradation rates increase significantly with temperature.[5][6]
-
Light: Exposure to light, particularly UV light, can lead to photolytic reactions and degradation.[7][8] It is crucial to use amber vials or other light-protecting containers and to minimize light exposure during handling and storage.[4]
Q4: How does pH influence the stability of this compound?
Procyanidins are highly sensitive to pH.
-
Optimal pH: They are most stable in mildly acidic conditions, typically between pH 3 and 4.[4]
-
Alkaline/Neutral pH: In neutral or basic conditions, procyanidins are highly susceptible to oxidative degradation, often indicated by a browning of the solution.[4][9]
-
Strongly Acidic pH: At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis, which breaks the bonds between the flavan-3-ol units.[4]
Troubleshooting Guides
Problem 1: My this compound sample/extract has turned brown.
-
Cause: A brown color is a common indicator of oxidative degradation.[4] This occurs when the phenolic hydroxyl groups react with oxygen.
-
Common Triggers:
-
Solutions:
-
Ensure all solvents and buffers are acidified to a pH between 3 and 4 using acids like formic or acetic acid.[4]
-
Minimize the sample's exposure to air. Work quickly or consider using an inert atmosphere (e.g., nitrogen or argon gas).
-
Store samples in amber vials and protect them from light during experiments.[4]
-
Avoid heating samples above 40°C.[4]
-
Problem 2: I am seeing a loss of this compound concentration in my samples over a short period, even when refrigerated.
-
Cause: This could be due to several factors, including repeated freeze-thaw cycles or suboptimal pH.
-
Solutions:
-
Aliquot samples into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which are known to cause degradation.[4]
-
Verify the pH of your sample solution. If it is not within the stable range of 3-4, adjust it accordingly.
-
Ensure the refrigeration unit maintains a consistent temperature between 2-8°C.
-
Problem 3: My HPLC analysis shows poor resolution or unexpected peaks.
-
Cause: Procyanidin degradation during sample preparation or analysis can lead to the formation of new compounds, resulting in unexpected peaks. Poor resolution may occur if the chromatographic method is not optimized for procyanidin oligomers.
-
Solutions:
-
Use an acidified mobile phase (e.g., with 0.1% formic acid) to maintain stability during the HPLC run.[11]
-
For separating procyanidin oligomers based on their size (degree of polymerization), normal-phase HPLC is often more effective than reversed-phase HPLC.[12]
-
Ensure the sample preparation workflow is optimized to prevent degradation, as detailed in the protocols below.
-
Quantitative Data on Procyanidin Stability
While specific degradation kinetics for isolated this compound are not widely published, the following data from a study on dark chocolate containing various procyanidins (B1, B2, B3, B4) illustrates the typical impact of temperature on stability. The degradation was found to follow first-order reaction kinetics.[5][6]
Table 1: Degradation Rate Constants (k) for Procyanidins in Dark Chocolate at Different Storage Temperatures [6]
| Compound | k at 4°C (x 10⁻³/day) | k at 22°C (x 10⁻³/day) | k at 35°C (x 10⁻³/day) |
| (+)-Catechin | 2.1 | 5.2 | 7.6 |
| (-)-Epicatechin | 2.3 | 5.6 | 8.0 |
| Procyanidin B1 | 2.0 | 5.0 | 7.3 |
| Procyanidin B2 | 2.4 | 5.8 | 8.3 |
| Procyanidin B3 | 2.1 | 5.1 | 7.5 |
| Procyanidin B4 | 2.2 | 5.3 | 7.7 |
This data demonstrates a clear trend: procyanidin degradation accelerates as storage temperature increases.
Experimental Protocols
Protocol 1: Optimized Extraction of Procyanidins from Plant Material
This protocol is designed to efficiently extract procyanidins while minimizing degradation.
Materials:
-
Lyophilized and finely ground plant material (e.g., grape seeds)
-
Extraction Solvent: Acetone (B3395972)/water/acetic acid (70/29.5/0.5, v/v/v)[11]
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of the acidified acetone extraction solvent.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Stir the suspension for an additional 20 minutes at room temperature, protected from light.
-
Centrifuge the mixture at 8000 × g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining pellet to ensure complete extraction and combine the supernatants.
-
Remove the acetone from the combined supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C.[4]
-
The remaining aqueous extract can be lyophilized to a powder or used directly for analysis.
-
For long-term storage, freeze the lyophilized powder at -20°C or -80°C in an amber, airtight container.[4]
Protocol 2: Quantification of this compound by HPLC
This method is suitable for the separation and quantification of procyanidin dimers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound standard.
Procedure:
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Prepare sample extracts by re-dissolving them in a known volume of the initial mobile phase. Filter through a 0.45 µm syringe filter.
-
Set the column temperature to a constant value (e.g., 30°C).[12]
-
Use a gradient elution program to separate the compounds. A typical gradient might be:
-
0-10 min: 10% B
-
10-20 min: Gradient from 10% to 35% B
-
Followed by a wash and re-equilibration step.
-
-
Set the detector to monitor absorbance at 280 nm.
-
Inject the standards and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve.
Visualizations
Caption: Standard experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for common this compound stability issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Procyanidin B8 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Procyanidin (B600670) B8 isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental quantification of Procyanidin B8.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Resolution / Co-elution of Isomers (e.g., B8 with B2, B4, or B6) | Inadequate stationary phase selectivity for the separation of C4→C6 (B5-B8) and C4→C8 (B1-B4) linked isomers. | Optimize Chromatographic Conditions: • Column Selection: Consider using a diol-based or silica-based normal-phase column, as these can offer better separation of procyanidin isomers based on their degree of polymerization.[1] For reversed-phase chromatography, test different stationary phases (e.g., C18 with different bonding densities or chemistries). • Gradient Optimization: Employ a shallow and slow gradient elution.[1] This can improve the separation of closely eluting isomers. • Temperature Control: Increasing the column temperature (e.g., to 50°C) can enhance molecular diffusion and may improve resolution between dimers, trimers, and tetramers.[1] |
| Inaccurate Quantification | Lack of a specific this compound analytical standard: Using a different isomer (e.g., Procyanidin B1 or B2) for the calibration curve can lead to inaccurate results due to differences in response factors.[2][3]Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[4][5] | Address Standardization and Matrix Effects: • Standard Selection: If a certified this compound standard is unavailable, it is crucial to report results as "equivalents" of the standard used (e.g., "Procyanidin B2 equivalents"). Note the potential for inaccuracy in the methodology. Some suppliers offer a range of procyanidin standards, so it is worth checking their current availability.[6][7] • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed using the same sample preparation method. This helps to compensate for matrix-induced ion suppression or enhancement.[5] • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard can help to correct for both matrix effects and variability in sample processing. |
| Low Signal Intensity or Poor Sensitivity | Suboptimal MS Parameters: Incorrect ionization source settings (e.g., temperature, gas flows) or fragmentation energy can lead to a weak signal.In-source Fragmentation: Procyanidins can fragment within the ion source before entering the mass analyzer, reducing the abundance of the precursor ion.[8] | Optimize Mass Spectrometry Conditions: • Source Parameters: Systematically optimize ESI source parameters to maximize the signal for the this compound precursor ion. • Collision Energy: Optimize the collision energy in MS/MS experiments to obtain a stable and intense fragment ion for quantification. • In-Source Fragmentation Control: Use lower in-source energies (e.g., cone voltage or fragmentor voltage) to minimize unwanted fragmentation before mass analysis.[8] |
| Difficulty in Confirming Isomer Identity | Similar Fragmentation Patterns: B-type procyanidin isomers often produce very similar fragment ions in MS/MS, making unambiguous identification challenging without chromatographic separation and authentic standards.[9] | Employ Multiple Identification Criteria: • Retention Time Matching: Compare the retention time of the peak of interest with that of a purified this compound standard, if available.[10] • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the precursor and fragment ions. • Fragmentation Pattern Analysis: While challenging, subtle differences in the relative abundance of fragment ions may exist between isomers. A detailed comparison with literature data or an in-house generated library can aid in tentative identification.[11][12][13] |
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of this compound isomers so challenging?
The primary challenges stem from their structural similarity to other B-type procyanidin dimers. This compound is composed of (+)-catechin and (-)-epicatechin (B1671481) subunits linked through a C4→C6 bond.[10][2] This makes it an isomer of other dimers like Procyanidin B4 ((+)-catechin-(4α→8)-(-)-epicatechin). These isomers often co-elute in chromatographic systems, and their mass spectra and fragmentation patterns can be very similar, complicating accurate and independent quantification.[1][9] Furthermore, the commercial availability of pure analytical standards for all B-type isomers, including B8, is limited, which is a significant hurdle for accurate quantification.[2][3]
Q2: Which analytical technique is most suitable for the quantification of this compound?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most powerful and widely used technique.[14] UHPLC (Ultra-High-Performance Liquid Chromatography) can offer even better resolution and faster analysis times.[15] The chromatography step is crucial for separating the isomers, while the tandem mass spectrometry provides the selectivity and sensitivity needed for detection and quantification in complex matrices.
Q3: How can I differentiate this compound from other B-type isomers in my analysis?
Differentiation relies on a combination of chromatographic separation and mass spectrometric analysis.
-
Chromatography: As mentioned in the troubleshooting guide, optimizing your HPLC/UHPLC method is key. Normal-phase chromatography on a diol or silica (B1680970) column can be effective in separating procyanidins by their degree of polymerization and may offer different selectivity for isomers compared to reversed-phase columns.[1]
-
Mass Spectrometry: While MS/MS fragmentation patterns are similar, careful analysis may reveal subtle differences. The main fragmentation pathways for B-type dimers include quinone methide (QM) cleavage, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) fission.[12][13] Comparing the relative intensities of these fragment ions to those of a known standard or detailed literature data can aid in tentative identification.
Q4: What are the characteristic MS/MS fragment ions for B-type procyanidin dimers like this compound?
For a B-type procyanidin dimer with a precursor ion [M-H]⁻ at m/z 577, common fragment ions observed in negative ion mode include:
-
m/z 451: Resulting from a heterocyclic ring fission (HRF).
-
m/z 425: From a retro-Diels-Alder (RDA) fission of the heterocyclic C-ring.
-
m/z 407: A subsequent loss of water from the m/z 425 fragment.
-
m/z 289: Corresponding to the monomeric epicatechin or catechin (B1668976) unit, resulting from quinone methide (QM) cleavage of the interflavan bond.[12][16]
The presence of these fragments confirms the compound as a B-type procyanidin dimer. However, these fragments are typically not unique to a single isomer.
Q5: How should I prepare my samples to minimize matrix effects?
Effective sample preparation is crucial. A common approach involves:
-
Extraction: Use an appropriate solvent mixture to efficiently extract procyanidins. Mixtures of acetone (B3395972), methanol, or ethanol (B145695) with water are often employed.[17]
-
Cleanup: Solid-phase extraction (SPE) can be used to remove interfering compounds from the sample matrix.
-
Filtration: Always filter your final extract through a 0.22 or 0.45 µm filter before injection to protect your HPLC/UHPLC system.[14] To account for remaining matrix effects, it is highly recommended to use matrix-matched calibration standards.[5]
Quantitative Data Summary
Table 1: Typical Mass Spectrometry Parameters for Procyanidin B-type Dimer Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Procyanidins readily form [M-H]⁻ ions, and this mode often provides high sensitivity and characteristic fragmentation. |
| Precursor Ion (m/z) | 577.1 | The deprotonated molecular ion for a procyanidin dimer. |
| Product Ions (m/z) | 451.1, 425.1, 407.1, 289.1 | These are characteristic fragment ions used for identification and quantification in MS/MS.[12][16] |
| Collision Energy | 15-30 eV (instrument dependent) | This energy range is typically sufficient to induce characteristic fragmentation without excessive signal loss. Optimization is required for each specific instrument.[14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Homogenization: Lyophilize and grind the plant material to a fine powder.
-
Extraction Solvent Preparation: Prepare a solution of acetone/water/acetic acid (70:29.5:0.5, v/v/v).
-
Extraction: a. Weigh approximately 250 mg of the powdered sample into a centrifuge tube. b. Add 5 mL of the extraction solvent. c. Vortex the mixture for 2 minutes. d. Sonicate the sample for 30-60 minutes at room temperature.[14] e. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
Solvent Evaporation: Evaporate the acetone from the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the remaining aqueous extract in a suitable volume of the initial mobile phase of your HPLC method.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC-MS analysis.[14]
Protocol 2: HPLC-MS/MS Method for Procyanidin Isomer Analysis
This protocol provides a starting point; optimization will be necessary for specific instrumentation and samples.
-
Chromatographic System: UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-25 min: 5% to 25% B (slow gradient for isomer separation)
-
25-30 min: 25% to 95% B (to elute more retained compounds)
-
30-35 min: Hold at 95% B
-
35.1-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (MRM Mode):
-
Transition for Quantification: m/z 577.1 → 451.1 (or another stable fragment).
-
Transition for Confirmation: m/z 577.1 → 289.1.
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting poor peak resolution.
Caption: Main MS/MS fragmentation pathways for Procyanidin B-type dimers.
References
- 1. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Composition analysis and antioxidant activity evaluation of a high purity oligomeric procyanidin prepared from sea buckthorn by a green method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
Refining purification protocols to remove Procyanidin B8 contaminants
Welcome to the technical support center for procyanidin (B600670) B8 purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation and purification of procyanidin B8, with a focus on removing common contaminants.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My this compound fraction is contaminated with other procyanidin dimers (e.g., B1, B2, B4). How can I improve the separation?
A1: The co-elution of procyanidin B-type isomers is a common challenge due to their similar structures and polarities. This compound is a (+)-catechin-(4α→6)-(-)-epicatechin dimer.[1] Its isomers differ in the monomeric units and the linkage position (C4-C8 vs. C4-C6).[1]
-
Chromatographic Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally more effective than Normal-Phase (NP-HPLC) for separating isomers of the same degree of polymerization.[2]
-
Optimization of RP-HPLC:
-
Column Choice: A C18 column is a standard choice.
-
Mobile Phase: Employ a shallow gradient of an organic solvent (like acetonitrile (B52724) or methanol) in acidified water (e.g., with 0.1% formic or acetic acid). A slow, shallow gradient is crucial for resolving closely related isomers.
-
Temperature: Optimizing the column temperature can sometimes improve resolution.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for the preparative-scale separation of procyanidin B dimers, including B3, B4, B6, and B8.[1][3][4]
Q2: My final product contains significant amounts of catechin (B1668976) and epicatechin monomers. How can I remove them?
A2: Monomers are less polar than dimers in NP-HPLC and more retained in RP-HPLC. Their removal can be achieved through several methods:
-
Column Chromatography:
-
Sephadex LH-20: This is a common and effective method. Eluting with a polar solvent like ethanol (B145695) will cause the monomers to elute after the dimeric fraction.
-
Silica Gel: This can also be used to separate monomers from dimers.
-
-
Preparative HPLC: Both NP-HPLC and RP-HPLC can be scaled up to preparative levels to effectively separate monomers from the dimer fraction. In NP-HPLC, monomers will elute before the dimers.
-
Solid-Phase Extraction (SPE): An SPE cartridge can be used to enrich the dimer fraction.
Q3: I am experiencing low yield of this compound after purification. What are the possible causes and solutions?
A3: Low yield can result from several factors, from initial extraction to the final purification steps.
-
Incomplete Extraction:
-
Ensure the plant material is finely ground to maximize surface area.
-
Use an optimal solvent system. A mixture of acetone (B3395972) and water (e.g., 70% acetone) is often effective for procyanidin extraction.[5]
-
Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6]
-
-
Degradation: Procyanidins are sensitive to heat, light, and oxidative conditions.
-
Irreversible Adsorption: Procyanidins can irreversibly bind to certain stationary phases. Ensure the chosen chromatography media is appropriate and that the column is properly packed and equilibrated.
Q4: The peaks in my chromatogram are broad or show tailing. How can I improve peak shape?
A4: Poor peak shape can be due to several factors related to the sample, mobile phase, or column.
-
Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Procyanidins can have secondary interactions with the stationary phase. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase can suppress these interactions and improve peak shape.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
-
Inappropriate Mobile Phase: The sample should be dissolved in the initial mobile phase to ensure good peak shape at the start of the gradient.
Data on Chromatographic Separation Methods
The following tables summarize common chromatographic methods used for the separation of procyanidins, which can be adapted for the purification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Application |
| Normal-Phase (NP-HPLC) | Silica, Diol | Hexane/Methanol/Ethyl Acetate gradients | Separates based on degree of polymerization (DP). Larger, more polar oligomers are retained longer.[2] | Good for separating monomers, dimers, trimers, etc., into classes. |
| Reversed-Phase (RP-HPLC) | C18, C8 | Water/Acetonitrile or Methanol with acid (e.g., formic acid) | Separates based on hydrophobicity. Less polar, smaller molecules are retained longer.[2] | Effective for separating isomers within the same DP class (e.g., B1 vs. B8). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Diol | High organic solvent content with a small amount of aqueous buffer | A variant of normal-phase, separates based on polarity and DP.[7][8] | Useful for separating oligomers by size.[7][8] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC)
| Application | Solvent System Example | Elution Mode | Result | Reference |
| Separation of Apple Procyanidins | n-butanol-methyl tert.-butyl ether-acetonitrile-0.1% trifluoroacetic acid (2:4:3:8) | Lower phase as mobile phase | Good separation of B and C type procyanidins. | [9] |
| Preparative Separation of Cacao Bean Procyanidins | n-hexane-ethyl acetate-water (1:50:50, v/v/v) | Combination of head-tail and tail-head | Isolation of procyanidin B2 with >86% purity in a single run. | [10] |
| Isolation of Dimeric Procyanidins B3, B4, B6, and B8 | Not specified | Not specified | Successful preparative scale isolation from a semi-synthetic reaction mixture. | [1][3][4] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application.
Protocol 1: Initial Enrichment of Procyanidin Dimers using Column Chromatography
This protocol describes a common first step to enrich the dimeric procyanidin fraction from a crude extract.
-
Sample Preparation:
-
Obtain a crude procyanidin extract from your source material (e.g., grape seeds) using an appropriate solvent like 70% aqueous acetone.[5]
-
Evaporate the organic solvent under reduced pressure at a temperature below 40°C.
-
Freeze-dry the remaining aqueous solution to obtain a dry powder.
-
-
Column Preparation (Sephadex LH-20):
-
Swell the Sephadex LH-20 gel in the desired elution solvent (e.g., ethanol) for several hours.
-
Carefully pack the swollen gel into a chromatography column, ensuring a homogenous and stable bed.
-
Equilibrate the column by washing with several bed volumes of the elution solvent.
-
-
Chromatography:
-
Dissolve the crude extract in a minimal amount of the elution solvent.
-
Carefully load the sample onto the top of the column.
-
Begin elution with the solvent.
-
Collect fractions and monitor the eluate at 280 nm.
-
Analyze the collected fractions by TLC or HPLC to identify those containing the dimeric procyanidins.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
Protocol 2: High-Resolution Separation of this compound by RP-HPLC
This protocol is for the analytical or semi-preparative separation of this compound from other isomers.
-
HPLC System:
-
An HPLC system equipped with a pump, autosampler, column oven, and a diode array or fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow, linear gradient from a low to a moderate concentration of mobile phase B over a long run time (e.g., 5-25% B over 60 minutes). This will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm or fluorescence detection (Excitation: ~280 nm, Emission: ~320 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare the enriched procyanidin fraction from Protocol 1 by dissolving it in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the peak of interest (this compound).
-
Confirm the identity and purity of the collected fraction using mass spectrometry (MS).
-
Visualizations
Procyanidin Purification Workflow
Caption: A typical workflow for the purification of this compound from a plant source.
Troubleshooting Logic for Co-eluting Contaminants
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimeric procyanidins: screening for B1 to B8 and semisynthetic preparation of B3, B4, B6, And B8 from a polymeric procyanidin fraction of white willow bark (Salix alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-line comprehensive 2-dimensional hydrophilic interaction x reversed phase liquid chromatography analysis of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-speed counter-current chromatography of apple procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative separation of cacao bean procyanidins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the shelf-life of Procyanidin B8 reference standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and ensuring the stability of Procyanidin (B600670) B8 reference standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin B8 and why is its stability important?
This compound is a B-type proanthocyanidin, which is a dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units.[1] As a polyphenol, it is susceptible to degradation, which can impact its purity and concentration. Maintaining the stability of this compound reference standards is crucial for accurate quantification in experimental samples, ensuring the reliability and reproducibility of research findings in areas like nutraceuticals and pharmaceuticals.
Q2: What are the primary factors that cause the degradation of this compound?
The main factors leading to the degradation of this compound are:
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pH: Procyanidins are most stable in mildly acidic conditions (pH 3-4).[2] In neutral or alkaline environments, they are highly susceptible to oxidation. At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis of the interflavan bond.[2]
-
Temperature: Elevated temperatures accelerate degradation. Long-term storage should be at low temperatures, ideally -80°C.[2] Temperatures above 50°C can significantly reduce antioxidant activity.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to store standards in amber vials or otherwise protected from light.[2]
-
Oxygen: Atmospheric oxygen can cause oxidative degradation, often indicated by a browning of the solution.[2] Performing sample preparation under an inert atmosphere (e.g., nitrogen) can mitigate this.[2]
-
Solvent: The choice of solvent can impact stability. While methanol (B129727) and ethanol (B145695) are common solvents for preparing stock solutions, their purity and the presence of acidic modifiers can affect long-term stability.[2]
Q3: What is the ideal temperature for storing this compound reference standards?
For optimal long-term stability, this compound solid standards and stock solutions should be stored at -80°C. For short-term storage (up to a few weeks), -20°C is acceptable.[2] Refrigeration at 2-8°C is suitable for very short-term use (a few days).[2] Room temperature storage is not recommended as it can lead to significant degradation.[2]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in HPLC-grade methanol or ethanol. To aid dissolution, sonication can be used. Store stock solutions in amber vials to protect from light and at -20°C for short-term use or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots.[2]
Q5: My this compound solution has turned brown. What does this signify and what can I do?
A brown coloration is a common indicator of oxidative degradation.[2] This occurs when the phenolic hydroxyl groups react with oxygen, a process accelerated by neutral or alkaline pH, light, and higher temperatures.[2] To prevent this, it is crucial to work quickly, use acidified solvents (pH 3-4), protect solutions from light by using amber vials, and store them at appropriate low temperatures.[2] For sensitive experiments, degassing solvents and working under an inert atmosphere (e.g., nitrogen) may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent HPLC peak area for the standard. | Degradation of the reference standard due to improper storage. | Verify storage conditions (temperature, light protection). Prepare a fresh stock solution from the solid standard. Store aliquots at -80°C to avoid freeze-thaw cycles. |
| pH of the solution is outside the stable range (pH 3-4). | Ensure all solvents and diluents are acidified to a pH between 3 and 4 using formic or acetic acid.[2] | |
| Appearance of new, unidentified peaks in the chromatogram. | Degradation of this compound into other compounds. | This is expected in stability studies. These new peaks represent degradation products. A validated stability-indicating method should be able to resolve these peaks from the parent compound. |
| Contamination of the solvent or glassware. | Use high-purity HPLC-grade solvents and ensure all glassware is thoroughly cleaned. | |
| The solid reference standard appears discolored or clumpy. | Exposure to moisture and/or oxygen. | Store the solid standard in a tightly sealed container in a desiccator at -20°C or below. |
| Rapid degradation of the standard in the autosampler. | The autosampler temperature is too high. | Set the autosampler temperature to a low setting, typically 4-5°C, to maintain the stability of the samples during analysis.[3] |
Quantitative Stability Data
The stability of procyanidins is influenced by temperature and pH. The following tables summarize degradation kinetic data for B-type procyanidin dimers, which can serve as a reference for the expected stability of this compound.
Table 1: Effect of Temperature on the Degradation of Procyanidins in Dark Chocolate (70% Cocoa)
| Temperature | Rate Constant (k) (day⁻¹) |
| 4°C | 2.2 x 10⁻³ |
| 22°C | 5.4 x 10⁻³ |
| 35°C | 7.8 x 10⁻³ |
Adapted from a study on catechins and procyanidins in dark chocolate. The degradation followed first-order reaction kinetics.[4][5]
Table 2: Influence of pH on the Degradation of Procyanidin B1 in a Model Wine Solution
| pH | Rate Constant (k) (days⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.0092 | 75 |
| 3.2 | 0.0026 | 267 |
Data from a study on the degradation kinetics of procyanidins in model wine solutions. The disappearance of procyanidins followed first-order apparent reaction kinetics. Procyanidin B1 was found to be most stable at pH 3.2.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To generate degradation products of this compound under various stress conditions. A degradation of 5-20% is generally recommended for the development of stability-indicating methods.[7]
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours) due to the higher reactivity of procyanidins in basic conditions. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Store at room temperature, protected from light, and analyze at different time intervals (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid this compound standard in an oven at a controlled temperature (e.g., 60°C). Also, prepare a solution of the standard in a suitable solvent (e.g., acidified methanol) and expose it to the same temperature. Analyze at set time points.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
4. Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (or another suitable acid to maintain a pH of 3-4).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 30% B
-
30-35 min: Linear gradient from 30% to 90% B
-
35-40 min: Hold at 90% B
-
40-41 min: Return to 10% B
-
41-50 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating. Peak purity analysis of the this compound peak in stressed samples should be performed using the DAD to confirm that it is not co-eluting with any degradation products.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
How to handle Procyanidin B8 instability during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the inherent instability of Procyanidin (B600670) B8 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin B8 and why is it unstable?
This compound is a B-type proanthocyanidin, which is a dimer of the flavan-3-ols (+)-catechin and (-)-epicatechin (B1671481) linked by a C4→C6 bond.[1][2] Like other procyanidins, it is susceptible to degradation due to the presence of multiple hydroxyl groups on its aromatic rings, making it sensitive to oxidation. The interflavan bond is also liable to cleavage under certain conditions.[1][3]
Q2: What are the main factors that contribute to the degradation of this compound?
The primary factors leading to the degradation of this compound and other procyanidins are:
-
pH: Procyanidins are most stable in mildly acidic conditions (pH 3-4). They are unstable in neutral and alkaline (pH > 7) conditions where they undergo rapid oxidative degradation.[3] At very low pH (< 2), they can undergo acid-catalyzed cleavage of the interflavan bond.[3]
-
Temperature: Elevated temperatures accelerate the degradation of procyanidins.[4] It is recommended to keep temperatures below 40°C during all sample preparation steps.[3]
-
Oxygen: Exposure to oxygen leads to oxidative degradation, often characterized by a browning of the solution.[3]
-
Light: Exposure to light can also promote the degradation of procyanidins.
-
Enzymes: The presence of polyphenol oxidase and other enzymes in plant extracts can lead to enzymatic degradation.
Q3: What is the ideal solvent for extracting and dissolving this compound?
A mixture of acetone (B3395972) and water (e.g., 70:30 v/v) is often effective for extracting procyanidins.[5] For dissolving purified this compound, organic solvents such as ethanol, DMSO, and dimethylformamide (purged with an inert gas) can be used. For aqueous solutions, it is crucial to use a buffer system to maintain a pH between 3 and 4. Acidifying the solvent with a small amount of an acid like formic acid or acetic acid (0.1-1%) can improve stability.[3]
Q4: How should I store my this compound samples and standards?
For long-term storage, solid this compound and its solutions should be stored at -20°C or ideally at -80°C.[3] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[3] It is also recommended to store samples in amber vials to protect them from light and to aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound samples.
Problem: Low or no recovery of this compound in my extract.
-
Possible Cause: Inefficient extraction.
-
Solution: Ensure your extraction solvent is appropriate for procyanidins. An acetone/water mixture is generally effective.[5] Increase the solvent-to-solid ratio and consider using techniques like sonication to improve extraction efficiency.
-
-
Possible Cause: Degradation during extraction.
-
Solution: Maintain a low temperature (below 40°C) throughout the extraction process. Use an acidified solvent (pH 3-4) to prevent degradation.[3] Minimize exposure to oxygen and light by working quickly and using amber-colored labware.
-
Problem: My this compound solution has turned brown.
-
Possible Cause: Oxidative degradation.
-
Solution: This is a common sign of oxidation, which is accelerated at neutral or alkaline pH and by exposure to oxygen and light.[3] Ensure your solutions are maintained at an acidic pH (3-4). Consider purging your solvents with an inert gas (like nitrogen or argon) before use and working under an inert atmosphere. The addition of antioxidants such as ascorbic acid can also help to mitigate oxidation.[3]
-
Problem: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause: Degradation products.
-
Solution: this compound can degrade into its constituent monomers ((+)-catechin and (-)-epicatechin) or other rearrangement products. Review your sample preparation and storage procedures to identify potential causes of degradation. Ensure that your analytical method is optimized to separate this compound from its potential degradation products.
-
-
Possible Cause: Isomerization.
-
Solution: Under certain conditions, procyanidins can undergo epimerization. Ensure your experimental conditions are controlled and consistent.
-
Quantitative Data on Procyanidin Stability
Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize the stability of B-type procyanidin dimers, which are structurally similar and expected to exhibit comparable stability profiles.
Table 1: Effect of Temperature on the Stability of B-type Procyanidin Dimers
| Temperature (°C) | Effect on Stability | Recommendation |
| > 60 | Significant and rapid degradation. | Avoid heating above 40°C.[3] |
| 40 - 50 | Increased rate of degradation. | Limit exposure time at this temperature. |
| 25 (Room Temp) | Gradual degradation over time. | Not recommended for storage.[3] |
| 2 - 8 | Suitable for short-term storage (days).[3] | Store working solutions and samples for immediate use. |
| -20 to -80 | Optimal for long-term storage.[3] | Store stock solutions and valuable samples. |
Table 2: Effect of pH on the Stability of B-type Procyanidin Dimers
| pH Range | Stability | Recommendation |
| < 2.0 | Unstable; risk of acid-catalyzed cleavage of the interflavan bond.[3] | Avoid highly acidic conditions unless intentional hydrolysis is desired. |
| 3.0 - 4.0 | Most stable range.[3] | Maintain this pH for all solutions containing this compound. |
| 4.0 - 6.0 | Stability decreases as pH increases. | Work quickly if operating in this range. |
| > 7.0 | Very unstable; rapid oxidative degradation occurs.[3] | Avoid neutral and alkaline conditions completely. |
Visualizing this compound Instability and Handling
Degradation Pathways of B-type Procyanidin Dimers
References
Technical Support Center: Optimizing Solvent Systems for Procyanidin B8 Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing solvent systems for Procyanidin (B600670) B8 chromatography. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting Procyanidin B8 and other procyanidins?
A: Generally, aqueous acetone (B3395972) (typically 70% v/v) is considered one of the most efficient solvents for extracting a broad range of procyanidins, including dimers like this compound, from various plant materials.[1][2] Aqueous ethanol (B145695) (47% to 70%) is also a widely used and less toxic alternative.[1] For targeting lower molecular weight procyanidins, methanol (B129727) can be a suitable choice.[3][4]
Q2: Why are aqueous-organic solvent mixtures recommended over pure solvents?
A: Aqueous-organic mixtures are effective because they can solvate a wider range of procyanidin oligomers, which have varying polarities.[1] The water component helps desorb the procyanidins from the plant matrix, while the organic solvent dissolves them.[1] Pure organic solvents, like 100% acetone, can sometimes lead to poor solubility and precipitation of the target compounds.[1]
Q3: How important is the pH of the extraction and mobile phase solvents?
A: The pH is critical for both yield and stability. Acidifying the extraction solvent to a pH between 2 and 4 often enhances the extraction yield and improves the stability of procyanidins by preventing oxidation and hydrolysis.[1][4] Procyanidins are most stable in mildly acidic conditions (pH 3-4).[4] In neutral or alkaline conditions, they are highly susceptible to oxidative degradation.[4] For HPLC, mobile phases are often acidified with small amounts of formic acid, acetic acid, or trifluoroacetic acid (TFA) to improve peak shape and resolution.[4][5][6]
Q4: What factors can cause this compound to degrade during sample preparation and analysis?
A: Procyanidins are sensitive compounds. Degradation can be triggered by high temperatures, inappropriate pH levels (both highly acidic and alkaline), oxygen (oxidation), light, and the presence of certain enzymes.[4] To minimize degradation, it is recommended to work at low temperatures (storage at -20°C or -80°C), maintain a slightly acidic pH, and use an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1][4]
Q5: My procyanidin extract has turned brown. What does this indicate?
A: A brown color in the sample extract typically indicates oxidative degradation of the procyanidins.[4] This can happen in neutral or alkaline conditions and leads to a loss of bioactivity.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue where the trailing edge of a peak extends further than its leading edge.[7] This can compromise resolution and quantification. Here are the common causes and solutions:
-
Secondary Interactions: Polar analytes like procyanidins can interact with ionized silanol (B1196071) groups on the silica (B1680970) surface of the column, causing tailing.[7]
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak tailing.[7][8]
-
Column Contamination or Degradation: Accumulation of strongly retained substances from the sample matrix on the column inlet frit can distort the peak shape.[8][10]
-
Extra-Column Effects: Dead volume in the tubing or fittings between the injector, column, and detector can cause peak broadening and tailing.[8][9]
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length.[9]
-
Caption: Troubleshooting workflow for peak tailing in chromatography.
Issue 2: Low Yield or Poor Resolution
Q: I am getting a very low yield of procyanidins in my final extract. What could be wrong?
A: Low yield can stem from several factors related to the extraction process:
-
Inefficient Solvent System: The solvent may not be optimal for your specific sample matrix.[4]
-
Insufficient Extraction Time/Agitation: The contact time between the solvent and the sample may be too short.
-
Solution: Increase the extraction time (e.g., up to 6 hours) and ensure continuous agitation to facilitate solvent penetration into the plant material.[1]
-
-
Incorrect pH: If the solvent pH is not acidic, yields can be lower due to reduced stability.[1]
-
Solution: Adjust the solvent pH to between 2 and 4 using an acid like formic or acetic acid.[1]
-
Q: The peaks for different procyanidin oligomers are not well-separated in my chromatogram. How can I improve resolution?
A: Poor resolution can often be addressed by adjusting the chromatographic conditions:
-
Mobile Phase Composition: The elution strength of your mobile phase may be too high or too low.
-
Solution: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.[12] Normal-phase HPLC on a diol or silica column can be more effective for separating procyanidins based on their degree of polymerization compared to reversed-phase HPLC.[12][13]
-
-
Column Choice: The stationary phase may not be suitable for separating procyanidin oligomers.
-
Flow Rate and Temperature: These parameters can influence peak separation.
Data Presentation: Solvent Systems and HPLC Conditions
The following tables summarize quantitative data from various studies for the extraction and analysis of procyanidins.
Table 1: Common Solvent Systems for Procyanidin Extraction
| Solvent System | Target Procyanidins | Source Material(s) | Reference(s) |
| 70% Acetone (aqueous) | Broad range of oligomers | Cocoa, Grape Seeds, Coffee Pulp | [1][2][3][17] |
| 80% DMSO (aqueous) | Low molecular weight (monomers, dimers) | Cocoa | [3] |
| 70% DMSO (aqueous) | High molecular weight (trimers to decamers) | Cocoa | [3] |
| 47-70% Ethanol (aqueous) | Broad range of oligomers | General Plant Material | [1][5] |
| Methanol | Low molecular weight procyanidins | Berries, Apples | [3][4] |
Table 2: Exemplary HPLC Conditions for this compound Analysis
| Chromatography Mode | Column | Mobile Phase | Flow Rate | Detection | Reference(s) |
| Reversed-Phase HPLC | C18 | A: 0.05% TFA in waterB: 0.05% TFA in 90% Acetonitrile (Gradient) | 1.2 mL/min | UV (225 nm) | [6] |
| Reversed-Phase HPLC | C18 | Methanol - 0.4% Phosphoric Acid (1:1 v/v) | 1.0 mL/min | UV (280 nm) | [15] |
| Normal-Phase (HILIC) | Diol | A: Acetonitrile/Acetic AcidB: Methanol/Water/Acetic Acid (Gradient) | 0.5 mL/min | UV (280 nm) | [6] |
| Normal-Phase HPLC | PVA | A: Acetonitrile/Acetic Acid (98:2)B: Methanol/Water/Acetic Acid (95:3:2) (Gradient) | 1.0 mL/min | Fluorescence | [14][16] |
Experimental Protocols
Protocol 1: Standard Procyanidin Extraction
This protocol describes a general method for extracting procyanidins from plant material, such as grape seeds.
-
Sample Preparation: If the material has a high lipid content, perform a defatting step by washing the ground powder with a non-polar solvent like hexane.[1]
-
Extraction:
-
Separation and Recovery:
-
Separate the solid residue from the liquid extract by vacuum filtration or centrifugation.[1]
-
Remove the acetone from the extract using a rotary evaporator at a temperature below 40°C.[1]
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain a solid, crude procyanidin-rich powder.[1]
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a standard method for the analysis of this compound using reversed-phase HPLC.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase:
-
Gradient Elution: A linear gradient appropriate for separating dimeric procyanidins. A typical starting point is 5-10% B, increasing to 30-40% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at 280 nm or fluorescence detection for higher sensitivity.[15][16]
-
Injection Volume: 5-20 µL, depending on sample concentration.
Mandatory Visualization
Caption: General workflow for the isolation and purification of this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. kromaton.com [kromaton.com]
- 15. asianpubs.org [asianpubs.org]
- 16. shimadzu.com [shimadzu.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Addressing Variability in Procyanidin B8 In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of in vitro assays involving Procyanidin B8.
Troubleshooting Guide
Variability in in vitro assays with this compound can arise from its inherent chemical properties and interactions within the experimental system. The following table outlines common issues, their potential causes, and recommended solutions to ensure more consistent and reliable results.
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Solubility / Precipitation in Aqueous Media | Inherent Low Water Solubility: this compound, like other B-type proanthocyanidins, has limited solubility in aqueous solutions.[1] Inappropriate Solvent for Stock: Using a solvent that is not suitable for the initial dissolution. Solvent Content: The final concentration of the organic solvent (e.g., DMSO) in the assay medium is too high, causing precipitation upon dilution.[1] | Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare high-concentration stock solutions.[1] Dissolution Technique: Aid dissolution by vortexing or sonicating the stock solution. Gentle warming to 37°C can also be applied, but be mindful of potential degradation.[1] Dilution Method: Add the stock solution dropwise into the aqueous buffer or cell culture medium while vortexing or stirring to prevent localized high concentrations and precipitation.[1] Solvent Concentration Control: Keep the final concentration of the organic solvent low in the final assay volume, ideally below 0.5% (v/v) for cell-based assays to avoid cytotoxicity.[1] |
| Inconsistent or Non-Reproducible Results | Compound Degradation: this compound is susceptible to degradation due to pH, temperature, light, and oxidation.[2][3] Procyanidins are most stable in mildly acidic conditions (pH 3-4) and can degrade at neutral or alkaline pH.[3] Experimental Variability: Inconsistent cell seeding density, high cell passage number, or variations in incubation times. Sample Heterogeneity: Non-uniform starting material.[2] | Ensure Stability: Prepare fresh solutions for each experiment from aliquoted, frozen stocks to minimize freeze-thaw cycles.[1] Use acidified solvents for extraction where appropriate.[2][3] Protect solutions from light and store at -20°C or -80°C for long-term stability.[1][3] Standardize Protocols: Use cells within a consistent and low passage number range. Ensure uniform cell seeding and precise incubation times for all experimental steps.[4] Calibrate pipettes regularly.[5] Homogenize Samples: Thoroughly homogenize any starting plant material before extraction.[2] |
| Assay Interference & Artifacts | Direct Reaction with Reagents (e.g., MTT): As an antioxidant, this compound can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[4] Autofluorescence/Colorimetric Interference: this compound is a colored compound and may have intrinsic fluorescence, which can interfere with fluorescence or absorbance-based assays.[4][5] Interaction with Media Components: Procyanidins can interact with proteins and other components in cell culture media, which may affect their bioavailability and activity.[6] | Include Proper Controls: Run cell-free controls containing only the media, assay reagents, and this compound to quantify any direct interference.[4][5] Select Alternative Assays: If interference is significant, consider alternative viability assays that are less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.[4] For fluorescence assays, use black-walled plates to minimize background.[4] Media Considerations: Be aware of potential interactions. Using serum-free media during the treatment period may be considered, but its impact on cell health must be evaluated. |
| Low or No Observed Bioactivity | Suboptimal Concentration Range: The concentrations tested may be too low to elicit a biological response. Poor Bioavailability: The compound may not be effectively reaching its target within the cells. Proanthocyanidins are generally known to have low bioavailability.[7] Compound Instability in Media: this compound may be degrading over the course of a long incubation period at physiological pH (~7.4).[1] | Dose-Response Experiment: Perform a broad dose-response experiment to identify the optimal concentration range for your specific cell line and endpoint.[4] Evaluate Cellular Uptake: While complex, consider methods to assess cellular association of this compound if feasible. Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over time. Consider shorter incubation periods if degradation is significant. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this mean and how can I prevent it?
A1: A color change, often to a brownish hue, typically indicates oxidative degradation of the procyanidin.[1][3] This is more likely to occur in solutions at neutral or alkaline pH, and upon exposure to light and oxygen. To minimize this, prepare fresh solutions for each experiment, store stock solutions protected from light at -20°C or -80°C, and consider working quickly to limit exposure to air.[1][2] Using mildly acidic buffers (pH 3-4) during extraction or for storage can also enhance stability.[3]
Q2: I am observing an unexpected increase in cell viability in my MTT assay. Is this a real effect?
A2: Not necessarily. This compound is a potent antioxidant and can directly reduce the MTT reagent to its colored formazan (B1609692) product, mimicking the activity of viable cells and leading to falsely elevated viability readings.[4] It is crucial to run a cell-free control (media + this compound + MTT reagent) to measure this direct reduction. If you observe a significant color change in this control, the MTT assay is not suitable for your experiment, and an alternative method like the SRB assay should be considered.[4]
Q3: What is the best way to prepare this compound working solutions for cell culture experiments?
A3: First, prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO.[1] Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] When preparing your working solution, warm the cell culture medium to 37°C. Then, add your stock solution drop-by-drop to the bulk of the medium while gently swirling.[1] This gradual dilution helps prevent the compound from precipitating out of the solution. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[1]
Q4: How does the degree of polymerization of procyanidins affect their bioactivity?
A4: The degree of polymerization (DP) is a critical factor. Some studies suggest that oligomeric procyanidins (with a lower DP) may have higher bioavailability and bioactivity compared to larger polymers.[8] For instance, in studies on angiotensin-converting enzyme (ACE) inhibition, the tetramer was found to be a more potent inhibitor than the dimer or hexamer.[9] The specific effects can be highly dependent on the assay and the biological target being investigated.
Q5: Can this compound interact with other compounds in my assay, like other antioxidants?
A5: Yes, interactions are possible. Procyanidins have been shown to have a "sparing effect" on Vitamin E, recycling the tocopheroxyl radical and protecting Vitamin E from consumption during oxidative stress.[10] This indicates a synergistic antioxidant effect. When co-treating with other compounds, be aware of potential synergistic or antagonistic interactions that could influence the outcome of the assay.[11]
Experimental Protocols & Methodologies
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)
This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.[12]
-
Prepare a high-concentration stock solution of this compound in methanol or ethanol.
-
Prepare serial dilutions of the this compound stock to achieve a range of test concentrations.
-
A positive control, such as Trolox or Ascorbic Acid, should be prepared similarly.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution, positive control, or blank (methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[13]
-
Protocol 2: MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic reduction of the tetrazolium salt MTT by viable cells. Note the critical importance of the cell-free control mentioned in the FAQs.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remember to maintain a consistent final DMSO concentration across all wells, including the vehicle control.
-
Remove the old medium and add 100 µL of the diluted compound, vehicle control, or medium-only control to the appropriate wells.
-
Crucially, include cell-free wells with each this compound concentration to test for direct MTT reduction.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance values from the cell-free control wells from their corresponding experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Systems to Investigate the Impact of Polyphenols on Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procyanidin structure defines the extent and specificity of angiotensin I converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sparing effect of procyanidins from Vitis vinifera on vitamin E: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Procyanidin B8 vs. Procyanidin B2: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of two B-type procyanidin (B600670) dimers, Procyanidin B8 and Procyanidin B2. While direct head-to-head experimental data is limited, this document synthesizes available information on their structural differences and the potential implications for their antioxidant efficacy. Detailed experimental protocols for common antioxidant assays are also provided to facilitate further research.
Qualitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and Procyanidin B2 is challenging due to a lack of studies performing a simultaneous evaluation. However, a qualitative assessment can be made based on their structural characteristics.
Both Procyanidin B2 and this compound are dimers composed of two (-)-epicatechin (B1671481) units. The primary structural difference lies in the point of linkage between these two units. Procyanidin B2 possesses a C4-C8 interflavan bond, whereas this compound is characterized by a C4-C6 linkage.[1][2]
Computational studies and structure-activity relationship analyses of B-type procyanidins suggest that the position of this interflavan bond can influence antioxidant activity. Some research indicates that the C4-C8 linkage, present in Procyanidin B2, may allow for more effective free radical scavenging compared to the C4-C6 linkage found in this compound.[3] This is potentially due to differences in molecular conformation and the steric accessibility of the hydroxyl groups responsible for donating hydrogen atoms to neutralize free radicals.[3]
Data Presentation
As no studies were identified that provide a direct quantitative comparison of the antioxidant activity of this compound and Procyanidin B2, a data table for direct comparison cannot be provided at this time. Further experimental investigation is required to generate the necessary data for a quantitative analysis.
Experimental Protocols
To facilitate research in this area, detailed methodologies for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are provided below.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare stock solutions of this compound, Procyanidin B2, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of dilutions from the stock solutions to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of each procyanidin dilution or standard.
-
Add the DPPH working solution to each well or cuvette.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of this compound, Procyanidin B2, and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the procyanidin dilutions or standard to the diluted ABTS•+ solution.
-
Incubate the reaction mixture at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B Dimers in Cancer Therapy: A Comparative Analysis
Procyanidin (B600670) B dimers, a class of flavonoids abundant in fruits like apples, grapes, and cocoa, are emerging as promising candidates in cancer therapy. Extensive research has highlighted their anti-inflammatory, antiproliferative, and antitumor properties. This guide provides a comparative overview of three key procyanidin B dimers—B1, B2, and B3—detailing their efficacy in various cancer models, their mechanisms of action, and the experimental data supporting their potential as therapeutic agents.
Comparative Efficacy and Cytotoxicity
The anticancer effects of Procyanidin B dimers have been evaluated across a range of cancer cell lines. The following table summarizes the cytotoxic and inhibitory concentrations of Procyanidin B1, B2, and B3 in different cancer types.
| Procyanidin Dimer | Cancer Type | Cell Line(s) | Assay | Effective Concentration / IC50 | Citation |
| Procyanidin B1 | Colon Cancer | HCT-116, DLD-1, SW620 | CCK-8 | 52.3±5.0% decrease in viable HCT-116 cells at 100 µg/ml after 24h. Significant decrease in DLD-1 and SW620 viability at 100 µg/ml. | [1] |
| Liver Cancer | HuH-7, HepG2 | Cell Proliferation & Migration Assay | IC50 = 10.38 ± 0.87 μM (for Kv10.1 channel inhibition) | [2] | |
| Procyanidin B2 | Breast Cancer | MCF-7 | Sulforhodamine B | 19.20 µM | [3] |
| MDA-MB-231 | Not Specified | IC50 of 6.88 ± 0.647 µM (for DNMT activity) | [3] | ||
| Gastric Cancer | BGC-823, SGC-7901 | CCK-8 | Concentration-dependent reduction in viability | [3][4] | |
| Prostate Cancer | DU145 | Not Specified | More cytotoxic when galloylated | [5] | |
| Hodgkin's Lymphoma | L-428, KM-H2, L-540, L-1236, HDML-2 | NF-κB-DNA Binding Assay | 41-48% inhibition at 25 µM | [6] | |
| Procyanidin B3 | Prostate Cancer | LNCaP, PC-3 | Cell Death Assay | ~95% cell death at 100 µM (LNCaP) | [3] |
Mechanisms of Action and Signaling Pathways
Procyanidin B dimers exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Procyanidin B1
Procyanidin B1 has been shown to induce apoptosis and block the cell cycle in colon cancer cells.[1] It achieves this by downregulating the expression of anti-apoptotic protein Bcl-2 and cell proliferation marker Ki67, while upregulating the expression of pro-apoptotic proteins Caspase-3 and BAX.[1][7] In liver cancer, Procyanidin B1 acts as a specific inhibitor of the Kv10.1 potassium channel, which is crucial for cancer cell proliferation and migration.[2] Furthermore, in glioblastoma, it promotes ferroptosis by mediating the ubiquitin-dependent degradation of NRF2.[8]
Procyanidin B2
Procyanidin B2 has demonstrated a multi-targeted approach in cancer therapy. It can induce apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR signaling pathway.[4] In prostate cancer, it has been found to inhibit NF-κB and AP1 transcriptional activity, leading to decreased expression of survivin and subsequent apoptosis.[9] It also inhibits cytokine formation by directly interacting with NF-κB proteins.[9] Furthermore, in oral squamous cell carcinoma, Procyanidin B2 has been shown to inhibit angiogenesis and cell growth by targeting the VEGF/VEGFR2 pathway.[10]
Procyanidin B3
Procyanidin B3 has shown significant potential, particularly in prostate cancer. It acts as a selective inhibitor of histone acetyltransferase (HAT), specifically targeting p300-mediated acetylation of the androgen receptor (AR).[9][11] This inhibition suppresses AR-dependent gene expression, which is crucial for the growth of prostate cancer cells.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
CCK-8 (Cell Counting Kit-8) Assay: Used to determine the viability of colon and gastric cancer cells after treatment with Procyanidin B1 and B2, respectively.[1][4]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the procyanidin dimer for specified time periods (e.g., 24, 48, 72 hours).
-
After treatment, CCK-8 solution is added to each well, and the plate is incubated.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Sulforhodamine B (SRB) Assay: Employed to assess the cytotoxicity of Procyanidin B2 on MCF-7 breast cancer cells.[3]
-
Cells are seeded in 96-well plates and treated with the compound.
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).
-
Western Blot Analysis
This technique was used to measure the protein expression levels of key signaling molecules in pathways affected by procyanidin dimers, such as Akt, mTOR, Bcl-2, and Caspase-3.[1][4]
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Mouse Models
To assess the in vivo antitumor efficacy of Procyanidin B1, a xenograft mouse model was utilized.[1]
-
Cancer cells (e.g., HCT-116) are subcutaneously injected into nude mice.
-
Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives Procyanidin B1 (e.g., via oral gavage), while the control group receives a vehicle.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, the tumors are excised and weighed.
Conclusion
Procyanidin B dimers B1, B2, and B3 exhibit significant anticancer properties through diverse mechanisms of action. While Procyanidin B1 shows promise in colon and liver cancer by inducing apoptosis and inhibiting key ion channels, Procyanidin B2 demonstrates broad-spectrum activity by targeting crucial survival pathways like Akt/mTOR and NF-κB in various cancers. Procyanidin B3 presents a more targeted approach, particularly for hormone-dependent cancers like prostate cancer, by inhibiting androgen receptor signaling. The comparative data underscores the potential of these natural compounds as standalone or adjuvant therapies in oncology. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Natural product procyanidin B1 as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyanidin B1, a novel and specific inhibitor of Kv10.1 channel, suppresses the evolution of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidin B1 Promotes PSMC3-NRF2 Ubiquitination to Induce Ferroptosis in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
Procyanidin B8: A Potent Anti-Inflammatory Agent Validated in In Vivo Models
A comprehensive analysis of in vivo studies demonstrates the significant anti-inflammatory effects of Procyanidin B8, a naturally occurring dimeric proanthocyanidin. Experimental evidence highlights its potential as a therapeutic agent, with efficacy comparable to established anti-inflammatory drugs. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
This compound has been shown to effectively mitigate inflammatory responses in well-established in vivo models, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.[1][2] Its mechanism of action is attributed to the modulation of key inflammatory signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5]
Comparative Efficacy of this compound
In vivo studies have demonstrated the potent anti-inflammatory effects of procyanidins, with some research suggesting their efficacy is comparable to or even exceeds that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1] For instance, in the carrageenan-induced paw edema model, procyanidins have shown a significant dose-dependent reduction in paw swelling.[2]
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) | Reference |
| This compound (anticipated) | 10 - 100 | Oral/Intraperitoneal | Dose-dependent | [2] |
| Indomethacin (B1671933) | 10 | Oral | ~45-50% | [1] |
| Phenylbutazone | 100 | Intraperitoneal | ~50% | [2] |
Note: Direct comparative data for this compound was not explicitly available in the searched literature. The table reflects the reported efficacy of procyanidins in general and comparator drugs.
Table 2: Comparison of Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Inflammation in Mice
| Treatment | Dose (mg/kg) | Route of Administration | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reference |
| This compound (anticipated) | 20 - 80 | Oral/Intraperitoneal | Significant reduction | [6][7] |
| Dexamethasone (B1670325) | 1 - 5 | Intraperitoneal | Significant reduction | [8][9] |
Note: Specific quantitative data for this compound's effect on cytokine levels in this model was not found. The table indicates the general effect of procyanidins and the comparator.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of compounds.
Experimental Workflow:
Procedure:
-
Animal Preparation: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions. Animals are fasted overnight with free access to water before the experiment.[10]
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Control groups receive the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg, p.o.).[1]
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[5]
-
Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.
Experimental Workflow:
Procedure:
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.
-
Treatment: this compound is administered (e.g., 20, 40, 80 mg/kg, i.p.) one hour before LPS challenge. A control group receives vehicle, and a positive control group receives dexamethasone (1-5 mg/kg, i.p.).[7][9]
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS from Escherichia coli (e.g., 1-5 mg/kg).[2]
-
Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture, and tissues (e.g., liver, lungs, spleen) are harvested.
-
Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits. Gene expression of inflammatory markers in tissues can be analyzed by RT-PCR.[6]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the downregulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway:
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Procyanidins have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[11]
MAPK Signaling Pathway:
The MAPK family, including p38, JNK, and ERK, plays a crucial role in regulating the production of inflammatory mediators. Procyanidins can suppress the phosphorylation of these MAPKs, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Proanthocyanidin prevents lipopolysaccharide-induced depressive-like behavior in mice via neuroinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proanthocyanidins as Therapeutic Agents in Inflammation-Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Laboratory Validation of Procyanidin B2 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Procyanidin (B600670) B2, a bioactive compound of significant interest in pharmaceutical and nutraceutical research. The information presented is supported by a summary of reported experimental data to aid in the selection of appropriate analytical techniques for cross-laboratory validation and routine analysis.
Quantitative Data Summary
The performance of various analytical methods for Procyanidin B2 from several studies is summarized below. High-Performance Liquid Chromatography (HPLC) coupled with different detectors is the most common approach, offering high selectivity and sensitivity. Spectrophotometric and Thin-Layer Chromatography (TLC) methods serve as simpler, high-throughput alternatives, particularly for total procyanidin content estimation.
| Method | Matrix | Linearity (ng) | Precision (RSD%) | Accuracy/Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPTLC-Densitometry | Milk Chocolate | 4-60 | 4.2 | - | - | - | [1] |
| HPLC-FLD | Herbal Matrices | 0.5-100 ppm (R² ≥ 0.99) | Intra-day & Inter-day (specific values not provided) | - | S/N ratio of 3 | S/N ratio of 10 | [2][3] |
| HPLC-MS² | Food Matrices | - | < 10% at lower concentrations | 90.9 - 125.4 | - | - | [4][5] |
| DMAC Assay | Cranberry Extracts | - | Repeatability: 3.9-6.3% Inter-day: 4.3-7.3% | - | - | - | [6] |
Note: Direct cross-laboratory validation data was not available in the reviewed literature. The data presented is from single-laboratory validation studies. RSD refers to Relative Standard Deviation, a measure of precision. A lower RSD indicates higher precision. Recovery indicates the accuracy of the method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below to facilitate replication and validation in different laboratory settings.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the specific quantification of individual procyanidins, including Procyanidin B2.
-
Extraction:
-
Homogenize the sample matrix.
-
Extract procyanidins using a solvent mixture such as 60% hydromethanolic mixture with 1% formic acid.[2]
-
Employ ultrasonication for approximately 10 minutes followed by stirring for 15 minutes to enhance extraction efficiency.[2]
-
Centrifuge the extract and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A silica (B1680970) stationary phase is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of water and a water-soluble polar solvent like methanol (B129727), acetonitrile, or acetone (B3395972) is typical.[7]
-
Detection: Fluorescence detection is set at an excitation wavelength of 272 nm and an emission wavelength of 312 nm.[2]
-
-
Quantification:
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
A simpler and more rapid method for quantification, particularly useful for quality control.
-
Sample Preparation:
-
Prepare a test solution of the sample (e.g., chocolate).
-
-
Chromatography:
-
Apply the sample to an HPTLC cellulose (B213188) plate.
-
Develop the plate using a mobile phase such as n-propanol–water–acetic acid (20:80:1, v/v).[1]
-
-
Derivatization and Detection:
-
After development, derivatize the plate with 4-dimethylaminocinnamaldehyde (B146742) (DMACA) reagent.[1]
-
Perform densitometric analysis at 655 nm for quantification.[1]
-
4-Dimethylaminocinnamaldehyde (DMAC) Assay
A spectrophotometric method for estimating total procyanidin content.
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Calculate the procyanidin concentration in the samples based on the calibration curve.[8]
-
Visualizations
Signaling Pathways Involving Procyanidin B2
Procyanidin B2 has been shown to modulate several signaling pathways implicated in cellular processes such as apoptosis, autophagy, and oxidative stress response.
Caption: Procyanidin B2 activates the PI3K/Akt pathway, upregulating Nrf2 and inhibiting apoptosis.[9]
Caption: Procyanidin B2 inhibits the Akt/mTOR pathway, inducing autophagy and apoptosis in cancer cells.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for Procyanidin B2.
Caption: A generalized workflow for the validation of analytical methods for Procyanidin B2.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Degree of Polymerization of the Proanthocyanidins in Cranberry by Molecular Sieving and Characterization of the Low Molecular Weight Fractions by UHPLC-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Procyanidin B2 alleviates oxidative stress-induced nucleus pulposus cells apoptosis through upregulating Nrf2 via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B8 and Other Catechins: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Procyanidin B8 and other common catechins, including Epigallocatechin gallate (EGCG), Epicatechin (EC), and Catechin (C). This analysis is based on available experimental data for their antioxidant, anti-inflammatory, and anticancer activities.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and other catechins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Biological Activity | Assay | Target | Metric (e.g., IC50, % Inhibition) | Reference |
| Procyanidin B2 | Antioxidant | DPPH Radical Scavenging | DPPH Radical | - | [1] |
| Anti-inflammatory | TPA-induced mouse ear edema | Edema | 34% inhibition at 200 µg | [1] | |
| Anticancer | MCF-7 (Breast Cancer) | Cell Viability | - | [1] | |
| Procyanidin B1 | Anti-inflammatory | TPA-induced mouse ear edema | Edema | 48% inhibition at 200 µg | [1] |
| Procyanidin B4 | Anti-inflammatory | TPA-induced mouse ear edema | Edema | 29% inhibition at 200 µg | [1] |
| EGCG | Antioxidant | Cellular Antioxidant Activity | - | Most potent among major catechins | [2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | - | [3] | |
| Anticancer | Melanoma, Prostate, Ovarian Cancer Cell Lines | Cell Viability | IC50 values vary by cell line | [4] | |
| Anticancer | MCF-7 (Breast Cancer) | Cell Viability | IC50: 20.07 µM | [5] | |
| ECG | Anticancer | - | - | Generally potent, sometimes more than EGCG | [2] |
| EGC | Anticancer | MCF-7 (Breast Cancer) | Cell Viability | IC50: 20.07 µM | [5] |
| Epicatechin (EC) | Anticancer | - | - | Less potent than EGCG and ECG | [2] |
| Catechin (C) | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | EC50: 238 µM | [3] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | TNF-α Inhibition | 27% at 150 µM | [3] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IL-1β Inhibition | 44% at 150 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (approximately 517 nm).[1]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound, other catechins).
-
In a microplate well or cuvette, mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[1]
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]
-
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Assay (Griess Test) in LPS-Stimulated Macrophages
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants. Increased nitrite levels are indicative of inflammation.[3]
-
Protocol:
-
Culture RAW 264.7 macrophages in 24-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[3]
-
Incubate at room temperature for 10-15 minutes.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[3]
-
b) ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines released by cells into the culture supernatant.[3]
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Add cell culture supernatants from treated and control cells, as well as standards, to the wells and incubate.[3]
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).[3]
-
Add a substrate that reacts with the enzyme to produce a colored product.[3]
-
Measure the absorbance at a specific wavelength.
-
Determine the cytokine concentration from a standard curve.[3]
-
Anticancer Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the colored solution at approximately 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]
-
Signaling Pathways and Experimental Workflows
The biological activities of procyanidins and catechins are mediated through their interaction with various cellular signaling pathways.
Workflow for DPPH Radical Scavenging Assay.
Inhibition of NF-κB Signaling Pathway.
Workflow for MTT Cell Viability Assay.
References
A Head-to-Head Clinical Trial Design Blueprint for Procyanidin Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and evaluating head-to-head clinical trials of procyanidin (B600670) compounds. Procyanidins, a class of flavonoids found in various plant sources, have garnered significant interest for their potential therapeutic benefits. This document offers an objective comparison of procyanidin performance based on available clinical data, details experimental protocols for key endpoints, and visualizes the primary signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Efficacy of Procyanidin Compounds
The following tables summarize quantitative data from clinical trials investigating the effects of procyanidins from different sources on various health outcomes. This allows for a direct comparison of their potential efficacy.
Table 1: Cardiovascular Health Endpoints
| Intervention & Dosage | Duration | Participant Population | Key Findings | Comparison to Placebo/Control |
| Grape Seed Procyanidin Extract (GSPE) | ||||
| 150 mg/day | 4 months | 119 pre- and mildly hypertensive adults | Dose-dependent improvement in blood pressure.[1] | Statistically significant higher improvement compared to the control group.[1] |
| 300 mg/day | 4 months | 119 pre- and mildly hypertensive adults | Blood pressure normalized in 93% of participants.[1] | Statistically significant higher improvement compared to the control group.[1] |
| French Maritime Pine Bark Extract (Pycnogenol®) | ||||
| 100 mg/day | 12 weeks | 58 hypertensive patients | Reduced the required dose of nifedipine.[2] Decreased endothelin-1 (B181129) and increased 6-keto prostaglandin (B15479496) F1a.[2] | Statistically significant difference compared to placebo.[2] |
| 150 mg/day | 5 weeks | 24 stage-1 hypertensive adults | Reduced systolic BP by 6.36 mmHg from baseline.[3] Raised HDL-cholesterol by 14.06%.[3] | HDL-c increase was significantly greater than placebo.[3] |
| 200 mg/day | 8 weeks | 58 patients with hypertension | Increased artery dilation by 32%.[4] | Artery dilation remained unchanged in the placebo group.[4] |
Table 2: Skin Health Endpoints
| Intervention & Dosage | Duration | Participant Population | Key Findings | Comparison to Placebo/Control |
| Procyanidin C1 (PCC1) from Apple Extract | ||||
| 2.5 mg/day (oral) | 12 weeks | 72 healthy females (45-65 years) | 30% reduction in senescent cells.[5] Biological skin age reversal of 5.2 years.[5] | Significant improvements in skin texture, fine lines, and wrinkles compared to placebo.[5] |
| 5 mg/day (oral) | 12 weeks | 72 healthy females (45-65 years) | - | - |
| Procyanidin B2 from Apple Extract | ||||
| 1% topical tonic | 4 months | 29 men with male pattern baldness | 78.9% of participants showed an increased mean hair diameter.[1] Significant increase in the number of total hairs.[1] | Only 30.0% in the placebo group showed an increase in hair diameter.[1] The increase in total hair number was significantly greater than placebo.[1] |
Experimental Protocols: A Closer Look at Methodology
Detailed and standardized experimental protocols are crucial for the validity and comparability of clinical trial results. Below are examples of methodologies for key experiments cited in procyanidin research.
Cardiovascular Health Trials: Grape Seed Procyanidin Extract for Prehypertension
-
Study Design: A randomized, double-blind, placebo-controlled study.[6]
-
Participant Population:
-
Intervention:
-
Outcome Measures:
-
Methodology for Blood Pressure Measurement:
-
Blood pressure is measured in a seated position after a minimum of 5 minutes of rest, using a validated automated oscillometric device.
-
Measurements are taken three times at 1-minute intervals, and the average of the last two readings is used for analysis.
-
-
Methodology for Flow-Mediated Dilation (FMD):
-
FMD of the brachial artery is assessed using high-resolution ultrasound.
-
Baseline brachial artery diameter is measured, followed by inflation of a blood pressure cuff on the forearm to 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is measured again at 60 seconds post-deflation.
-
FMD is calculated as the percentage change in artery diameter from baseline.
-
Skin Health Trials: Procyanidin C1 for Skin Rejuvenation
-
Study Design: A randomized, double-blind, placebo-controlled trial (NCT06641869).[5]
-
Participant Population:
-
Intervention:
-
Outcome Measures:
-
Methodology for Wrinkle Assessment:
-
Standardized high-resolution digital photographs of the face are taken at baseline and at the end of the study.
-
Image analysis software is used to quantify changes in wrinkle depth and length in specific areas, such as the crow's feet region.
-
-
Methodology for Skin Barrier Function:
-
Transepidermal water loss (TEWL) is measured using a Tewameter to assess the integrity of the skin barrier.
-
Skin hydration is measured using a Corneometer.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The therapeutic effects of procyanidins are mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical clinical trial workflow.
Procyanidins exert their beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress. Two of the most well-documented pathways are the NF-κB and Nrf2 signaling cascades.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Procyanidins have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Procyanidins can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
References
- 1. Grape Seed Procyanidins in Pre- and Mild Hypertension: A Registry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pycnogenol, French maritime pine bark extract, improves endothelial function of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of low molecular weight procyanidin rich extract from french maritime pine bark on cardiovascular disease risk factors in stage-1 hypertensive subjects: Randomized, double-blind, crossover, placebo-controlled intervention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longlifenutri.com [longlifenutri.com]
- 5. Grape Seed Extract vs Pycnogenol: A Detailed Comparative Analysis [plantextractwholesale.com]
- 6. Effects of Grape Seed Proanthocyanidin Extract on Vascular Endothelial Function in Participants with Prehypertension: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioavailability of Procyanidin Dimers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative bioavailability of different procyanidin (B600670) dimers is crucial for harnessing their therapeutic potential. Procyanidins, a class of flavonoids found in various plant-based foods, have garnered significant interest for their antioxidant and anti-inflammatory properties. However, their efficacy is largely dependent on their absorption and metabolism in the body. This guide provides an objective comparison of the bioavailability of different procyanidin dimers, supported by experimental data, detailed methodologies, and a visualization of their impact on cellular signaling pathways.
Quantitative Bioavailability Data
The bioavailability of procyanidin dimers varies depending on their structural configuration, specifically the linkage between the monomeric units. Procyanidins are broadly classified into A-type and B-type dimers. Studies in animal models have provided valuable insights into their comparative absorption.
| Procyanidin Dimer | Animal Model | Dose | Cmax (Plasma) | Tmax (Plasma) | Key Findings & Citations |
| Procyanidin B2 | Rat | 10.5 mg/kg (oral) | Not specified | ~6 h | Bioavailability of 14C from [14C]procyanidin B2 was estimated to be 8-11% based on blood AUC.[1] |
| Procyanidin Dimer (unspecified) | Rat | Ingestion of grape seed extract | 0.85 to 8.55 µM | 2 h | Native dimer was detected and quantified in plasma.[2] |
| Procyanidin Dimer (unspecified) | Rat | Oral intake of grape seed extract | Not specified | 1 h | Free forms of dimers were detected, reaching maximum concentration 1 hour after intake.[3] |
| Procyanidin B2 | Human | 0.375 g cocoa/kg body wt | 41 ± 4 nmol/L | 2 h | Dimeric procyanidins were detected in human plasma as early as 30 minutes after consumption.[4] |
Note: Cmax refers to the maximum plasma concentration, and Tmax is the time at which Cmax is reached. The data presented highlights the generally low oral bioavailability of procyanidin dimers.
Experimental Protocols
The following section details the methodologies employed in key studies to assess the bioavailability of procyanidin dimers.
In Vivo Animal Study: In Situ Intestinal Perfusion in Rats
The in situ intestinal perfusion model in rats is a widely used technique to study the absorption of compounds directly from the small intestine, providing a controlled environment while maintaining physiological conditions.[5][6]
Objective: To determine the rate and extent of absorption of different procyanidin dimers across the intestinal wall.
Methodology:
-
Animal Preparation: Male Wistar rats are typically used.[7] They are anesthetized, and the abdominal cavity is opened to expose the small intestine.
-
Intestinal Segment Isolation: A specific segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends.
-
Perfusion: A perfusion solution containing the procyanidin dimer of interest at a known concentration is pumped through the isolated intestinal segment at a constant flow rate.
-
Sample Collection: The perfusate exiting the intestinal segment is collected at regular intervals. Blood samples may also be collected from the mesenteric vein draining the isolated segment.
-
Analysis: The concentration of the procyanidin dimer in the collected perfusate and plasma samples is determined using analytical techniques such as UPLC-MS/MS.
-
Calculation of Absorption: The disappearance of the procyanidin dimer from the perfusion solution is used to calculate the absorption rate and extent.
Analytical Method: UPLC-MS/MS for Plasma Analysis
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of procyanidin dimers and their metabolites in biological matrices like plasma.[2][8]
Objective: To accurately measure the concentration of procyanidin dimers in plasma samples obtained from bioavailability studies.
Methodology:
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes of interest.[2]
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the procyanidin dimers from other components in the sample.[9]
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to achieve high selectivity and sensitivity for the target procyanidin dimers.[9]
-
Quantification: The concentration of the procyanidin dimers in the plasma sample is determined by comparing the peak area of the analyte to that of a known concentration of a standard.[2]
Signaling Pathway Modulation by Procyanidin Dimers
Procyanidin dimers have been shown to modulate various intracellular signaling pathways, contributing to their biological activities. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like inflammation and apoptosis.
Caption: Procyanidin dimers inhibit oxidative stress-induced MAPK signaling.
Procyanidin A-type dimers have been shown to protect cells against oxidative stress by attenuating the phosphorylation of MAPKs.[10] They can reduce the levels of reactive oxygen species (ROS), which in turn inhibits the activation of downstream signaling cascades involving MAPK kinases (MAPKKs) and MAPKs, ultimately leading to a decrease in the activation of transcription factors responsible for inflammation and apoptosis.[10][11] Furthermore, procyanidin dimers can also directly interact with components of the NF-κB signaling pathway, another critical regulator of inflammation.[12][13]
References
- 1. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Procyanidins are not bioavailable in rats fed a single meal containing a grapeseed extract or the procyanidin dimer B3 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Rapid analysis of procyanidins and anthocyanins in plasma by microelution SPE and ultra-HPLC. | Semantic Scholar [semanticscholar.org]
- 9. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of procyanidin A-type dimers against H2O2-induced oxidative stress in prostate DU145 cells through the MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of procyanidin B(2) dimer on lipid-laden macrophage formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
A Comparative Analysis of Procyanidin B8 Extraction Efficiency from Diverse Natural Sources
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Procyanidin (B600670) B8 extraction efficiency from various natural sources. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and visualizes a key signaling pathway influenced by procyanidins.
Procyanidin B8, a B-type proanthocyanidin (B93508), is a phenolic compound found in various plants, including acorns, blackberries, raspberries, cowberries, and grape seeds. As a bioactive molecule, it has garnered interest for its potential therapeutic properties. Optimizing its extraction is a critical step for research and development. This guide compares the extraction of procyanidins from several sources, with a focus on this compound where data is available.
Comparative Extraction Efficiency of Procyanidins
While specific quantitative data for this compound is limited in publicly available literature, this section provides a comparative overview of proanthocyanidin (PAC) and total procyanidin yields from sources known to contain this compound. This data serves as a valuable proxy for understanding the potential extraction efficiency of this compound from these sources.
| Source | Cultivar/Variety | Extraction Method | Key Parameters | Procyanidin Yield | Reference |
| Acorn Flour (Quercus robur) | Not Specified | Hot Water Extraction | 60 °C for 30 min | Procyanidin B2: 2.05 mg/kg | [1] |
| Grape Seed | Mixed Varieties | Ultrasound-Assisted Extraction (UAE) | 47% ethanol (B145695), 60 °C, 53 min | Total PACs: 26.6 mg Catechin Equivalents/g Fresh Weight | [2] |
| Raspberry | Not Specified | Ultrasound-Assisted Extraction (UAE) | 60% ethanol, 44 °C, 2 h, 450 W | Total Proanthocyanidins (B150500): 0.914% | [3] |
| Blackberry Pomace | 'Brzezina' | Microwave-Assisted + Ultrasound-Assisted Extraction (MAE + UAE) | 30:70 ethanol:water | Total Flavonoids: 12.948 mg/mL of extract | [4] |
| Blackberry Pomace | 'Orkan' | Microwave-Assisted + Ultrasound-Assisted Extraction (MAE + UAE) | 30:70 ethanol:water | Catechin: 2.146 mg/mL of extract | [4] |
Note: The data for acorn flour specifically quantifies Procyanidin B2, a closely related B-type procyanidin, providing a direct insight into the extraction of this class of compounds from this source. For other sources, total proanthocyanidin or flavonoid content is provided as an indicator of extraction efficiency.
Detailed Experimental Protocols
Hot Water Extraction of Bioactive Compounds from Acorn Flour
This protocol is based on the methodology described for the extraction of bioactive compounds from Quercus robur acorn flour.[1]
-
Sample Preparation: Commercially available dried and ground organic acorn flour is used.
-
Extraction Procedure:
-
Mix 20 g of acorn flour with 200 mL of water in a 1:10 (flour/water) ratio.
-
Conduct the extraction at 60 °C under magnetic stirring for 30 minutes.
-
After extraction, filter the solution through filter paper to remove solid materials.
-
Collect the liquid extract.
-
Freeze-dry the extract and store it at -20 °C in the dark until further analysis.
-
-
Quantification: The quantification of 36 bioactive compounds, including procyanidins, was performed using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS). For analysis, 5 mg of the lyophilized extract is dissolved in 5 mL of methanol, sonicated for 10 minutes, centrifuged, and filtered.[1]
Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins from Grape Seeds
This protocol is optimized for the extraction of proanthocyanidins (PACs) from grape seeds using food-grade ethanol.[2]
-
Sample Preparation: Grape seeds are used for extraction.
-
Extraction Procedure:
-
Mix grape seeds with 47% aqueous ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Perform the extraction at 60 °C.
-
Apply ultrasonication for 53 minutes.
-
-
Quantification: The yield of PACs is quantified by the methylcellulose (B11928114) precipitable tannin assay. High-Performance Liquid Chromatography (HPLC) analysis is used to confirm the presence of catechin, procyanidin B2, and other oligomeric and polymeric PACs.[2]
Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins from Raspberries
This protocol was optimized for the extraction of proanthocyanidins from raspberries using response surface methodology.[3]
-
Sample Preparation: Raspberries are used as the starting material.
-
Extraction Procedure:
-
Use 60% ethanol as the extraction solvent.
-
Maintain a material-to-liquid ratio of 1:30.
-
Set the ultrasonic extraction temperature to 44 °C.
-
Apply ultrasonic power of 450 watts for 2 hours.
-
-
Quantification: The yield of proanthocyanidins is determined, and the antioxidant activities of the separated proanthocyanidin fractions are evaluated.[3]
Microwave-Assisted and Ultrasound-Assisted Extraction (MAE + UAE) of Phenolic Compounds from Blackberry Pomace
This protocol describes a combined extraction method for obtaining phenolic compounds from blackberry pomace.[4]
-
Sample Preparation: Blackberry pomace powder is used as the raw material.
-
Extraction Procedure:
-
Mix 150 g of blackberry pomace powder with 2000 mL of a 30:70 ethanol:water solvent.
-
The specific parameters for the MAE and UAE steps (e.g., power, time, temperature) would be optimized for maximal yield.
-
-
Quantification: Individual polyphenols, including catechins and total flavonoids, are identified and quantified using High-Performance Liquid Chromatography (HPLC).[4]
Procyanidin B2 and B3 Inhibition of VEGF Signaling Pathway
Procyanidins, including B-type dimers, have been shown to exert biological effects by modulating various signaling pathways. One such pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is crucial in angiogenesis (the formation of new blood vessels). Procyanidins B2 and B3 have been demonstrated to mitigate osteoarthritis pathogenesis, at least in part, by suppressing VEGF signaling.[5] The diagram below illustrates the VEGF signaling pathway and the inhibitory action of Procyanidin B2 and B3.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Proanthocyanidins from Quercus petraea and Q. robur heartwood: quantification and structures [comptes-rendus.academie-sciences.fr]
In Vitro vs. In Vivo Correlation of Procyanidin Bioactivity: A Comparative Guide
A notable scarcity of specific research on Procyanidin (B600670) B8 necessitates a broader analysis of B-type procyanidins to provide a comprehensive comparison. This guide synthesizes available data on the in vitro and in vivo bioactivity of procyanidins, with a focus on antioxidant and anti-inflammatory effects, to approximate a correlation for Procyanidin B8.
Procyanidins, a class of flavonoids found in many plants, are known for their potent antioxidant and anti-inflammatory properties.[1] These compounds exist as oligomers and polymers of catechin (B1668976) and epicatechin units.[2] B-type procyanidins, such as the dimer this compound, are characterized by a single C4-C8 or C4-C6 interflavan bond.[3][4] While this compound has been identified in sources like grape seeds and beer[5][6], detailed studies on its specific bioactivity are limited. This guide, therefore, draws upon the broader research on procyanidins to explore the correlation between their effects in laboratory settings (in vitro) and in living organisms (in vivo).
Quantitative Comparison of Bioactivity
The bioactivity of procyanidins is often quantified by their ability to scavenge free radicals and inhibit inflammatory markers. The following tables summarize representative data from both in vitro and in vivo studies.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Procyanidins
| Assay Type | Procyanidin Source/Type | Concentration/Dose | Key Finding | Reference |
| DPPH Radical Scavenging | Grape Seed Extract | 5 - 50 µg/mL | Dose-dependent increase in radical scavenging activity. | [7] |
| ORAC Assay | Pine Bark Extract | 1 - 10 µg/mL | High oxygen radical absorbance capacity. | [8] |
| Nitric Oxide (NO) Inhibition | Macrophage Cell Line (RAW 264.7) | 10 - 100 µM | Inhibition of LPS-induced NO production. | [9] |
| COX-2 Expression | Human Colon Cancer Cells (Caco-2) | 25 µM | Downregulation of COX-2 mRNA expression. | [1] |
Table 2: In Vivo Antioxidant and Anti-inflammatory Activity of Procyanidins
| Animal Model | Procyanidin Source/Type | Dosage | Duration | Key Finding | Reference |
| Rat | Grape Seed Extract | 100 mg/kg/day | 8 weeks | Increased plasma antioxidant capacity (FRAP). | [8] |
| Mouse | Pine Bark Extract | 50 mg/kg/day | 4 weeks | Reduced levels of lipid peroxidation in liver tissue. | [8] |
| Rat (Alcohol-induced liver injury) | Procyanidins | 150 mg/kg/day | 6 weeks | Decreased serum levels of inflammatory cytokines (TNF-α, IL-6) and reduced NF-κB p65 expression. | [10] |
| Mouse (UV-induced skin inflammation) | Dietary Procyanidins | Not specified | Not specified | Inhibition of edema, erythema, and myeloperoxidase activity. | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for assessing the bioactivity of procyanidins.
In Vitro: DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The procyanidin extract is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: An aliquot of each procyanidin concentration is mixed with the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
In Vivo: Assessment of Plasma Antioxidant Capacity (FRAP Assay)
-
Animal Dosing: Laboratory animals (e.g., rats) are administered the procyanidin extract orally at a specified dosage for a defined period. A control group receives the vehicle only.
-
Blood Collection: At the end of the treatment period, blood samples are collected from the animals into heparinized tubes.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay is performed on the plasma samples. This involves mixing the plasma with a FRAP reagent (containing TPTZ, FeCl3, and acetate (B1210297) buffer) and measuring the change in absorbance at 593 nm.
-
Data Analysis: The antioxidant capacity of the plasma is determined by comparing the absorbance values to a standard curve prepared with a known antioxidant (e.g., Trolox).
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of procyanidins are often mediated through the modulation of key signaling pathways. The experimental workflow for investigating these effects typically involves a series of in vitro and in vivo experiments.
Caption: Procyanidins inhibit inflammatory pathways by blocking IKK and MAPK activation.
Caption: Experimental workflow for assessing procyanidin bioactivity.
Correlation and Discrepancies
A positive correlation is generally observed between the in vitro and in vivo antioxidant and anti-inflammatory activities of procyanidins.[1] High radical scavenging activity in vitro often translates to increased antioxidant capacity in the plasma and tissues of animals in vivo.[8] Similarly, the inhibition of inflammatory mediators in cell cultures corresponds with anti-inflammatory effects in animal models of inflammation.[10]
However, discrepancies can arise due to several factors:
-
Bioavailability and Metabolism: Procyanidins, particularly larger polymers, have limited bioavailability.[2] They are often metabolized by gut microbiota into smaller phenolic acids, which may have different biological activities than the parent compounds.[1] This means the compounds acting in vivo may not be the same as those tested in vitro.
-
Complexity of Biological Systems: In vivo environments are far more complex than in vitro systems, with intricate cellular interactions, hormonal regulation, and immune responses that can influence the overall effect of a compound.
-
Dosing and Concentration: The concentrations used in in vitro studies may not be achievable or sustainable in vivo. The dose and duration of administration in animal studies are critical factors that determine the physiological response.[10]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effect of procyanidins on lipid metabolism and inflammation in rats exposed to alcohol and iron - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B8 and Other Polyphenols: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neurodegenerative disease therapy has spotlighted a class of polyphenols known as procyanidins. Among these, B-type procyanidins, including Procyanidin (B600670) B8, are subjects of increasing research for their potential neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of B-type procyanidins against other well-researched polyphenols—Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). The information herein is supported by experimental data to aid in research and development decisions.
Comparative Analysis of Neuroprotective Efficacy
While specific quantitative data for Procyanidin B8 is limited in publicly available research, studies on closely related B-type procyanidin dimers (B1, B2, B3, B4) offer valuable insights. The following table summarizes key quantitative data from studies on these procyanidins and other selected polyphenols in a model of hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, a common in vitro model for neurotoxicity studies.
Table 1: Comparison of Neuroprotective Effects of Polyphenols on H₂O₂-Induced Oxidative Stress in PC12 Cells
| Parameter | Procyanidin B-type (B1, B2, B3, B4)¹ | Resveratrol² | Curcumin³ | EGCG⁴ |
| Concentration | 5 µM | 25 µM | 10, 20, 40 µM | 10 µM |
| Cell Viability (% of control) | Significantly increased vs. H₂O₂ group[1] | Increased | Increased | Increased |
| Reactive Oxygen Species (ROS) Levels | Significantly decreased vs. H₂O₂ group[1] | Decreased | Decreased | Decreased |
| Malondialdehyde (MDA) Levels | Significantly decreased vs. H₂O₂ group[1] | Decreased | Decreased | Decreased |
| Superoxide Dismutase (SOD) Activity | Significantly increased vs. H₂O₂ group[1] | Increased[2] | Increased[3] | Increased |
| Catalase (CAT) Activity | Significantly increased vs. H₂O₂ group[1] | Increased | Increased[3] | Increased |
| Glutathione Peroxidase (GSH-Px) Activity | Significantly increased vs. H₂O₂ group[1] | Increased[2] | Increased[3] | Increased |
¹Data from a comparative study on various procyanidin dimers.[1][4] ²Data extrapolated from studies on various oxidative stress models. ³Data from studies on various oxidative stress models. ⁴Data from studies on various oxidative stress models.
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of these polyphenols are attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Nrf2/ARE Pathway
A primary mechanism of action for procyanidins is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress and compounds like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxifying enzymes.
Caption: Activation of the Nrf2/ARE signaling pathway by procyanidins.
Other Key Neuroprotective Pathways
Resveratrol, Curcumin, and EGCG also exert their neuroprotective effects through multiple signaling pathways:
-
Sirtuin 1 (Sirt1) Pathway: Resveratrol is a well-known activator of Sirt1, a deacetylase involved in cellular stress resistance and longevity.[1] Sirt1 activation has been shown to be neuroprotective in models of Alzheimer's and Parkinson's disease.
-
NF-κB Pathway: Curcumin and EGCG are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6] By inhibiting NF-κB, these compounds reduce the production of pro-inflammatory cytokines in the brain.
-
Anti-apoptotic Pathways: All these polyphenols have been shown to modulate apoptosis-related proteins, such as the Bcl-2 family, to prevent neuronal cell death.[7]
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited studies to evaluate the neuroprotective effects of procyanidins.
In Vitro Model of H₂O₂-Induced Oxidative Stress in PC12 Cells
-
Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with various concentrations of procyanidins (e.g., 5 µM for dimers) for 24 hours, followed by exposure to 200 µM H₂O₂ for another 24 hours to induce oxidative stress.[1]
-
Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]
-
Measurement of ROS: Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.[4]
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were quantified using a commercial kit.[4]
-
Antioxidant Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px in cell lysates were determined using specific commercial assay kits.[4]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, Keap1, HO-1, NQO1) were analyzed by Western blotting to elucidate the underlying molecular mechanisms.[5]
Caption: In vitro experimental workflow for assessing neuroprotection.
Conclusion
The available evidence strongly suggests that B-type procyanidins, similar to this compound, possess significant neuroprotective properties, primarily through the activation of the Nrf2/ARE antioxidant pathway.[5][6] Their efficacy in mitigating oxidative stress is comparable to that of other well-known neuroprotective polyphenols like resveratrol, curcumin, and EGCG. The multi-target nature of these compounds, particularly their ability to influence key signaling pathways involved in cellular defense and inflammation, makes them promising candidates for further investigation in the context of neurodegenerative diseases. Future research should focus on direct comparative studies of this compound and other specific procyanidin oligomers to elucidate their precise structure-activity relationships and therapeutic potential.
References
- 1. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyanidins protects against oxidative damage and cognitive deficits after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of B-Type Cinnamon Procyanidin Oligomers on MPP+-Induced Apoptosis in a Cell Culture Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of B-Type Procyanidins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant, anti-inflammatory, and anticancer effects of various B-type procyanidins. B-type procyanidins, a class of flavonoids composed of catechin (B1668976) and/or epicatechin units, are of significant interest for their diverse biological activities.[1] Understanding the relationship between their chemical structure and biological function is paramount for developing novel therapeutic agents. This document summarizes available quantitative data, details key experimental protocols, and illustrates the molecular pathways involved.
Key Structural Features of B-Type Procyanidins
B-type procyanidins are characterized by a single C4-C8 or C4-C6 interflavan bond between their constituent flavan-3-ol (B1228485) units.[1] Key structural features that influence their biological activity include:
-
Degree of Polymerization (DP): The number of monomeric units. Oligomers and polymers of flavan-3-ol often exhibit higher antiproliferative effects than monomers and dimers.
-
Stereochemistry: The spatial arrangement of the constituent units (e.g., catechin vs. epicatechin).
-
Interflavan Linkage Position: The C4-C8 linkage is most common in fruit-bearing plants.[2]
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical for antioxidant activity.[1]
Comparative Biological Activities of B-Type Procyanidins
The following tables summarize quantitative data on the biological activities of different B-type procyanidins. Direct comparisons can be challenging due to variations in experimental conditions across different studies; therefore, the assay and conditions are noted where available.
Antioxidant Activity
The antioxidant capacity of procyanidins is a cornerstone of their health benefits, primarily attributed to their ability to scavenge free radicals. This activity is heavily influenced by the number and arrangement of hydroxyl groups.[1] While a higher degree of polymerization does not always correlate with higher antioxidant activity, some studies suggest procyanidin (B600670) B2 has a more potent anti-oxidative effect than other B-type oligomers like B1, B4, and B5.[3][4]
Table 1: Comparative Antioxidant Activity of B-Type Procyanidins
| Procyanidin | Assay | IC50 / Activity | Key Findings & Reference |
| Procyanidin B1 | DPPH Radical Scavenging | - | Higher number of hydroxyl groups is a more critical factor than the degree of polymerization.[1] |
| Procyanidin B1 | ABTS Radical Scavenging | Higher activity than A-type procyanidin A2.[2] | B-types (B1–B4) showed higher ABTS radical scavenging properties.[2] |
| Procyanidin B2 | DPPH Radical Scavenging | - | Procyanidin B2 has been shown to exert a more potent anti-oxidative effect than other B-type oligomers.[3] |
| Procyanidin B2 | Superoxide (B77818) Anion Scavenging | Higher activity than A-type procyanidin A2.[2] | Confirmed the higher ability of B2 to scavenge superoxide anion radicals.[2] |
| Procyanidin B3 | DPPH Radical Scavenging | - | Activity is influenced by the stereochemistry of the constituent units. |
| Procyanidin B4 | DPPH Radical Scavenging | - | Generally, B-type dimers show potent radical scavenging activity. |
Note: Direct IC50 value comparisons for a full series of B-type procyanidins from a single study are limited in the reviewed literature.
Anti-inflammatory Activity
B-type procyanidins exhibit significant anti-inflammatory properties, primarily by modulating key inflammatory pathways like NF-κB and inhibiting pro-inflammatory enzymes such as COX-2.[1]
Table 2: Comparative Anti-inflammatory Activity of B-Type Procyanidins
| Procyanidin | Assay / Model | Activity | Key Findings & Reference |
| Procyanidin B1 | TPA-induced mouse ear edema | 48% inhibition at 200 µg | Showed the most potent anti-inflammatory effect in this model compared to B2 and B4.[1] |
| Procyanidin B2 | TPA-induced mouse ear edema | 34% inhibition at 200 µg | Demonstrated significant anti-inflammatory activity.[1] |
| Procyanidin B2 | LPS-stimulated THP-1 macrophages | Inhibits inflammasome activation and IL-1β secretion. | Inactivates the NF-κB signaling pathway. |
| Procyanidin B4 | TPA-induced mouse ear edema | 29% inhibition at 200 µg | Exhibited anti-inflammatory effects, though less potent than B1 and B2 in this study.[1] |
Anticancer Activity
The potential of B-type procyanidins as anticancer agents is an active area of research. Their mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting cancer cell proliferation.
Table 3: Comparative Anticancer Activity of B-Type Procyanidins
| Procyanidin | Cancer Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Key Findings & Reference |
| Procyanidin B1 | HCT-116 | Colon Cancer | CCK-8 | 52.3% decrease in viable cells at 100 µg/ml (24h) | Induced apoptosis and cell cycle arrest in the S phase.[5] |
| Procyanidin B2 | MCF-7 | Breast Adenocarcinoma | Sulforhodamine B | 19.20 µM | Showed cytotoxicity in a concentration and time-dependent manner.[6] |
| Procyanidin B3 | LNCaP, PC-3 | Prostate Cancer | Cell Death Assay | ~95% cell death at 100 µM (LNCaP) | Acted as a specific histone acetyltransferase inhibitor.[6] |
Visualizing Mechanisms and Protocols
Signaling Pathway: Procyanidin Inhibition of the NF-κB Pathway
B-type procyanidins can inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition reduces the expression of pro-inflammatory genes like COX-2 and various cytokines.
Caption: Procyanidin B2 inhibits the NF-κB pathway, preventing pro-inflammatory gene expression.
Experimental Workflow: In Vitro Fluorometric COX-2 Inhibition Assay
This workflow outlines the key steps for determining the direct inhibitory effect of a B-type procyanidin on purified COX-2 enzyme activity.
Caption: Experimental workflow for the in vitro fluorometric COX-2 inhibition assay.
Logical Relationship: B-Type Procyanidin SAR Summary
The biological activity of B-type procyanidins is a multifactorial outcome of their structural characteristics.
Caption: Key structural features determining the biological activities of B-type procyanidins.
Detailed Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
B-type procyanidin samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Store in a dark, amber-colored bottle to protect from light. The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations for each B-type procyanidin sample and the positive control in methanol.
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL of the sample or control solution.
-
Add 100 µL of the DPPH working solution to each well to initiate the reaction.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the % Inhibition against the sample concentration. The IC50 value is the concentration of the procyanidin required to scavenge 50% of the DPPH radicals.
Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified COX-2 enzyme.
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
B-type procyanidin samples (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of procyanidins and Celecoxib in DMSO. Create serial dilutions in COX Assay Buffer. The final DMSO concentration should not exceed 1%. Prepare a Reaction Mix containing Assay Buffer, heme, and the fluorometric probe.
-
Assay Protocol:
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted procyanidin sample, positive control, or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the purified COX-2 enzyme solution to all wells (except no-enzyme controls).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-15 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each sample concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the procyanidin concentration.[7]
-
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the effect of procyanidins on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
B-type procyanidin samples
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the B-type procyanidin. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells. Determine the IC50 value, which is the concentration of the procyanidin that reduces cell viability by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Procyanidin B2 Reduces Vascular Calcification through Inactivation of ERK1/2-RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product procyanidin B1 as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procyanidin B2 Cytotoxicity to MCF-7 Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Procyanidin B8
For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical compounds like Procyanidin B8 are critical for ensuring personnel safety, environmental protection, and regulatory compliance. While this compound and similar compounds are generally not classified as hazardous, their toxicological properties are not exhaustively studied.[1][2] Therefore, treating them with the standard precautions applicable to all laboratory chemicals is a mandatory and prudent practice.[1][3]
This guide provides a comprehensive, procedural framework for the safe disposal of this compound waste streams, aligning with standard laboratory safety protocols and environmental stewardship.
Hazard Profile Summary
While specific quantitative disposal data for this compound is not detailed in safety data sheets, a summary of its hazard assessment provides context for the recommended handling and disposal precautions. The following table is based on data for closely related procyanidins, which indicates a low hazard level but underscores the need for professional laboratory practices.
| Hazard Classification | Rating & Remarks | Source |
| GHS Classification | Not a hazardous substance or mixture. | [4] |
| Primary Irritant Effect | On the skin: No irritant effect. On the eye: Can cause serious eye damage (based on Procyanidin B1 data). | [5] |
| Carcinogenicity | No ingredients are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. | [4] |
| Ecological Toxicity | No data available, but products should not be allowed to enter drains or waterways. | [2][4][5] |
Step-by-Step Disposal Protocol
The following procedures provide a direct, operational workflow for managing this compound waste from generation to final disposal.
Step 1: Waste Identification and Segregation
Proper identification and separation of waste streams are the foundational steps for safe and compliant disposal.
-
Identify the Waste Stream : Characterize the waste as one of the following:
-
Segregate the Waste :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3][6]
-
Keep this compound waste separate from incompatible materials, such as strong oxidizing or reducing agents.[3][7] Mixing incompatible wastes can lead to dangerous reactions.[7]
-
Step 2: Containment and Labeling
Proper containment prevents leaks and spills, while clear labeling ensures safe handling and disposal by EHS personnel.
-
Use Appropriate Containers :
-
All hazardous waste must be stored in containers made of compatible materials that can be securely sealed to prevent leaks.[6][8]
-
The original chemical container is often the best choice for storing its own waste.[6][8]
-
For liquid waste, use sealable, leak-proof glass or polyethylene (B3416737) carboys.[3] EH&S departments often provide suitable containers.[9]
-
For solid waste, use a durable, sealed container.[3]
-
Contaminated sharps must always be placed in a designated, puncture-resistant sharps container.[3]
-
-
Label Containers Immediately and Clearly :
-
Label the waste container as soon as the first drop of waste is added.[9]
-
The label must include the words "Hazardous Waste ".[7]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their estimated percentages or volumes, including solvents and water.[7][9]
-
Include the name and contact information of the generating personnel, along with the building and room number.[8]
-
Indicate the date when the container was first used for waste accumulation.[3]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area pending pickup.
-
Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7][10] This area should be isolated and under the control of laboratory personnel.[8][9]
-
Secondary Containment : All hazardous waste containers must be stored within a secondary containment system, such as a tray or tub, to contain any potential spills.[6]
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[6][9] Using a funnel that is left open is a common violation.[6]
Step 4: Accidental Spill Management
Immediate and correct response to spills minimizes exposure and contamination.
-
Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1][11]
-
Contain the Spill : Prevent the spill from spreading or entering drains.[4]
-
Clean Up :
-
Decontaminate : Thoroughly clean the spill surface to remove any residual contamination.[2][3] All cleanup materials should be disposed of as hazardous waste.[6]
Step 5: Disposal of Empty Containers
Even "empty" containers require proper handling as they contain chemical residues.
-
Triple Rinse : The first rinse of a container that held a this compound solution must be collected and disposed of as hazardous chemical waste.[3]
-
Subsequent Rinses : Subsequent rinses with water may typically be discarded down the drain, but always confirm this with your local EHS guidelines first.[3][9]
-
Final Disposal : Once triple-rinsed and dried, deface the original label and dispose of the container in the regular laboratory glass or plastic recycling stream, as permitted by your institution.[3]
Step 6: Final Disposal Route
The final step is to arrange for professional disposal.
-
Consult EHS : Always consult your institution's EHS office for specific guidance, as they are responsible for making the final hazardous waste determination and managing disposal according to federal, state, and local regulations.[1][8][10]
-
Arrange for Pickup : Once a waste container is full or has been accumulating for the maximum time allowed (e.g., nine months), seal it and submit a waste pickup request to your EHS department.[9]
-
Prohibited Methods : Never dispose of solid this compound waste in the regular trash or wash concentrated solutions down the drain.[3][6] Evaporation of waste in a fume hood is also forbidden.[6][7]
Operational Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Procyanidin B8
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Procyanidin (B600670) B8. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory. While Procyanidins are not always classified as hazardous substances, their toxicological properties may not be thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling Procyanidin B8. The following equipment is recommended based on general safety protocols for similar chemical compounds.[1]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side-shields or safety goggles | Should conform to EU EN 166 or US NIOSH standards. Always wear when handling this compound powder or solutions.[1] |
| Hand Protection | Compatible chemical-resistant gloves | The specific glove material should be impermeable and resistant to the substance.[1] Nitrile or butyl rubber gloves are a common recommendation for handling fine chemicals.[1] Always inspect gloves for tears or holes before use.[1] The exact breakthrough time should be confirmed with the glove manufacturer.[2] |
| Body Protection | Laboratory coat | A standard lab coat must be worn to protect skin and personal clothing from potential splashes or spills.[1][3] |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Generally not required for small quantities under well-ventilated conditions, such as in a chemical fume hood.[1][3] A respirator is recommended if dust may be generated or when working in poorly ventilated areas.[1] |
Hazard Identification and Physicochemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related procyanidins (B1, B2, B3, B5) suggest that it should be handled as a potential irritant.[4][5][6] Procyanidin B1, for instance, is classified as causing serious eye damage.[2]
| Property | Data |
| Molecular Formula | C₃₀H₂₆O₁₂[7] |
| Molecular Weight | 578.52 g/mol [7] |
| GHS Hazard Statements (based on related compounds) | H315: Causes skin irritation.[4][5][6] H318/H319: Causes serious eye damage/irritation.[2][4][5][6] H335: May cause respiratory irritation.[4][5][6] |
| Precautionary Statements (based on related compounds) | P280: Wear protective gloves/eye protection/face protection.[2][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility. The following workflow outlines the key steps from preparation to final disposal of this compound.[1]
Caption: Operational Workflow for this compound Handling and Disposal.
Procedural Guidance for Safe Handling
Preparation
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for the specific Procyanidin product.[1] If an SDS for this compound is unavailable, consult the SDS for similar compounds like Procyanidin B1 or B2 and handle with caution.[2][5][8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.[1]
-
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[1][3]
Experimental Protocol: Preparation of Stock Solution Procyanidin B2, a similar compound, is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF) at approximately 30 mg/ml, and in PBS (pH 7.2) at about 10 mg/ml.[8] This protocol is based on these properties.
-
Purge a vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Carefully weigh the required amount of this compound crystalline solid, avoiding dust generation.[1]
-
Add the solvent of choice (e.g., DMSO) slowly to the solid to avoid splashing.[1]
-
Vortex or sonicate gently until the solid is completely dissolved.
-
For biological experiments, make further dilutions of the stock solution into aqueous buffers or isotonic saline. Ensure the residual amount of organic solvent is insignificant, as it may have physiological effects.[8]
-
Aqueous solutions are not recommended for storage for more than one day.[8] For long-term stability, store stock solutions at -20°C.[1]
Emergency Plans: Spills and Exposure
Spill Management
-
Evacuate the immediate area if the spill is large or generates significant dust.
-
Wear appropriate PPE, including a respirator if necessary.[1]
-
Contain the spill and collect the material using a method that does not generate dust. For small powder spills, use a wet paper towel.[1] For larger spills, gently sweep up the material.[3]
-
Place the collected material and any contaminated items (e.g., paper towels, gloves) into a suitable, closed, and labeled container for disposal as chemical waste.[1][3]
-
Wash the spill area with soap and water.[4]
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][5]
-
Skin Contact: Remove contaminated clothing. Wash off the affected area with soap and plenty of water.[1][5] Get medical attention if irritation develops.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1] If breathing has stopped, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical advice.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Treat all this compound waste and contaminated materials as chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.[1]
-
Waste Segregation: Do not mix procyanidin waste with other chemical waste streams unless permitted by your EHS office.[10] Keep it separate from incompatible materials like strong oxidizing agents.[10]
-
Containerization:
-
Solid Waste: Collect pure powder and lightly contaminated solids (e.g., weighing paper, wipes) in a sealed, clearly labeled container.[10]
-
Liquid Waste: Collect solutions in a sealable, leak-proof container.[10]
-
Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.[10]
-
-
Empty Containers: "Triple rinse" empty containers. The first rinse should be collected and disposed of as chemical waste. Subsequent rinses with water can typically be discarded down the drain, but confirm this with local EHS guidelines.[10] Deface the original label on the empty, rinsed container before recycling or disposal.[10]
-
Final Disposal: Disposal must be conducted according to official federal, state, and local regulations.[1] Arrange for pickup from your institution's EHS department.[10] Do not dispose of this compound in the regular trash or wash it down the drain.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. Procyanidin B3 | C30H26O12 | CID 146798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
